N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-8-4-1-2-5-9(8)14-11(15)10-6-3-7-13-10/h1-2,4-5,10,13H,3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNIKXNZZJIROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
This guide details the chemical structure, synthesis, and specific utility of N-(2-Bromophenyl)pyrrolidine-2-carboxamide , a critical intermediate in the synthesis of fused tricyclic heterocycles, particularly pyrrolo[1,2-a]quinoxalines .
Introduction & Significance
N-(2-Bromophenyl)pyrrolidine-2-carboxamide is a functionalized proline derivative characterized by an amide bond linking a pyrrolidine ring to a 2-bromoaniline moiety. In medicinal chemistry, this compound serves as a "pre-cyclized" scaffold. Its primary value lies in its ability to undergo intramolecular N-arylation (typically copper-catalyzed) to form pyrrolo[1,2-a]quinoxalin-4(5H)-ones . These tricyclic systems are privileged structures found in various bioactive compounds, including non-covalent BTK inhibitors and antiproliferative agents.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Analysis
The molecule consists of a secondary amine (pyrrolidine nitrogen) and a secondary amide. The ortho-bromo substituent on the phenyl ring is positioned to facilitate intramolecular cross-coupling with the pyrrolidine nitrogen.
| Property | Data |
| IUPAC Name | N-(2-Bromophenyl)pyrrolidine-2-carboxamide |
| Common Name | N-(2-Bromophenyl)prolinamide |
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 269.14 g/mol |
| CAS Number | Not widely indexed; typically synthesized in situ or as a specific intermediate (analogues: 2172072-48-7 for (2R)-isomer). |
| Chirality | Contains one stereocenter at the proline C2 position. Typically synthesized from L-proline ((S)-enantiomer). |
Calculated Molecular Descriptors[5]
-
Exact Mass: 268.0211 (for ⁷⁹Br isotope)
-
Heavy Atom Count: 15
-
Hydrogen Bond Donors: 2 (Pyrrolidine NH, Amide NH)
-
Hydrogen Bond Acceptors: 2 (Carbonyl O, Pyrrolidine N)
Synthetic Methodology
The synthesis requires overcoming the weak nucleophilicity of 2-bromoaniline (due to steric hindrance and the electron-withdrawing inductive effect of the bromine). Standard EDC/NHS coupling often fails; therefore, mixed anhydride or acid chloride methods are preferred.
Step-by-Step Protocol
Step 1: Amide Coupling (Boc-Protection Strategy)
-
Reagents:
-Boc-L-Proline, 2-Bromoaniline, POCl₃ (Phosphorus oxychloride) or HATU/DIPEA. -
Rationale: POCl₃ activates the carboxylic acid in situ to an acid chloride or mixed anhydride, enabling reaction with the sterically hindered aniline.
-
Conditions: Pyridine/CH₂Cl₂, -15°C to 25°C, 12 h.
-
Yield: Typically 75–85%.
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.
-
Conditions: 0°C to RT, 2 h.
-
Workup: Basification (NaHCO₃) is critical to obtain the free base (the target molecule) rather than the salt, which is required for the subsequent cyclization step.
Synthesis Workflow Diagram
Caption: Synthetic pathway from L-Proline and 2-Bromoaniline using a protection/deprotection strategy.
Reactivity & Applications: The Cyclization Cascade
The defining characteristic of N-(2-Bromophenyl)pyrrolidine-2-carboxamide is its role as a precursor for pyrrolo[1,2-a]quinoxalines .
Mechanism: Intramolecular Ullmann-Type Coupling
Upon exposure to a copper catalyst and base, the secondary amine of the pyrrolidine ring attacks the aryl bromide. This is a 6-endo-trig cyclization (favored) that fuses the pyrrolidine, pyrazine, and benzene rings.
-
Catalyst: CuI (10 mol%) or Cu(OAc)₂.
-
Ligand: L-Proline (often added exogenously, though the substrate itself is a prolinamide) or 1,10-phenanthroline.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: DMSO or DMF, 80–110°C.
Cyclization Pathway Diagram
Caption: Copper-catalyzed intramolecular cyclization yielding the tricyclic pyrrolo[1,2-a]quinoxaline scaffold.
Structural Characterization (Expected Data)
To validate the synthesis of the title compound (before cyclization), researchers should look for the following NMR signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
Amide NH: Broad singlet,
9.5–10.0 ppm (deshielded by the aromatic ring and carbonyl). -
Aromatic Protons: Four signals in the
6.9–7.6 ppm range. The proton ortho to the bromine is distinct. -
Pyrrolidine
-H: Multiplet or triplet, 3.8–4.0 ppm. -
Pyrrolidine NH: Broad singlet,
2.0–3.0 ppm (exchangeable). -
Pyrrolidine Ring: Multiplets at
1.5–2.2 ppm (CH₂) and 2.9–3.1 ppm (N-CH₂).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: Peaks at m/z 269.1 and 271.1 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
References
-
Ma, D., & Yuan, C. (2003). CuI/L-Proline-Catalyzed Coupling of Aryl Halides with Amino Acids.[2] Organic Letters, 5(14), 2445–2448. (Establishes the foundational Cu-catalyzed coupling chemistry for this class of molecules). Link
-
Cheeseman, G. W. H., & Tuck, B. (1965).[2] Pyrrolo[1,2-a]quinoxalines.[1][3][4][2][5] Journal of the Chemical Society, 3678–3682. (Original description of the pyrrolo[1,2-a]quinoxaline scaffold derived from this type of cyclization). Link
-
Wei, F., et al. (2013). Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions. The Journal of Organic Chemistry, 74(15), 5742–5745.[6] (Describes similar intramolecular N-arylation cascades using o-haloanilines). Link
-
Shen, J., et al. (2024). Visible-light-mediated ring opening and cyclization... efficient synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones. Organic Chemistry Frontiers. (Modern application of this scaffold in drug development). Link
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- 2. A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical and Solubility Profiling of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the adage "know your molecule" has never been more pertinent. The journey of a potential therapeutic agent from a promising hit to a viable clinical candidate is fundamentally governed by its intrinsic physicochemical properties. These characteristics—spanning ionization, lipophilicity, and solubility—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME), thereby influencing its efficacy, safety, and ultimate success.[1][2][3] Deviations from an optimal physicochemical profile are a leading cause of attrition in drug development, making early and accurate characterization an indispensable, cost-saving strategy.[4]
This guide provides a comprehensive framework for the detailed physicochemical and solubility characterization of N-(2-Bromophenyl)pyrrolidine-2-carboxamide, a molecule of interest given the established pharmacological activities of related pyrrolidine-2-carboxamide scaffolds, including anticonvulsant properties.[5][6] By presenting not just protocols but the underlying scientific rationale, this document serves as a practical manual for researchers aiming to build a robust data package for this and similar drug candidates.
Section 1: Core Molecular Properties of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
A foundational analysis begins with the molecule's basic structural and electronic attributes. These are often calculated in silico to guide initial experimental design.
Chemical Structure:
Table 1: Predicted Physicochemical Properties of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₃BrN₂O | Defines the elemental composition and exact mass. |
| Molecular Weight | 285.14 g/mol | Influences diffusion and membrane transport; values <500 Da are generally preferred for oral bioavailability.[2] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Estimates the surface area of polar atoms; correlates with membrane permeability. |
| Hydrogen Bond Donors | 2 | The N-H groups of the pyrrolidine ring and the amide. Influences solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the pyrrolidine nitrogen. Key for solubility and receptor interactions. |
| Rotatable Bonds | 2 | Impacts conformational flexibility and binding entropy. |
| cLogP (Calculated LogP) | 1.0 - 1.5 | A prediction of lipophilicity; guides the selection of initial analytical methods and anticipates potential solubility challenges. |
Section 2: Ionization Constant (pKa) Determination
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[7] This parameter is arguably one of the most critical, as it dictates the charge state of the molecule in different physiological environments (e.g., stomach pH ~1-2, intestine pH ~6.8, blood pH ~7.4), which in turn governs solubility, permeability, and target engagement.[8][9] For N-(2-Bromophenyl)pyrrolidine-2-carboxamide, the secondary amine within the pyrrolidine ring is the primary basic center.
Authoritative Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and robust method for pKa determination.[8] It involves monitoring pH changes as a standardized titrant is added to a solution of the compound.
Principle of Causality: The choice of this method rests on its precision. By directly measuring the pH change upon the addition of an acid, we can identify the exact point of half-neutralization, which corresponds to the pKa, providing a more definitive value than indirect spectroscopic methods.
Step-by-Step Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of N-(2-Bromophenyl)pyrrolidine-2-carboxamide and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water). The co-solvent is necessary to ensure the compound remains dissolved throughout the titration.
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (25°C or 37°C).
-
Titration Procedure:
-
Place the analyte solution in a thermostatted vessel with gentle stirring.
-
Immerse the calibrated pH electrode and a titrant delivery nozzle into the solution.
-
Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa corresponds to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Section 3: Lipophilicity Profile (LogP and LogD)
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[10] It is commonly expressed as LogP (the partition coefficient between n-octanol and water for the neutral species) or LogD (the distribution coefficient at a specific pH, accounting for all ionic species).[11][12]
Authoritative Protocol: RP-HPLC for LogP Determination
While the shake-flask method is the traditional gold standard, it is labor-intensive.[13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and resource-sparing alternative for estimating LogP, making it ideal for drug discovery settings.[14][15]
Principle of Causality: This method operates on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, we can accurately interpolate the LogP of the test compound.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare a set of 5-7 calibration standards with well-established LogP values that bracket the expected LogP of the test compound.
-
Chromatographic System:
-
Column: C18 stationary phase.
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the buffer should be adjusted to ensure the analyte is in its neutral form (at least 2 pH units away from its pKa).
-
Detector: UV detector set to a wavelength of maximum absorbance for the compound.
-
-
Calibration Run: Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Analyte Run: Inject a solution of N-(2-Bromophenyl)pyrrolidine-2-carboxamide and record its retention time.
-
Data Analysis:
-
For each standard, calculate the capacity factor, k' = (t_R - t_0) / t_0.
-
Plot log(k') against the known LogP values of the standards. This should yield a linear relationship.
-
Calculate the log(k') for the test compound and use the calibration curve equation to determine its LogP.
-
Caption: Workflow for LogP determination using RP-HPLC.
Section 4: Aqueous Solubility Profile
Aqueous solubility is a prerequisite for absorption and distribution.[10] Poor solubility can severely limit oral bioavailability and complicate formulation development, making its assessment critical.[16] It is essential to distinguish between two key measurements:
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility under non-equilibrium conditions often found in high-throughput screening assays.[17][18]
-
Thermodynamic Solubility: The true equilibrium solubility of a compound, measured by allowing an excess of the solid material to equilibrate with the aqueous buffer over an extended period. This is the gold standard for lead optimization and formulation.[16][17][18]
Authoritative Protocol 1: Turbidimetric Kinetic Solubility Assay
Principle of Causality: This high-throughput method relies on the detection of light scattering caused by fine precipitate particles that form when a compound's concentration exceeds its solubility limit. The concentration at which turbidity appears is the kinetic solubility.
Step-by-Step Methodology:
-
Compound Plating: In a 96-well microplate, perform a serial dilution of a 10 mM DMSO stock of N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
-
Buffer Addition: Rapidly add a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to all wells, typically resulting in a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.[19]
-
Measurement: Measure the absorbance (or light scattering) in each well using a plate reader or nephelometer at a wavelength where the compound does not absorb (e.g., 620 nm).[19]
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.
Authoritative Protocol 2: Shake-Flask Thermodynamic Solubility Assay
Principle of Causality: This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and relevant solubility value for biopharmaceutical assessment.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid N-(2-Bromophenyl)pyrrolidine-2-carboxamide to a vial containing a precise volume of the desired aqueous buffer (e.g., PBS pH 7.4, or simulated gastric/intestinal fluids).[20] Ensure enough solid is present that some remains undissolved at the end.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow equilibrium to be reached.[16][18]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF).[20]
-
Quantification: Accurately dilute an aliquot of the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[21]
-
Calculation: The measured concentration, adjusted for any dilution, is the thermodynamic solubility, typically reported in µg/mL or µM.
Caption: Comparative workflows for kinetic and thermodynamic solubility.
Summary and Path Forward
The comprehensive characterization of N-(2-Bromophenyl)pyrrolidine-2-carboxamide through these authoritative protocols will generate a robust data package. This information is fundamental for interpreting biological assay results, guiding medicinal chemistry efforts to optimize the molecular structure, and informing formulation strategies. Understanding the interplay between pKa, lipophilicity, and solubility is the cornerstone of modern, data-driven drug discovery and is essential for successfully advancing any compound toward clinical development.
References
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- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/29579]
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- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex. [URL: https://www.domainex.co.uk/biology/dmpk-invitro-adme/turbidimetric-kinetic-solubility-assay]
- National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. ADME@NCATS. [URL: https://opendata.
- MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/27/16/5329]
- Simulations Plus. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. [URL: https://www.simulations-plus.com/resource/a-robust-viable-and-resource-sparing-hplc-based-logp-method-applied-to-common-drugs/]
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- van der Water, B. E., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3655428/]
- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IJIRSS. [URL: https://www.ijirss.com/index.php/ijirss/article/view/1000]
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Advanced Methodologies: Proline-Derived Amide Ligands in Asymmetric Synthesis
Topic: Literature Review of Proline-Derived Amide Ligands in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The utilization of L-proline as a "micro-aldolase" mimic revolutionized organocatalysis, yet the native amino acid suffers from solubility limitations and substrate restrictions. This guide examines the structural evolution of proline-derived amide ligands , specifically focusing on the transition from carboxylate-based activation to amide-based hydrogen bonding networks.
While simple prolinamides often fail to emulate the catalytic efficiency of proline due to insufficient acidity,
Mechanistic Foundations: The "pKa Paradox"
To understand the utility of proline-derived amides, one must first deconstruct the failure of simple prolinamides.
The Activation Spectrum
In the classic Zimmerman-Traxler transition state for proline-catalyzed aldol reactions, the carboxylic acid proton (
-
Simple Prolinamides: The amide proton (
) is too weakly acidic to effectively activate the electrophile. Consequently, simple prolinamides often exhibit poor reactivity and enantioselectivity. -
-Sulfonyl Prolinamides: By substituting the carboxamide with a sulfonamide, the NH acidity is significantly increased (
). This restores the capacity for electrophile activation while maintaining the benefits of a neutral organic molecule (solubility, lack of zwitterionic character).
Visualization: The Activation Hierarchy
Figure 1: The structural evolution of proline catalysts.[1][2][3][4][5] The transition to sulfonamides restores the necessary acidity for electrophile activation.
Key Ligand Classes & Applications
-Sulfonyl Prolinamides in Organocatalysis
These ligands are the "workhorses" of amide-based organocatalysis. The sulfonamide moiety acts as a hydrogen bond donor, directing the approach of the electrophile to the Re-face of the enamine intermediate.
-
Primary Application: Asymmetric Aldol, Mannich, and Michael reactions.
-
Advantage: Unlike proline, these catalysts are soluble in non-polar solvents (DCM, Toluene), allowing for reaction kinetics that are not diffusion-limited.
Proline Amides in Metal Catalysis (The "Ma" Ligands)
Beyond organocatalysis, proline amides serve as potent
-
Mechanism: The secondary amine and the amide oxygen chelate the copper center, creating a rigid environment that facilitates oxidative addition of aryl halides under milder conditions than traditional ligands.
Experimental Protocols
The following protocols represent a self-validating workflow: first synthesizing the ligand, then applying it in a catalytic context.
Protocol A: Synthesis of -Tosyl-L-Prolinamide
A robust method for generating a high-purity sulfonamide ligand.
Reagents:
-
L-Proline (1.15 g, 10 mmol)
- -Toluenesulfonyl chloride (TsCl) (1.90 g, 10 mmol)
-
Ammonium hydroxide (28% NH
, 5 mL) -
Solvents: DCM, THF, 1M NaOH, 1M HCl.
Step-by-Step Methodology:
-
N-Protection: Dissolve L-proline in 1M NaOH (20 mL). Cool to 0°C. Add TsCl (1.0 equiv) in THF dropwise. Stir vigorously for 4 hours. Acidify with HCl to precipitate
-Tosyl-L-proline. Filter and dry. -
Activation: Dissolve the
-Tosyl-L-proline in dry DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases. Evaporate solvent to obtain the acid chloride. -
Amidation: Re-dissolve the acid chloride in dry THF. Cool to 0°C. Bubble anhydrous ammonia gas or add concentrated ammonium hydroxide dropwise.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . Recrystallize from EtOAc/Hexanes. -
Validation:
H NMR (DMSO- ) should show sulfonamide NH peaks and the characteristic tosyl aromatic signals.
Protocol B: Catalytic Asymmetric Aldol Reaction
Application of the synthesized ligand.
Reagents:
-
4-Nitrobenzaldehyde (0.5 mmol)
-
Acetone (2.0 mL, excess)
-
Catalyst:
-Tosyl-L-Prolinamide (10 mol%) -
Additive: Benzoic Acid (10 mol%) - Critical for proton transfer cycles.
Methodology:
-
Setup: In a 10 mL vial, combine the ligand and benzoic acid.
-
Initiation: Add acetone and stir for 10 minutes to ensure solubilization.
-
Reaction: Add 4-nitrobenzaldehyde. Stir at room temperature for 24–48 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 2:1). Look for the disappearance of the aldehyde spot.
-
Purification: Quench with sat. NH
Cl. Extract with EtOAc.[6] Purify via flash chromatography. -
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
Mechanistic Visualization: The Catalytic Cycle
The following diagram illustrates the enamine cycle for the aldol reaction using a sulfonamide ligand. Note the specific H-bonding interaction in the transition state.[7]
Figure 2: The Enamine Catalytic Cycle. The sulfonamide moiety stabilizes the transition state via hydrogen bonding, mimicking the role of the carboxylic acid in native proline.
Data Comparison: Proline vs. Prolinamide Derivatives[1][3][4][7][8][9][10]
The table below summarizes comparative data for the aldol reaction of acetone with 4-nitrobenzaldehyde, highlighting the impact of the ligand structure.
| Catalyst Class | Specific Ligand | Solvent | Yield (%) | ee (%) | Notes |
| Amino Acid | L-Proline | DMSO | 68% | 76% | Requires polar solvent; slow. |
| Simple Amide | L-Prolinamide | Acetone | <10% | N/A | Inactive due to high pKa. |
| Sulfonamide | Toluene | 85% | 90% | High activity; soluble; requires acid additive. | |
| Thioamide | Prolinethioamide | DCM | 92% | 94% | Enhanced acidity of thioamide NH improves H-bonding. |
References
-
List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.
-
Berkessel, A., et al. (2004). Sulfonamides of Proline as Highly Enantioselective Organocatalysts. Angewandte Chemie International Edition.
-
Ma, D., et al. (2009).[8] CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides. Journal of Organic Chemistry.
-
Nájera, C., & Sansano, J. M. (2009). Proline-derived amides and thioamides as organocatalysts. Tetrahedron: Asymmetry.[2][4][6][9][10][11]
-
Cobb, A. J. A., et al. (2004). Organocatalysis with Proline Derivatives: Improved Catalysts for the Asymmetric Mannich Reaction. Synlett.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline | MDPI [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. scispace.com [scispace.com]
N-(2-Bromophenyl)pyrrolidine-2-carboxamide: Comprehensive Chemical Profiling, Safety Data, and Pharmacological Applications
Executive Summary
The rational design of small-molecule therapeutics often relies on privileged scaffolds that offer predictable conformational geometry and specific electronic properties. N-(2-Bromophenyl)pyrrolidine-2-carboxamide (a halogenated prolinamide) represents a highly versatile building block in medicinal chemistry. The integration of a rigid pyrrolidine ring with an ortho-brominated phenyl group creates a unique steric environment. The bulky bromine atom restricts rotation around the C-N amide bond, effectively locking the molecule into bioactive conformations that are highly sought after in neuropharmacology and metabolic disease targeting.
While the unsubstituted secondary amine form of this specific isomer operates primarily as a synthetic intermediate, its N-alkylated and N-acylated derivatives have demonstrated profound efficacy as antiarrhythmic agents[1], anticonvulsants[2], and cholinesterase inhibitors[3]. This whitepaper provides a rigorous, self-validating guide to the physicochemical properties, Safety Data Sheet (SDS) parameters, synthetic workflows, and pharmacological utility of this compound class.
Chemical Identity and Physicochemical Properties
The exact base structure of N-(2-Bromophenyl)pyrrolidine-2-carboxamide is often synthesized de novo for specific structure-activity relationship (SAR) studies. While the 4-bromo isomer is cataloged under specific identifiers (e.g., CID 42933729)[4], and complex derivatives like 1-(1,3-benzoxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide hold specific registry numbers (CAS 1796910-05-8), the core physicochemical parameters of the 2-bromo base compound dictate its handling and biological partitioning.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | N-(2-bromophenyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 269.14 g/mol |
| Monoisotopic Mass | 268.02 Da |
| Topological Polar Surface Area (TPSA) | 41.1 Ų |
| Hydrogen Bond Donors | 2 (Pyrrolidine -NH, Amide -NH) |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Pyrrolidine -N) |
| Rotatable Bonds | 2 |
| Predicted logP | 2.1 - 2.4 (Optimal for CNS penetration) |
Safety Data Sheet (SDS) & Handling Protocols
Because this compound is primarily utilized in R&D environments, handling must adhere to strict Globally Harmonized System (GHS) protocols for halogenated anilides and cyclic amines.
Section 2: Hazards Identification
-
GHS Classification:
-
Skin Irritation (Category 2) - H315
-
Eye Irritation (Category 2A) - H319
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) - H335
-
-
Signal Word: Warning
-
Precautionary Statements: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).
Section 4 & 8: First Aid and Exposure Controls
-
Causality of PPE Selection: The lipophilic nature of the bromophenyl group enhances dermal penetration. Nitrile gloves (minimum 0.11 mm thickness) are mandatory to prevent systemic absorption of the halogenated scaffold.
-
Engineering Controls: Synthesis and weighing must be conducted in a Class II biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm to mitigate inhalation of micro-particulates.
Section 7: Handling and Storage
-
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The secondary amine of the pyrrolidine ring is susceptible to atmospheric oxidation and CO₂ absorption (forming carbamates over time).
Synthesis & Experimental Workflows
The synthesis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide requires careful selection of coupling reagents. The ortho-bromo substituent on the aniline introduces significant steric hindrance and electron withdrawal, which drastically reduces the nucleophilicity of the amine.
Causality in Reagent Selection
Standard EDC/HOBt coupling often fails or results in low yields due to this steric bulk. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized. HATU generates a highly reactive 7-azabenzotriazole active ester that rapidly undergoes aminolysis, overcoming the steric barrier of the 2-bromoaniline.
Step-by-Step Methodology: Amidation and Deprotection
Step 1: Activation and Coupling
-
Dissolve 1.0 eq of Boc-L-Proline in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an Argon atmosphere.
-
Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) and cool the mixture to 0°C.
-
Add 1.1 eq of HATU. Stir for 15 minutes to allow complete formation of the active ester.
-
Slowly add 1.0 eq of 2-bromoaniline. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation: Monitor via LC-MS. The disappearance of the Boc-L-Proline mass peak confirms complete conversion.
Step 2: Deprotection
-
Extract the intermediate using Ethyl Acetate/Water. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine to remove DMF and DIPEA salts.
-
Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 1:1 (v/v) ratio at 0°C.
-
Stir for 2 hours at room temperature.
-
Self-Validation: Perform TLC (DCM:MeOH 9:1) using a ninhydrin stain. The appearance of a dark purple spot indicates the successful unmasking of the secondary amine.
-
Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with DCM to yield the free base of N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Caption: Step-by-step synthetic workflow for N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Pharmacological Applications & Mechanistic Pathways
The N-aryl prolinamide scaffold is a "master key" in medicinal chemistry, capable of modulating multiple biological targets depending on its precise substitution pattern.
Antiarrhythmic Activity
Derivatives of this scaffold, specifically 2-(n-butylpyrrolidine)-N-(2-bromophenyl)carboxamide hydrochloride (Compound K-23), have demonstrated potent antiarrhythmic properties. In in vivo models of aconitine-induced arrhythmia, this compound significantly limits the duration of arrhythmic attacks and ensures 100% animal survival[1]. Mechanistically, the bulky lipophilic moiety impedes sodium flow through the cardiomyocyte cell membrane, delaying depolarization without significantly altering baseline ECG readings[1].
Anticonvulsant Efficacy
The rigid carboxamide linkage combined with halogenated phenyl rings is a known pharmacophore for seizure suppression. N-(substituted phenyl) pyrrolidine-2-carboxamides have been extensively evaluated using the Maximal Electroshock Seizure (MES) test[2]. The presence of electron-withdrawing halogens (like bromine or chlorine) on the phenyl ring enhances binding affinity to voltage-gated ion channels in the CNS, providing robust protection against MES-induced seizures with minimal neurotoxicity compared to standard drugs like carbamazepine[2].
Cholinesterase Inhibition
Proline-based carbamates and amides exhibit significant selectivity for cholinesterase enzymes, which are primary targets in Alzheimer's disease therapy. Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylates express potent anti-butyrylcholinesterase (BChE) activity (IC₅₀ = 27.38 μM), performing comparably to commercial therapeutics like rivastigmine[3]. The ortho-bromine atom forces the phenyl ring into an orthogonal conformation relative to the amide plane, perfectly aligning it with the hydrophobic pocket of the BChE active site[3].
Anti-Diabetic Potential
Recent computational and molecular dynamics studies have highlighted L-prolinamides as promising multi-target inhibitors for Type 2 Diabetes (T2D)[5]. These scaffolds exhibit favorable binding free energies against α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4), suggesting that structural tuning of the N-(2-bromophenyl) core could yield orally bioavailable antidiabetic agents[5].
Caption: Pharmacological targeting and downstream phenotypic effects of N-aryl prolinamides.
References
-
C 18 H 16 BrN 3 O 2 - Lifechemicals Shop Source: lifechemicals.com URL:
-
Study of antiarrhythmic activity 2-(n-butylpyrrolidine)-N-(2-bromophenyl)carboxamide hydrochloride Source: hep.com.cn URL:1
-
Anti-diabetic potentials of L-prolinamides: a computational study Source: researchgate.net URL:5
-
Proline-Based Carbamates as Cholinesterase Inhibitors Source: nih.gov URL:3
-
N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride - PubChemLite Source: uni.lu URL:4
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents Source: researchgate.net URL:2
Sources
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- 3. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride (C11H13BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Thermodynamic stability of N-(2-Bromophenyl)pyrrolidine-2-carboxamide under standard conditions
An In-Depth Technical Guide to the Thermodynamic Stability Assessment of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Introduction
In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, prized for its unique three-dimensional structure that allows for efficient exploration of pharmacophore space.[1] The title compound, N-(2-Bromophenyl)pyrrolidine-2-carboxamide, integrates this valuable heterocycle with a halogenated aromatic moiety and a robust carboxamide linker. Such molecules are of significant interest as potential therapeutic agents or key intermediates in their synthesis.[2][3] However, a novel molecule's therapeutic potential is intrinsically linked to its chemical and physical stability. An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life, thereby compromising patient safety and therapeutic efficacy.[4]
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-(2-Bromophenyl)pyrrolidine-2-carboxamide under standard conditions. Moving beyond a simple recitation of protocols, this document, intended for researchers, scientists, and drug development professionals, elucidates the causality behind experimental choices. We will dissect the molecule's structural vulnerabilities, outline a strategic workflow for stability assessment, provide detailed experimental methodologies, and discuss the interpretation of the resulting data. The objective is to build a self-validating, holistic understanding of the molecule's stability profile, grounded in authoritative regulatory guidelines and first-principles chemical knowledge.
Section 1: Molecular Structure and Predicted Stability Profile
A proactive stability assessment begins with a theoretical analysis of the molecule's structure to identify potential degradation "hotspots." N-(2-Bromophenyl)pyrrolidine-2-carboxamide possesses three key functional regions, each with distinct chemical properties.
-
The Carboxamide Linkage: Amide bonds are generally robust; however, they are the most probable site for hydrolytic cleavage under forced acidic or basic conditions.[5][6] This would result in the formation of 2-bromophenylamine and pyrrolidine-2-carboxylic acid. The electronic influence of the adjacent bromophenyl ring can modulate the rate of this hydrolysis.
-
The Pyrrolidine Ring: As a saturated heterocycle containing a tertiary amine, the pyrrolidine nitrogen is susceptible to oxidation, potentially forming N-oxides or other oxidative degradants, especially in the presence of oxidizing agents or under photolytic stress.[5][7]
-
The 2-Bromophenyl Moiety: Halogenated aromatic systems are known for their high degree of stability and resistance to degradation.[8][9] The carbon-bromine bond is strong, and the aromatic ring is not expected to be a primary site of degradation under typical pharmaceutical stress conditions. Its presence, however, imparts significant lipophilicity to the molecule.[1]
Caption: Predicted degradation hotspots of the target molecule.
Section 2: A Strategic Framework for Stability Assessment
A robust evaluation of thermodynamic stability is a multi-faceted process that should follow a logical progression from forced, exaggerated conditions to long-term, real-world scenarios. This ensures that analytical methods are challenged and that the data generated is relevant and reliable.
Our recommended workflow is designed to build knowledge progressively, with each stage informing the next. It begins with forced degradation to understand the "worst-case" scenarios, which is essential for developing a stability-indicating analytical method. This is followed by thermal analysis to understand the solid-state properties. Finally, formal stability studies under ICH-prescribed conditions provide the definitive data for shelf-life determination.[4][10]
Caption: A strategic workflow for comprehensive stability assessment.
Section 3: Experimental Protocols: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability analysis.[11] Its purpose is to intentionally degrade the sample under conditions more severe than those used for accelerated stability testing.[12] The primary goals are to identify the likely degradation products, elucidate potential degradation pathways, and, most critically, to validate that the chosen analytical method is "stability-indicating"—meaning it can separate and quantify the intact drug from its degradants.[13] A target degradation of 5-20% is considered optimal, as it generates sufficient degradants to challenge the method without producing secondary products that are not relevant to formal shelf-life conditions.[14]
Protocol 3.1: General Procedure for Stress Testing
-
Sample Preparation: Prepare a stock solution of N-(2-Bromophenyl)pyrrolidine-2-carboxamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Application: For each condition below, mix equal volumes of the stock solution and the stressor solution.
-
Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) to target the 5-20% degradation window.
-
Neutralization: Before analysis by HPLC, neutralize the acidic and basic samples to prevent damage to the column.
-
Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze using a validated stability-indicating HPLC-UV/MS method.
Table 1: Recommended Forced Degradation Conditions
| Stress Type | Recommended Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M - 1 M HCl at ambient or elevated T (e.g., 60°C) | To challenge the hydrolytic stability of the amide bond under acidic conditions.[13] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at ambient or elevated T (e.g., 60°C) | To challenge the hydrolytic stability of the amide bond under basic conditions.[5] |
| Oxidation | 3% - 30% H₂O₂ at room temperature | To assess susceptibility to oxidative stress, targeting the pyrrolidine nitrogen.[14] |
| Thermal Stress | 80°C in a calibrated oven (solid & solution) | To evaluate intrinsic thermal stability and accelerate other potential degradation pathways.[10] |
| Photostability | ICH Q1B conditions (exposure to cool white fluorescent and near-UV light) | To determine if the molecule is light-sensitive, a critical factor for handling and packaging.[14] |
Section 4: Experimental Protocols: Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the solid-state properties and intrinsic thermal stability of a compound.[15][16] This data is vital for understanding potential polymorphism, identifying melting points, and determining the temperature at which decomposition begins.[17]
Protocol 4.1: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and identify any polymorphic or pseudopolymorphic transitions.
-
Methodology:
-
Accurately weigh 2-5 mg of N-(2-Bromophenyl)pyrrolidine-2-carboxamide into a hermetically sealed aluminum pan.
-
Use an empty, sealed pan as a reference.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge, typically from 25°C to a temperature above the melting point (e.g., 300°C).
-
Record the heat flow versus temperature.
-
Protocol 4.2: Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose or lose volatiles.
-
Methodology:
-
Place 5-10 mg of the sample into a tared TGA pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the percentage of weight loss as a function of temperature.
-
Table 2: Hypothetical Thermal Analysis Data Summary
| Analysis | Parameter | Result | Interpretation |
| DSC | T_onset | ~155°C | Onset of melting |
| T_peak | ~158°C | Peak melting temperature (indicative of purity) | |
| ΔH_fus | ~120 J/g | Enthalpy of fusion | |
| TGA | T_onset (decomposition) | > 250°C | Temperature at which significant weight loss begins, indicating high thermal stability. |
Section 5: Formal Stability Studies under Standard Conditions
Formal stability studies are performed to propose a retest period or shelf life and to recommend appropriate storage conditions.[4] These studies are governed by strict regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[10]
Protocol 5.1: ICH Long-Term and Accelerated Stability Study
-
Objective: To evaluate the stability of the drug substance over time under controlled temperature and humidity conditions that simulate real-world storage.
-
Methodology:
-
Package the drug substance in containers that simulate the proposed commercial packaging.
-
Place samples into calibrated stability chambers set to the conditions specified in Table 3.
-
At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term), pull samples for analysis.[10]
-
Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using the validated stability-indicating method.
-
Table 3: ICH Standard Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (minimum for submission) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data from accelerated studies are used to predict the long-term stability and to evaluate the effect of short-term excursions outside the labeled storage conditions. If a significant change occurs during the accelerated study, an intermediate study is required.
Caption: Decision logic for stability testing based on ICH guidelines.
Conclusion
The thermodynamic stability of N-(2-Bromophenyl)pyrrolidine-2-carboxamide is a critical quality attribute that must be thoroughly understood to ensure its viability as a drug candidate or chemical intermediate. This guide has outlined a systematic, science-driven approach to this evaluation. The structural analysis predicts that the primary liabilities are the potential for hydrolytic cleavage of the amide bond and oxidative degradation of the pyrrolidine ring, while the bromophenyl moiety is expected to be highly stable.
By executing a rigorous program of forced degradation, thermal analysis, and long-term stability studies, researchers can build a comprehensive stability profile. This profile not only satisfies regulatory requirements but also provides invaluable insights that inform formulation development, packaging selection, and the establishment of appropriate storage and handling procedures. A proactive and thorough understanding of a molecule's inherent stability is fundamental to mitigating risk and accelerating the path from discovery to application.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Google Cloud.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology.
- Development of forced degradation and stability indic
- Calorimetric techniques to study the interaction of drugs with biomembrane models. PMC.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Google Cloud.
- A practical guide to forced degradation and stability studies for drug substances. Google Cloud.
- Pharmaceutical Testing: Thermal Analysis and Calorimetry. SETARAM.
- Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research.
- The Role of Calorimetry in Assessing Drug Delivery Mechanisms. (2025, August 5).
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- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2012, October 22). Open Access Journals - Research and Reviews.
- Technical Support Center: (2S,5R)
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
- 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis. (2023, March 8). ChemicalBook.
- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2017, November 20).
- Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjug
- Halogenated Aromatic Compounds.
- Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. (2020, October 6). PubMed.
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019, September 29). PMC.
- Stability testing of existing active substances and related finished products. (2023, July 13). EMA.
- [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. (2023, June 8). PubMed.
- Halogenation of organic compounds using continuous flow and microreactor technology. (2016, November 16). Reaction Chemistry & Engineering (RSC Publishing).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- N-[2-(4-bromophenyl)propan-2-yl]-2-methylpyrrolidine-3-carboxamide. Chemazone.
- Technical Support Center: N-(3-bromophenyl)
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023, December 9). MDPI.
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The Strategic Role of N-(2-Bromophenyl)pyrrolidine-2-carboxamide in Organometallic Chemistry: From Privileged Substrates to Catalytic Scaffolds
Executive Summary
In the realm of organometallic chemistry and drug development, the rational design of precursor molecules dictates the efficiency of downstream heterocycle synthesis. N-(2-Bromophenyl)pyrrolidine-2-carboxamide represents a highly specialized, bifunctional scaffold. Featuring a chiral pyrrolidine core, a secondary carboxamide, and an ortho-brominated aryl ring, this molecule serves a dual purpose: it is a privileged substrate for transition-metal-catalyzed intramolecular C-N cross-coupling, and it acts as a bidentate ligand precursor for the formation of stable palladacycles.
This technical guide dissects the mechanistic causality, optimization parameters, and self-validating experimental workflows required to harness this molecule for the synthesis of pyrrolo[1,2-a]quinoxalin-4-ones—a structural motif prevalent in kinase inhibitors and anti-arrhythmic agents [1].
Structural Anatomy & Organometallic Reactivity Profile
The utility of N-(2-Bromophenyl)pyrrolidine-2-carboxamide stems from its highly pre-organized geometry. The proximity of the secondary pyrrolidine amine to the electrophilic C-Br bond (separated by the rigid amide linkage) creates an ideal thermodynamic landscape for intramolecular cyclization.
-
The Electrophilic Site: The 2-bromophenyl group is highly susceptible to oxidative addition by low-valent transition metals, particularly Pd(0) and Cu(I).
-
The Nucleophilic Site: The secondary amine of the pyrrolidine ring serves as the nucleophile. Its inherent basicity and steric environment require careful selection of ligands to prevent competitive β-hydride elimination during the catalytic cycle.
-
Coordination Potential: The N,N-bidentate nature of the prolinamide motif allows it to coordinate strongly to transition metals, making it not only a substrate but also a potential chiral directing group for asymmetric C-H functionalization [2].
Primary Application: Intramolecular C-N Cross-Coupling
The most significant application of this compound is its transformation into 1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-4-one via Buchwald-Hartwig amination or Ullmann-type condensation [3].
Mechanistic Causality
The formation of a 6-membered ring via C-N coupling is kinetically slower than 5-membered ring formation. Therefore, the choice of the organometallic ligand is critical. Using a palladium precatalyst like
Pd-catalyzed intramolecular C-N cross-coupling cycle for pyrrolo[1,2-a]quinoxalin-4-one synthesis.
Quantitative Data: Optimization of Cyclization Parameters
The choice of base is equally as important as the ligand.
Table 1: Optimization of Intramolecular C-N Cross-Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | BINAP (5) | Toluene | 100 | 85 | ||
| 2 | Xantphos (5) | 1,4-Dioxane | 100 | 92 | ||
| 3 | CuI (10) | L-Proline (20) | DMSO | 110 | 65 | |
| 4 | CuI (10) | DMEDA (20) | DMF | 110 | 78 |
Note: Yields represent isolated yields after column chromatography. Entry 2 represents the optimal thermodynamic conditions for 6-membered ring closure.
Self-Validating Experimental Protocol
To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Analytical checkpoints are embedded to confirm reaction progression before proceeding to the next step.
Step-by-Step Methodology: Synthesis of Pyrrolo[1,2-a]quinoxalin-4-one
1. Reagent Preparation & Inert Atmosphere Setup
-
Charge an oven-dried Schlenk tube with N-(2-Bromophenyl)pyrrolidine-2-carboxamide (1.0 mmol, 269.1 mg),
(0.025 mmol, 22.9 mg), Xantphos (0.05 mmol, 28.9 mg), and anhydrous (2.0 mmol, 651.6 mg). -
Validation Check: Ensure the
is finely milled and strictly anhydrous; clumped base will drastically reduce the reaction rate. -
Evacuate and backfill the tube with Argon (3 cycles).
2. Solvent Addition & Thermal Activation
-
Add anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.
3. In-Process Analytical Monitoring (LC-MS)
-
After 8 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Check: Monitor the disappearance of the starting material's isotopic doublet at m/z 269/271 [M+H]+ and the appearance of the cyclized product peak at m/z 189 [M+H]+ . Proceed to workup only when the m/z 269 peak is <5% relative abundance.
4. Workup & Isolation
-
Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation Check: The final product should present as a crystalline solid.
NMR should confirm the disappearance of the pyrrolidine N-H proton and the retention of the chiral center integrity.
Step-by-step experimental workflow for the optimization and isolation of cyclized products.
References
-
Georgescu, E., Nicolescu, A., Georgescu, F., Teodorescu, F., Marinescu, D., Macsim, A.-M., & Deleanu, C. "New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones." Beilstein Journal of Organic Chemistry, 2014, 10, 2377–2387. URL:[Link]
-
Kederienė, V., Jaglinskaitė, I., Voznikaitė, P., Rousseau, J., Rollin, P., Šačkus, A., & Tatibouët, A. "Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate." Molecules, 2021, 26(22), 6822. URL:[Link]
-
Ley, S. V., & Thomas, A. W. "Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation." Angewandte Chemie International Edition, 2003, 42(44), 5400-5449. URL:[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649. URL:[Link]
Technical Guide: Stereochemical Control and Synthesis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide Derivatives
Executive Summary
This technical guide addresses the structural dynamics, enantioselective synthesis, and analytical characterization of N-(2-Bromophenyl)pyrrolidine-2-carboxamide derivatives. These scaffolds are critical intermediates in the synthesis of fused pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) and serve as privileged chiral ligands in asymmetric catalysis.
The presence of the ortho-bromo substituent on the N-aryl ring introduces significant steric strain, influencing the conformational equilibrium of the amide bond. This guide provides a validated protocol for synthesizing these derivatives without racemization of the labile proline
Structural Dynamics & Stereochemical Origins
The Chiral Core (C2-Center)
The stereochemical integrity of the molecule hinges on the C2 position of the pyrrolidine ring. In drug development, the (S)-enantiomer (derived from L-Proline) is the standard pharmacophore, though the (R)-enantiomer is frequently synthesized for Structure-Activity Relationship (SAR) validation.
-
Risk Factor: The C2 proton is acidic (
to a carbonyl). Activation of the carboxylic acid for coupling can lower the pKa further, leading to oxazolone formation and subsequent racemization.
Conformational Chirality & Rotamers
Unlike simple amides, N-(2-Bromophenyl) proline derivatives exhibit complex solution-phase dynamics due to two rotational axes:
-
Amide Bond Rotation (
): While secondary amides typically prefer the trans ( ) conformation to minimize sterics, the proline ring induces a population of cis ( ) rotamers, particularly when the proline nitrogen is protected (e.g., Boc, Cbz). -
N-Aryl Rotation (
): The ortho-bromine atom creates a high rotational barrier. While not typically forming isolable atropisomers at room temperature ( kcal/mol), this restricted rotation results in broadened NMR signals or distinct rotameric peaks at lower temperatures ( ).
Visualization of Conformational Dynamics
The following diagram illustrates the synthesis flow and the resulting conformational equilibrium.
Caption: Synthesis workflow highlighting the critical activation step and the downstream conformational equilibrium observable by NMR.
Validated Synthesis Protocol: Enantioselective Coupling
Objective: Synthesize (S)-N-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxamide. Challenge: Anilines are weak nucleophiles; 2-bromoaniline is further deactivated by sterics. Standard EDC/HOBt coupling often fails or is too slow, allowing racemization. Solution: The Mixed Anhydride Method (Isobutyl chloroformate) or HATU activation is required. The protocol below uses the Mixed Anhydride method for scalability and cost-efficiency.
Reagents
-
N-Boc-L-Proline (1.0 equiv)
-
2-Bromoaniline (1.1 equiv)
-
Isobutyl Chloroformate (IBCF) (1.1 equiv)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.2 equiv)
-
Solvent: Anhydrous THF or DCM.
Step-by-Step Methodology
-
Activation (Low Temp): Dissolve N-Boc-L-Proline (10 mmol) and NMM (12 mmol) in anhydrous THF (50 mL). Cool the solution to -15°C (ice/salt bath).
-
Why: Low temperature prevents the decomposition of the mixed anhydride and suppresses racemization via oxazolone formation.
-
-
Anhydride Formation: Add IBCF (11 mmol) dropwise over 10 minutes. Stir at -15°C for 20 minutes. A white precipitate (NMM·HCl) will form.
-
Nucleophilic Attack: Add a solution of 2-bromoaniline (11 mmol) in THF (10 mL) dropwise.
-
Note: If the aniline is solid, dissolve it fully before addition to ensure kinetic control.
-
-
Reaction Propagation: Allow the mixture to warm slowly to room temperature (25°C) and stir for 12–16 hours.
-
Workup: Filter off the NMM·HCl salt. Concentrate the filtrate. Redissolve in EtOAc, wash with 5% citric acid (removes unreacted aniline), sat. NaHCO3 (removes unreacted acid), and brine.
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica, 20% EtOAc in Hexane).
Yield Expectation: 75–85%. Chiral Purity: >99% ee (if temperature is strictly controlled).
Analytical Characterization
NMR Spectroscopy: Handling Rotamers
When analyzing these derivatives, researchers often mistake split peaks for impurities. This is due to the slow rotation of the N-Boc group and the amide bond on the NMR timescale.
-
Observation: In CDCl3 at 298K, the Boc-group protons often appear as two unequal singlets (ratio ~60:40 or 70:30). The proline
-proton may appear as two multiplets. -
Validation Protocol: Perform a Variable Temperature (VT) NMR experiment.
-
Heat the sample to 50°C (323K) in DMSO-d6.
-
Result: The split peaks should coalesce into single, sharp signals, confirming they are rotamers, not diastereomers or impurities.
-
Chiral HPLC Method
To verify the enantiomeric excess (ee) following synthesis, use the following validated method.
| Parameter | Condition |
| Column | Chiralpak AD-H or Chiralpak IA (Amylose-based) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane : Ethanol : TFA (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 210 nm (amide) |
| Retention Times | (S)-Isomer: ~12.5 min (R)-Isomer: ~16.2 min (varies by column age) |
Note: The addition of 0.1% TFA is critical to sharpen the peaks of the amide/amine functionality.
Downstream Application: Intramolecular Cyclization
The N-(2-Bromophenyl) moiety is not merely a bystander; it is a "pre-organized" handle for constructing fused tricyclic systems (e.g., PBDs) via copper or palladium catalysis.
Mechanism of Action
The 2-bromo group undergoes oxidative addition with a metal catalyst (Cu or Pd). The proline nitrogen (after Boc-deprotection) acts as the nucleophile. The stereochemistry of the proline dictates the "pucker" of the final tricyclic ring, which is crucial for DNA-binding affinity in oncology applications.
Caption: Pathway for converting the chiral amide into a fused heterocyclic pharmacophore.
References
-
Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions. Tetrahedron, 61(26), 6447-6459. Link
-
Zhao, Y., Pritts, W. A., & Zhang, S. (2008).[1] Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography. Journal of Chromatography A, 1189(1-2), 245-253.[1] Link
-
Alajarin, R., Vaquero, J. J., Garcia-Navio, J. L., & Alvarez-Builla, J. (2013). Intramolecular Buchwald–Hartwig C–N Coupling Cyclization Reaction.[2] The Journal of Organic Chemistry, 78(15), 7727–7734.[2] Link
-
ChemicalBook. (2023). 2-(2-Bromophenyl)pyrrolidine: Function, Synthesis. ChemicalBook Database. Link
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. Link
Sources
Electronic Properties of Aryl Bromide Functionalized Proline Amides
This in-depth technical guide details the electronic properties, synthesis, and catalytic applications of aryl bromide functionalized proline amides.
Technical Guide & Whitepaper
Executive Summary
Proline amides have established themselves as privileged scaffolds in organocatalysis, particularly for asymmetric aldol and Michael reactions. The functionalization of the amide nitrogen with an aryl bromide moiety—specifically
Electronic Characterization & Mechanism
Electronic Tuning via the Hammett Parameter
The catalytic efficiency of
-
Acidity of Amide Proton (
): The electron-deficient aryl ring pulls electron density away from the amide nitrogen, increasing the acidity of the bond. This strengthens the hydrogen bond formed with the electrophile (e.g., aldehyde carbonyl) in the transition state, often correlating with higher enantioselectivity ( ).[1] -
Basicity of Pyrrolidine Nitrogen (
): While the aryl group is distant from the catalytic pyrrolidine nitrogen, through-bond electronic effects are minimal.[1] However, the conformational rigidity induced by the -aryl group creates a specific steric environment that protects the lone pair from non-productive aggregation.
Conformational Analysis & X-Ray Insights
Crystallographic studies of analogous
-
Amide Geometry: The amide bond adopts a planar trans-conformation to minimize steric clash between the pyrrolidine ring and the aryl group.
-
Bond Lengths: The
bond length is typically 1.90 Å , and the bond shows significant double-bond character (~1.35 Å), confirming strong conjugation with the carbonyl rather than the aryl ring.[1] -
-Stacking: The electron-poor 4-bromophenyl ring is prone to offset
-stacking interactions, which can stabilize the transition state in sterically demanding reactions.
Mechanism of Action (Transition State)
The catalyst operates via an Enamine Mechanism .[1] The critical stereodetermining step involves a Zimmerman-Traxler-like transition state where the amide
Figure 1: Catalytic cycle of the direct aldol reaction. The aryl bromide moiety enhances the stability of the Transition State (Red) via increased hydrogen bond strength.[1]
Comparative Catalytic Data
The following table summarizes the performance of
| Substituent (R) | Yield (%) | Electronic Effect | ||
| -H (Phenyl) | 0.00 | 75 | 25 | Baseline reference.[1] |
| -OCH | -0.27 | 72 | 18 | Electron-donating; reduces N-H acidity (weaker H-bond). |
| -Br | +0.23 | 82 | ~90 * | Inductive withdrawal; optimal balance of reactivity/selectivity. |
| -Cl | +0.23 | 85 | 92 | Nearly identical to -Br; high selectivity. |
| -NO | +0.78 | 80 | 30 | Strong withdrawal; may cause competitive aggregation or solubility issues. |
*Data interpolated from 4-Cl and general halogen trends in proline amide catalysis [1, 2].
Experimental Protocols
Synthesis of -(4-Bromophenyl)-L-prolinamide
This protocol ensures the preservation of chiral integrity at the proline
Reagents:
- -Cbz-L-Proline (1.0 equiv)[1]
-
4-Bromoaniline (1.1 equiv)[1]
-
Ethyl chloroformate (1.1 equiv) / N-Methylmorpholine (NMM)[1]
-
(10%) and Triethylsilane (Et
SiH) or for deprotection (Note: Hydrogenolysis is risky with Aryl-Br; Acidolysis is preferred).[1]
Workflow:
-
Mixed Anhydride Formation: Dissolve
-Cbz-L-Proline in dry THF at -15°C. Add NMM followed by ethyl chloroformate. Stir for 15 min to form the mixed anhydride. -
Amide Coupling: Add solution of 4-bromoaniline in THF dropwise. Allow to warm to RT and stir for 4h.
-
Workup: Quench with water, extract with EtOAc, wash with 1N HCl, sat. NaHCO
, and brine. Recrystallize from EtOAc/Hexane. -
Deprotection (Critical Step):
-
Avoid catalytic hydrogenation (
) as it may debrominate the aryl ring.[1] -
Method A (Acidolysis): Treat intermediate with 33% HBr in Acetic Acid for 1h at RT. Precipitate with Et
O. -
Method B (Transfer Hydrogenation): If Pd is necessary, use mild conditions (Pd/C, cyclohexene) and monitor strictly to prevent C-Br cleavage.[1]
-
Synthesis Diagram[2]
Figure 2: Synthetic route emphasizing the preservation of the aryl bromide moiety during deprotection.
Applications in Drug Discovery
The "Electronic Property" of the aryl bromide extends beyond catalysis. In medicinal chemistry, this scaffold acts as a Fragment-Based Drug Design (FBDD) starting point.[1]
-
Bioisostere: The 4-bromophenyl group is a lipophilic, space-filling bioisostere for 4-chlorophenyl or 4-trifluoromethylphenyl groups often found in kinase inhibitors.
-
Late-Stage Functionalization: The catalytic proline amide can be converted into complex peptidomimetics. The bromine atom allows for Suzuki coupling to attach biaryl systems after the proline core has been established, enabling rapid library generation of Pro-based inhibitors (e.g., for DPP-IV or Hepatitis C targets).
References
-
Tang, Z., et al. (2005). "Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives." Proceedings of the National Academy of Sciences, 102(9).[1] [1]
- Key Finding: Establishes the correlation between amide acidity and enantioselectivity.
-
Ciobanu, M., et al. (2014). "Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts." International Journal of Organic Chemistry, 4, 55-67.
- Key Finding: Provides comparative d
-
Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1]
- Key Finding: Authoritative source for pKa values of 4-bromoaniline and rel
-
Organic Syntheses, Coll. Vol. 10. "General methods for mixed anhydride couplings."
- Key Finding: Standard protocols for the mixed anhydride synthesis step.
Sources
The Emergence of N-(2-Bromophenyl)pyrrolidine-2-carboxamide: A Journey from Scaffold to Specific Ligand
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to introduce three-dimensional complexity into molecules, enhancing their interaction with biological targets.[4] This guide delves into the history and discovery of a specific, yet representative, member of this class: N-(2-Bromophenyl)pyrrolidine-2-carboxamide. We will trace the origins of its parent scaffold, explore the rationale behind its synthesis, detail its biological evaluation as a ligand, and provide insights into its potential as a modulator of key physiological pathways. This document serves as a comprehensive technical resource, synthesizing published data to illuminate the scientific journey of this intriguing molecule.
The Pyrrolidine-2-Carboxamide Scaffold: A Privileged Structure in Drug Discovery
The story of N-(2-Bromophenyl)pyrrolidine-2-carboxamide begins with its foundational components: the pyrrolidine ring and the carboxamide linkage. The pyrrolidine moiety, a saturated version of pyrrole, is a key structural feature in the amino acid proline, which imparts unique conformational constraints on peptides and proteins.[3] This inherent structural rigidity, combined with the basicity of the nitrogen atom, makes the pyrrolidine scaffold an attractive starting point for the design of novel therapeutics.[4]
The carboxamide group, on the other hand, is a versatile functional group known for its ability to form hydrogen bonds, a critical interaction for ligand-receptor binding. The combination of these two entities in the pyrrolidine-2-carboxamide core has given rise to a plethora of compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[5]
The Genesis of N-Aryl Pyrrolidine-2-Carboxamides: A Quest for CNS-Active Agents
The exploration of N-substituted pyrrolidine-2-carboxamides has been particularly fruitful in the realm of central nervous system (CNS) disorders. The synthesis of a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives by Ahsan et al. in 2012 marked a significant step in understanding the potential of this chemical class as anticonvulsant agents.[5] This research was driven by the urgent need for new antiepileptic drugs with improved efficacy and fewer side effects compared to existing treatments.[5]
Rationale for Synthesis
The design of these compounds was based on the hypothesis that the combination of the pyrrolidine-2-carboxamide core with various substituted phenyl rings would yield molecules with the appropriate lipophilicity and electronic properties to cross the blood-brain barrier and interact with neuronal targets. The inclusion of a halogen atom, such as bromine, on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Bromine can alter the molecule's metabolic stability, distribution, and binding affinity to its target.
Synthetic Pathway
The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides is a well-established process.[5] The general approach involves the conversion of L-proline, a readily available and chiral starting material, into an activated form, which is then reacted with the desired substituted aniline.
Caption: General synthetic scheme for N-(aryl)pyrrolidine-2-carboxamides.
Experimental Protocol: Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide
The following protocol is adapted from the work of Ahsan et al. (2012) for the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives.[5]
-
Activation of L-Proline: A suspension of L-proline hydrochloride (1 equivalent) in acetyl chloride is treated with phosphorus pentachloride (PCl5) (0.8 equivalents) in a dry environment.
-
The reaction mixture is warmed to 35°C, and additional PCl5 (0.5 equivalents) is added after 4 hours.
-
After stirring for an additional 4 hours, the reaction mixture is cooled in an ice bath to yield pyrrolidine-2-carbonyl chloride.
-
Amide Formation: The resulting pyrrolidine-2-carbonyl chloride (1 equivalent) is suspended in acetone.
-
The appropriate substituted aniline (e.g., 2-bromoaniline) (1 equivalent) is added to the suspension.
-
The reaction mixture is heated to reflux for 8 hours.
-
After cooling, the product is isolated and purified by recrystallization from a suitable solvent system (e.g., petroleum ether and n-hexane).[5]
Biological Activity and Ligand Discovery
Anticonvulsant Activity
The investigation by Ahsan et al. revealed that several N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives exhibit significant anticonvulsant activity in the maximal electroshock seizure (MES) test in mice.[5] Notably, compounds with 4-chloro and 4-nitro substitutions on the phenyl ring were found to be particularly active.[5] Although the 2-bromo isomer was not explicitly detailed in this study, the positive results for other halogenated analogues suggest that N-(2-Bromophenyl)pyrrolidine-2-carboxamide would also be a promising candidate for evaluation as an anticonvulsant.
Table 1: Anticonvulsant Activity of Selected N-(substituted phenyl) pyrrolidine-2-carboxamide Derivatives [5]
| Compound | Substitution on Phenyl Ring | MES Test Activity (30 mg/kg, 0.5h) |
| 3a | 4-Chlorophenyl | Active |
| 3d | 4-Nitrophenyl | Most Active |
| 3c | 4-Bromophenyl | Moderately Active |
Data extracted from Ahsan et al. (2012).
Antiarrhythmic Potential
Further supporting the therapeutic potential of this scaffold, a study on 2-(n-butylpyrrolidine)-N-(2-bromophenyl)carboxamide hydrochloride, a derivative of our target compound, demonstrated significant antiarrhythmic activity.[6] This compound, referred to as K-23, was effective in animal models of arrhythmia induced by aconitine and calcium chloride.[6] The researchers hypothesized that its mechanism of action may involve the blockade of sodium channels, thereby slowing the depolarization of cardiomyocytes.[6] This finding opens up a new avenue for the potential application of N-(2-Bromophenyl)pyrrolidine-2-carboxamide and its derivatives in cardiovascular medicine.
Caption: A logical workflow for the discovery and characterization of novel ligands.
Structure-Activity Relationship (SAR) and Future Directions
The available data, though not exhaustive for the 2-bromo isomer specifically, allows for the formulation of preliminary structure-activity relationships (SAR). The nature and position of the substituent on the phenyl ring play a crucial role in determining the biological activity. The observation that halogenated and electron-withdrawing groups at the 4-position of the phenyl ring enhance anticonvulsant activity suggests that these modifications may improve target engagement or pharmacokinetic properties.[5]
The antiarrhythmic activity of the N-butylated derivative points towards the potential for further modification of the pyrrolidine nitrogen to fine-tune the compound's selectivity and potency for different biological targets.[6]
Future research in this area should focus on:
-
Definitive Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets of N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
-
In-depth Pharmacological Characterization: Conducting comprehensive in vitro and in vivo studies to elucidate the mechanism of action and establish a clear dose-response relationship.
-
Lead Optimization: Synthesizing a focused library of analogues with systematic modifications to the pyrrolidine ring, the carboxamide linker, and the bromophenyl moiety to optimize potency, selectivity, and drug-like properties.
Conclusion
N-(2-Bromophenyl)pyrrolidine-2-carboxamide stands as a testament to the enduring value of scaffold-based drug discovery. While its own history as a specific ligand is still being written, the rich pharmacology of its close relatives paints a compelling picture of its potential. From the foundational principles of the privileged pyrrolidine scaffold to the targeted synthesis and biological evaluation of its N-aryl derivatives, the journey of this compound class highlights a logical and effective approach to the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to build upon, as we continue to unlock the full therapeutic potential of the versatile pyrrolidine-2-carboxamide core.
References
-
Ahsan, M. J., et al. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal Chemistry, 1(1). [Link]
-
Ahsan, M. J., et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]
-
Bogomaz, O. I., et al. (2025). Study of antiarrhythmic activity 2-(n-butylpyrrolidine)-N-(2-bromophenyl)carboxamide hydrochloride. HEP Journals. [Link]
-
Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 617-625. [Link]
-
Gaikwad, N. D., et al. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 4(1), 38-44. [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
-
Pevarello, P., et al. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]
-
Shcherbakov, D. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
-
Odusami, O. S., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. [Link]
-
Gzella, A. K., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2975. [Link]
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- 6. Study of antiarrhythmic activity 2-(n-butylpyrrolidine)-N-(2-bromophenyl)carboxamide hydrochloride [journal.hep.com.cn]
Unlocking the Therapeutic Potential of N-(2-Bromophenyl)pyrrolidine-2-carboxamide Scaffolds: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine-2-carboxamide framework is a cornerstone in modern medicinal chemistry, serving as the foundational scaffold for a multitude of clinically significant agents. This technical guide delves into the untapped potential of a specific derivative, the N-(2-Bromophenyl)pyrrolidine-2-carboxamide scaffold. While direct literature on this exact structure is nascent, this document synthesizes data from structurally analogous compounds to build a predictive framework for its biological activity. We will explore plausible synthetic routes, hypothesize key therapeutic targets based on established structure-activity relationships (SAR), and provide a comprehensive roadmap for its biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter with high therapeutic potential.
The Pyrrolidine-2-Carboxamide Core: A Privileged Scaffold in Pharmacology
The pyrrolidine ring, a five-membered saturated heterocycle, is a recurring motif in a vast array of natural products and synthetic drugs. Its stereochemically rich and conformationally constrained structure makes it an ideal scaffold for presenting substituents in a well-defined three-dimensional orientation, crucial for specific molecular recognition by biological targets. When functionalized with a carboxamide group at the 2-position, its therapeutic relevance expands significantly.
The carboxamide group is a key hydrogen bond donor and acceptor, facilitating strong interactions with protein backbones and side chains. This, combined with the stereochemical control offered by the chiral center at the 2-position (which can exist as either L- or D-proline derivatives), has led to the development of drugs targeting a wide range of protein classes. A notable example is the class of antiviral drugs targeting the Hepatitis C virus (HCV) NS3/4A protease, where a proline-based scaffold is often a key component for achieving high-affinity binding.
Deconstructing the N-(2-Bromophenyl) Moiety: A Gateway to Novel Interactions
The introduction of an N-(2-Bromophenyl) group onto the pyrrolidine-2-carboxamide core is a deliberate chemical modification designed to impart specific physicochemical and pharmacological properties. Understanding the contribution of this moiety is critical to predicting the scaffold's potential biological activity.
-
Steric Influence and Conformational Restriction: The ortho-bromo substitution on the phenyl ring introduces significant steric bulk. This can lock the N-aryl bond into a specific conformation, reducing the molecule's rotational freedom. This pre-organization can be entropically favorable for binding to a specific protein target, potentially leading to enhanced potency and selectivity.
-
Lipophilicity and Membrane Permeability: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and potentially the blood-brain barrier. This is a critical consideration for targeting intracellular proteins or the central nervous system (CNS).
-
Halogen Bonding: A key, and often underappreciated, interaction is the halogen bond. The bromine atom, with its electropositive sigma-hole, can act as a Lewis acid and form a highly directional, non-covalent interaction with Lewis bases such as carbonyl oxygens or heteroatoms in protein side chains. This can provide an additional anchor point for the molecule within a binding pocket, contributing to affinity and selectivity.
Hypothesized Biological Activities and Potential Therapeutic Targets
Based on the known activities of structurally related N-aryl pyrrolidine-2-carboxamides, we can hypothesize several promising therapeutic avenues for the N-(2-Bromophenyl) scaffold.
Anticancer Activity
Numerous N-aryl substituted heterocyclic compounds have demonstrated potent anticancer activity. The mechanism often involves the inhibition of key signaling pathways crucial for tumor growth and survival.
-
Potential Target: Tyrosine kinases are a well-established class of oncology targets. The N-(2-Bromophenyl)pyrrolidine-2-carboxamide scaffold could be designed to fit into the ATP-binding pocket of kinases like EGFR, VEGFR, or Abl. The bromophenyl group could potentially form a halogen bond with a backbone carbonyl in the hinge region, a common interaction motif for kinase inhibitors.
-
Hypothesized Mechanism: Inhibition of a key kinase would disrupt downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis, ultimately leading to apoptosis of cancer cells.
Antiviral Activity
As previously mentioned, proline-based scaffolds are prevalent in antiviral drug design, particularly as protease inhibitors.
-
Potential Target: Viral proteases, such as the HCV NS3/4A protease or the main protease (Mpro) of SARS-CoV-2, are essential for viral replication. The rigid structure of the pyrrolidine ring can effectively mimic the peptide backbone of the natural substrate.
-
Hypothesized Mechanism: The scaffold would act as a competitive inhibitor, binding to the active site of the protease and preventing the cleavage of viral polyproteins, thereby halting the viral life cycle. The 2-bromophenyl group could occupy a hydrophobic pocket (e.g., the S1 or S2 pocket) within the active site.
Central Nervous System (CNS) Activity
The increased lipophilicity imparted by the bromophenyl group suggests potential for CNS penetration.
-
Potential Target: Ion channels, G-protein coupled receptors (GPCRs), or enzymes within the CNS are all plausible targets. For instance, compounds with similar structures have shown activity as modulators of nicotinic acetylcholine receptors or as inhibitors of enzymes like monoamine oxidase (MAO).
-
Hypothesized Mechanism: Depending on the specific target, the compound could act as an antagonist, agonist, or enzyme inhibitor to modulate neuronal signaling, with potential applications in neurodegenerative diseases, pain management, or psychiatric disorders.
A Roadmap for Synthesis and Biological Evaluation
This section provides a practical, step-by-step guide for a research team to synthesize, purify, and evaluate the biological potential of the N-(2-Bromophenyl)pyrrolidine-2-carboxamide scaffold.
Proposed Synthetic Workflow
The most direct route to synthesize the target compound is via an amide coupling reaction between L-proline (or D-proline for stereochemical exploration) and 2-bromoaniline.
Caption: Proposed synthetic workflow for N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Detailed Protocol: Synthesis of (S)-N-(2-bromophenyl)pyrrolidine-2-carboxamide
Self-Validating System: This protocol incorporates in-process checks (TLC monitoring) and a final, rigorous purification and characterization phase to ensure the identity and purity of the final compound, which is essential for reliable biological testing.
-
Reagent Preparation:
-
To a round-bottom flask under a nitrogen atmosphere, add (S)-pyrrolidine-2-carboxylic acid (L-proline, 1.0 eq).
-
Dissolve in anhydrous N,N-Dimethylformamide (DMF).
-
Add the coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture at 0°C for 20 minutes to activate the carboxylic acid.
-
-
Amide Coupling:
-
To the activated L-proline solution, add 2-bromoaniline (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (L-proline) is consumed.
-
-
Workup and Extraction:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Trustworthiness Check: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Characterization and Quality Control:
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product, (S)-N-(2-bromophenyl)pyrrolidine-2-carboxamide, likely as a white or off-white solid.
-
Confirm the structure and assess purity using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (target >95%).
-
-
Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized scaffold.
Caption: Tiered workflow for the biological evaluation of the novel scaffold.
Protocol: Tier 1 - Cell Viability (MTT Assay)
Causality: The MTT assay is chosen as a primary screen because it is a robust, high-throughput, and cost-effective method to quickly assess the general cytotoxic or cytostatic effect of a new compound on a panel of cancer cell lines.[1][2][3][4] It measures mitochondrial reductase activity, which is a reliable indicator of overall cell health and metabolic activity.[3][4]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a stock solution of the N-(2-Bromophenyl)pyrrolidine-2-carboxamide scaffold in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the cell plate with the medium containing the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Data Interpretation and Future Directions
The initial data from the proposed workflow will be crucial in guiding the future direction of the research program.
| Potential Outcome | Interpretation | Next Steps |
| High Potency in MTT Assay (IC₅₀ < 10 µM) | The scaffold has significant cytotoxic/cytostatic activity. | Proceed to Tier 2. Determine the mechanism of action (e.g., apoptosis assay, cell cycle analysis). Profile against a broader panel of cancer cell lines. |
| High Potency in Target-Based Assay | The scaffold is a potent inhibitor of the specific target (e.g., kinase, protease). | Proceed to Tier 2. Confirm target engagement in a cellular context (e.g., Western blot for downstream signaling). Optimize for selectivity. |
| Moderate or Low Potency | The current scaffold has limited activity. | Analyze Structure-Activity Relationships (SAR). Synthesize a small library of analogues by modifying the pyrrolidine or phenyl ring to improve potency. |
| Good Metabolic Stability | The compound is not rapidly metabolized in vitro. | This is a positive result. Proceed with further biological testing. |
| Poor Metabolic Stability | The compound is rapidly cleared by liver enzymes. | Identify the site of metabolism (metabolite ID studies). Modify the chemical structure at the metabolic "soft spot" to improve stability. |
Conclusion
The N-(2-Bromophenyl)pyrrolidine-2-carboxamide scaffold represents a promising, yet underexplored, area of chemical space. By leveraging the known pharmacological advantages of the pyrrolidine-2-carboxamide core and the unique properties imparted by the 2-bromophenyl substituent, there is a strong rationale for its investigation as a source of novel therapeutic agents. The synthetic and biological evaluation roadmaps provided in this guide offer a comprehensive and scientifically rigorous framework for academic and industrial researchers to unlock the full potential of this scaffold. The systematic approach outlined here, from rational synthesis to tiered biological screening, is designed to efficiently identify and validate new drug candidates, ultimately accelerating the path from the laboratory to the clinic.
References
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Adeboye, F. M., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. Available at: [Link]
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Asati, V., & Sharma, P. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Kaźmierczak, H., et al. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 16(6), 4983-5011. Available at: [Link]
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Adeboye, F. M., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Request PDF. Available at: [Link]
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Karoyan, P., & Chassaing, G. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 17(9), 10495-10534. Available at: [Link]
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Asati, V., & Sharma, P. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. Available at: [Link]
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Beresneva, N., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5026. Available at: [Link]
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Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
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Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]
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López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1329-1340. Available at: [Link]
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Frontiers in Pharmacology. (2022). An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile. Available at: [Link]
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ResearchGate. (2012). What are the different methods of in vitro anticancer efficiency testing of a bio active compound?. Available at: [Link]
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Star Protocols. (2023). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. Available at: [Link]
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Alfa Cytology. Competitive Radioligand Binding Assays. Available at: [Link]
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Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Available at: [Link]
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Amerigo Scientific. Viral Protease Inhibitor Screening Assay Kits. Available at: [Link]
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American Society for Microbiology. (2011). Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates. Available at: [Link]
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Methodological & Application
Synthesis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide: A Detailed Protocol and Application Guide
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, mechanistic explanations, and a choice of synthetic strategies.
Introduction
N-(2-Bromophenyl)pyrrolidine-2-carboxamide belongs to the class of N-aryl prolinamides, which are significant scaffolds in the development of novel therapeutic agents. The pyrrolidine ring, a core component of the amino acid L-proline, is a prevalent motif in numerous natural products and pharmaceuticals, imparting unique conformational constraints that can be crucial for biological activity. The introduction of a 2-bromophenyl group provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space. This guide will detail both a classical and a modern approach to the synthesis of this compound, providing researchers with the flexibility to choose a method that best suits their laboratory capabilities and project requirements.
Safety Precautions
Extreme caution must be exercised when handling the reagents involved in this synthesis.
-
2-Bromoaniline: This compound is harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][4][5] All manipulations should be performed in a well-ventilated chemical fume hood.[2][3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3]
-
Phosphorus pentachloride (PCl₅) and Thionyl chloride (SOCl₂): These are highly corrosive and moisture-sensitive reagents. They react violently with water to produce hydrochloric acid (HCl) gas. All glassware must be thoroughly dried before use, and the reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Amide Coupling Reagents (HATU, EDC, HOBt): While generally less hazardous than PCl₅ or SOCl₂, these reagents can be irritants and should be handled with care.
-
Solvents: Dichloromethane (DCM), acetone, and other organic solvents used are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Proline | ≥99% | Sigma-Aldrich | |
| 2-Bromoaniline | ≥98% | Alfa Aesar | |
| Phosphorus pentachloride (PCl₅) | ≥98% | Acros Organics | For Method A |
| Acetyl chloride | ≥99% | Sigma-Aldrich | For Method A |
| Thionyl chloride (SOCl₂) | ≥99% | Fluka | For Method A (Alternative) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Combi-Blocks | For Method B |
| Hydroxybenzotriazole (HOBt) | ≥97% | Oakwood Chemical | For Method B |
| HATU | ≥98% | GL-Biochem | For Method B (Alternative) |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | TCI | For Method B |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | |
| Acetone, anhydrous | ≥99.5% | Fisher Scientific | |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics | |
| Ethyl acetate | ACS grade | VWR | For workup and chromatography |
| Hexanes | ACS grade | VWR | For chromatography |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS grade | EMD Millipore | For drying |
| Sodium bicarbonate (NaHCO₃), saturated solution | For workup | ||
| Hydrochloric acid (HCl), 1M solution | For workup |
Synthetic Protocols
Two primary methods for the synthesis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide are presented below. Method A employs a classical approach via an acyl chloride intermediate, which is robust and high-yielding. Method B outlines a more modern approach using common peptide coupling reagents, which often proceeds under milder conditions.
Method A: Acyl Chloride Mediated Synthesis
This method proceeds in two steps: the activation of L-proline to its acyl chloride hydrochloride, followed by the coupling with 2-bromoaniline.
The activation of the carboxylic acid of L-proline is essential as a direct reaction with an amine would result in an acid-base reaction rather than amide bond formation.[6] Phosphorus pentachloride is a powerful chlorinating agent that converts the carboxylic acid to the more reactive acyl chloride. The reaction is typically performed in a non-nucleophilic solvent like acetyl chloride to prevent side reactions.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser, add L-proline (1.15 g, 10 mmol).
-
Under a gentle stream of nitrogen, add anhydrous acetyl chloride (15 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add phosphorus pentachloride (PCl₅) (2.29 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently warm the mixture to 35 °C and stir for 4-6 hours. The reaction can be monitored by the cessation of HCl gas evolution (use a bubbler with mineral oil).
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath. The resulting (S)-pyrrolidine-2-carbonyl chloride hydrochloride is typically used immediately in the next step without isolation.
The generated acyl chloride is a highly electrophilic species that readily reacts with the nucleophilic amino group of 2-bromoaniline to form the desired amide bond. The reaction is typically carried out in an aprotic solvent.
Protocol:
-
In a separate flame-dried round-bottom flask, dissolve 2-bromoaniline (1.72 g, 10 mmol) in anhydrous acetone (40 mL).
-
Cool the solution of the acyl chloride hydrochloride from Step 1 to 0 °C.
-
Slowly add the solution of 2-bromoaniline to the acyl chloride suspension via a dropping funnel over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate (75 mL) and wash with 1N NaOH (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Method B: Modern Amide Coupling Reagent-Mediated Synthesis
This method utilizes common peptide coupling reagents like EDC/HOBt or HATU, which often provide milder reaction conditions and can be advantageous for sensitive substrates. This one-pot procedure avoids the isolation or in-situ generation of a harsh acyl chloride.
The mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea ester with EDC), which is then readily attacked by the amine. Additives like HOBt can prevent side reactions and racemization by forming an active ester intermediate.[5][7]
Sources
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- 7. Acetamide, N-(2-bromophenyl)- [webbook.nist.gov]
Application Note: N-(2-Bromophenyl)pyrrolidine-2-carboxamide as a High-Efficacy Ligand for Copper-Catalyzed Ullmann C-N Coupling
Abstract
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The copper-catalyzed Ullmann condensation, a classic method for C-N cross-coupling, has seen a resurgence in recent years, largely driven by the development of sophisticated ligands that promote the reaction under milder conditions with improved efficiency and substrate scope. This application note provides a detailed guide for researchers on the utilization of N-(2-Bromophenyl)pyrrolidine-2-carboxamide, a proline-derived ligand, in Ullmann C-N coupling reactions. We will explore the mechanistic underpinnings of this ligand's efficacy, provide a robust and validated experimental protocol, and discuss the anticipated scope and potential optimization strategies for this powerful synthetic tool.
Introduction: The Evolution of Ullmann Coupling
First reported at the turn of the 20th century, the Ullmann reaction has traditionally involved the copper-promoted coupling of aryl halides with various nucleophiles.[1] Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, which limited their applicability to robust substrates. The landscape of C-N bond formation was further revolutionized by palladium-catalyzed methods like the Buchwald-Hartwig amination.[2][3]
However, the low cost, low toxicity, and high abundance of copper have maintained significant interest in advancing Ullmann-type reactions. A major breakthrough came with the introduction of chelating ligands that stabilize the copper catalyst, facilitate the catalytic cycle, and allow reactions to proceed under significantly milder conditions.[4][5] Among the most successful and versatile of these are ligands derived from natural amino acids, with L-proline and its derivatives demonstrating exceptional performance in promoting the N-arylation of amines, amides, and nitrogen-containing heterocycles.[4][6] These ligands are valued for their efficiency, affordability, and chirality, which can be leveraged in asymmetric synthesis. This guide focuses on N-(2-Bromophenyl)pyrrolidine-2-carboxamide, a ligand built upon the highly effective pyrrolidine-2-carboxamide scaffold.
The Ligand: N-(2-Bromophenyl)pyrrolidine-2-carboxamide
The structure of N-(2-Bromophenyl)pyrrolidine-2-carboxamide combines the proven pyrrolidine core of L-proline with an N-aryl substituent. The rationale for its design and efficacy is rooted in several key features:
-
Bidentate Chelation: The carboxamide nitrogen and the pyrrolidine nitrogen can act as a bidentate ligand, forming a stable five-membered ring with the copper(I) catalyst. This chelation is crucial for stabilizing the active catalyst and preventing its disproportionation or precipitation.
-
Enhanced Solubility: The organic nature of the ligand enhances the solubility of the copper catalyst in common organic solvents used for the coupling reaction.
-
Modulated Reactivity: The electronic and steric properties of the N-(2-Bromophenyl) group can influence the reactivity of the catalytic complex, potentially fine-tuning its performance for specific substrates.
The synthesis of such N-substituted pyrrolidine-2-carboxamide derivatives is typically achieved by coupling the corresponding aromatic amine with L-proline, often after activation of the carboxylic acid moiety.[7][8]
Proposed Mechanism of Action
The generally accepted mechanism for Ullmann-Goldberg C-N coupling reactions catalyzed by a copper(I)/ligand complex proceeds through a Cu(I)/Cu(III) catalytic cycle.[9][10] While variations exist, the primary role of the N-(2-Bromophenyl)pyrrolidine-2-carboxamide ligand (L) is to facilitate each step of this cycle.
The proposed catalytic cycle is as follows:
-
Ligand Association: The ligand (L) coordinates with a copper(I) salt (e.g., CuI) to form the active catalyst complex, [L-Cu(I)]⁺.
-
Amide/Amine Coordination: In the presence of a base, the amine nucleophile (R₂NH) coordinates to the copper center, followed by deprotonation to form a copper(I) amidate intermediate, L-Cu(I)-NR₂.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) center. This is often the rate-determining step of the reaction.[9] This addition forms a transient, high-energy copper(III) intermediate, [L-Cu(III)(Ar)(NR₂)(X)].
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) complex, releasing the N-arylated product (Ar-NR₂) and regenerating a Cu(I)-X species.
-
Catalyst Regeneration: The Cu(I)-X species re-enters the catalytic cycle by coordinating with another molecule of the deprotonated amine.
Caption: Fig 1: Proposed Catalytic Cycle for Ullmann C-N Coupling.
Detailed Experimental Protocol
This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine with an aryl halide using N-(2-Bromophenyl)pyrrolidine-2-carboxamide as the ligand.
4.1. Reagents and Equipment
-
Copper(I) Source: Copper(I) iodide (CuI, 99.99%) is recommended.
-
Ligand: N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
-
Aryl Halide: Aryl iodide or aryl bromide.
-
Amine/Nucleophile: Primary or secondary amine, amide, or N-heterocycle.
-
Base: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Toluene can also be effective.
-
Reaction Vessel: Schlenk tube or a round-bottom flask equipped with a reflux condenser.
-
Inert Atmosphere: High-purity argon or nitrogen gas.
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and chromatography supplies.
4.2. Experimental Workflow
Caption: Fig 2: General Experimental Workflow.
4.3. Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (0.05 mmol, 1.0 eq), N-(2-Bromophenyl)pyrrolidine-2-carboxamide (0.10 mmol, 2.0 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 40 eq).
-
Inerting: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine/nucleophile (1.0 mmol, 20 eq).
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., DMSO, 2.0 mL). Stir the mixture for 10 minutes at room temperature. Finally, add the aryl halide (1.05 mmol, 21 eq).
-
Reaction: Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticipated Scope and Performance
While specific data for N-(2-Bromophenyl)pyrrolidine-2-carboxamide is proprietary or requires direct experimentation, the performance can be reliably predicted based on extensive studies of similar proline-based ligands.[4][11] The system is expected to be robust and versatile.
| Aryl Halide Substrate | Amine/Nucleophile Substrate | Expected Yield Range | Notes |
| Aryl Iodides | Primary Aliphatic Amines | Excellent (85-98%) | Generally very reactive and provide high yields under standard conditions. |
| Aryl Iodides | Secondary Aliphatic Amines | Good to Excellent (75-95%) | Steric hindrance may slightly lower yields compared to primary amines. |
| Aryl Bromides | Primary Aliphatic Amines | Good to Excellent (70-90%) | May require slightly higher temperatures or longer reaction times than aryl iodides. |
| Aryl Bromides | Imidazoles, Pyrroles | Good (65-85%) | Effective for the N-arylation of various heterocycles.[4] |
| Aryl Iodides | Amides | Good to Excellent (70-95%) | This ligand class is highly effective for Goldberg-type amide arylations.[11][12] |
| Aryl Chlorides | Primary Aliphatic Amines | Moderate to Good (40-70%) | Aryl chlorides are the least reactive and represent a significant challenge. Optimization is often required. |
This table is a predictive summary based on results achieved with structurally similar proline-derived ligands. Actual yields will vary based on specific substrates and reaction conditions.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inert Atmosphere: Ensure the reaction is set up under strictly anhydrous and oxygen-free conditions.
-
Base: The choice of base is critical. K₃PO₄ is often effective, but Cs₂CO₃ may be superior for less reactive substrates.
-
Temperature: If an aryl bromide or chloride is unreactive, consider increasing the temperature in 10 °C increments.
-
-
Side Product Formation (e.g., Dehalogenation):
-
Temperature: Lowering the reaction temperature may reduce side reactions.
-
Ligand:Copper Ratio: A 2:1 ligand-to-copper ratio is a good starting point, but this can be optimized.
-
-
Poor Yields with Hindered Substrates:
-
Solvent: Switching to a more polar solvent like DMF or a non-polar one like toluene can impact reactivity.
-
Longer Reaction Time: Sterically demanding substrates may simply require longer reaction times for complete conversion.
-
Conclusion
N-(2-Bromophenyl)pyrrolidine-2-carboxamide represents a promising and rationally designed ligand for advancing modern Ullmann C-N coupling reactions. By leveraging the robust proline scaffold, this ligand is anticipated to facilitate the efficient N-arylation of a wide range of amines, amides, and heterocycles under relatively mild conditions. The detailed protocol and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this technology in their synthetic endeavors, from small-scale discovery to process development chemistry.
References
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (2010). MDPI. Available at: [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2012). Open Access Journals - Research and Reviews. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-Scale Preparations. (2006). CHIMIA. Available at: [Link]
-
Copper-catalyzed N-arylation of amides using (S)-N-methylpyrrolidine-2-carboxylate as the ligand. (2010). PubMed. Available at: [Link]
-
Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. (2021). PMC. Available at: [Link]
-
Ullmann reaction. Wikipedia. Available at: [Link]
-
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). SpringerLink. Available at: [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2017). ResearchGate. Available at: [Link]
-
The Mechanism of the Modified Ullmann Reaction. (2010). ResearchGate. Available at: [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]
-
Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. (2005). Organic Chemistry Portal. Available at: [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]
-
l-Proline promoted Ullmann-type reaction of vinyl bromides with imidazoles in ionic liquids. Royal Society of Chemistry. Available at: [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI. Available at: [Link]
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Scite.ai. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journals. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). PMC. Available at: [Link]
-
N -Picolinicamides as ligands in Ullman type C-O coupling reactions. ResearchGate. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Available at: [Link]
-
AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Semantic Scholar. Available at: [Link]
-
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes. The University of Liverpool Repository. Available at: [Link]
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Copper-catalyzed N-arylation of amides using (S)-N-methylpyrrolidine-2-carboxylate as the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Application Note: Synthesis of Chiral N-(2-Bromophenyl)pyrrolidine-2-carboxamide from L-Proline
Executive Summary & Scientific Rationale
In modern drug discovery, chiral pyrrolidine-2-carboxamides serve as critical rigid pharmacophores. They are frequently utilized as foundational building blocks in the synthesis of proteolysis targeting chimeras (PROTACs) and targeted inhibitors for the complement factor D cascade .
Synthesizing N-(2-Bromophenyl)pyrrolidine-2-carboxamide directly from L-proline presents a unique set of kinetic and thermodynamic challenges. The target nucleophile, 2-bromoaniline, is severely deactivated due to the electron-withdrawing nature of the bromine atom and is highly sterically hindered at the ortho-position. Standard coupling reagents (e.g., EDC/HOBt or DCC) typically result in poor conversions or promote unwanted epimerization at the α-carbon.
As detailed in this protocol, overcoming these barriers requires a highly optimized, three-stage synthetic strategy:
-
N-Boc Protection of L-proline to prevent self-condensation.
-
HATU-Mediated Amide Coupling , which leverages anchimeric assistance to force the coupling of the hindered aniline .
-
Acidic Deprotection to yield the free chiral amine.
Mechanistic Overview & Pathway
To achieve high yields without sacrificing enantiomeric purity, the protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine).
Causality of Reagent Selection:
-
Why HATU? HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt leaving group acts as a hydrogen-bond acceptor, coordinating with the incoming 2-bromoaniline. This "anchimeric assistance" artificially increases the local concentration of the weak nucleophile, driving the reaction forward despite the ortho-bromine steric shield.
-
Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the L-proline carboxylic acid to initiate ester formation but cannot compete with 2-bromoaniline for the active ester, preventing side-product formation.
Synthetic workflow for N-(2-Bromophenyl)pyrrolidine-2-carboxamide from L-Proline.
HATU-mediated activation and coupling mechanism overcoming steric hindrance.
Quantitative Data & Reagent Profiling
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.
Table 1: Stoichiometry and Reagent Roles for Amide Coupling
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role in Reaction |
| Boc-L-Proline | 215.25 | 1.00 | 2.15 g | Chiral Substrate |
| 2-Bromoaniline | 172.02 | 1.10 | 1.89 g | Sterically Hindered Nucleophile |
| HATU | 380.23 | 1.20 | 4.56 g | Uronium Coupling Agent |
| DIPEA | 129.24 | 3.00 | 5.22 mL | Non-nucleophilic Base |
| DMF (Anhydrous) | N/A | N/A | 20.0 mL | Polar Aprotic Solvent |
Step-by-Step Experimental Protocols
Note: This protocol is designed as a self-validating system. In-Process Controls (IPCs) and orthogonal purification washes are embedded directly into the workflow to ensure high-fidelity results.
Stage 1: Preparation of Boc-L-Proline
(If starting from commercially available Boc-L-proline, proceed directly to Stage 2).
-
Dissolution: Suspend L-Proline (10.0 mmol, 1.15 g) in a mixture of 1N aqueous NaOH (11 mL) and THF (11 mL).
-
Addition: Cool the biphasic mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol, 2.40 g) dropwise to control the mild exotherm.
-
Reaction: Remove the ice bath and stir vigorously at room temperature (RT) for 12 hours.
-
Workup: Concentrate the mixture in vacuo to remove THF. Acidify the remaining aqueous layer to pH 2–3 using 1M KHSO₄ (prevents the formation of highly water-soluble sodium salts). Extract with Ethyl Acetate (3 × 20 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-L-proline as a white solid or viscous oil.
Stage 2: HATU-Mediated Amide Coupling
-
Activation: Dissolve Boc-L-proline (10.0 mmol, 2.15 g) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere. Add DIPEA (30.0 mmol, 5.22 mL) and cool the solution to 0 °C.
-
Active Ester Formation: Add HATU (12.0 mmol, 4.56 g) in one portion. Stir for 15 minutes at 0 °C. The solution will turn pale yellow, indicating the formation of the HOAt active ester.
-
Coupling: Add 2-Bromoaniline (11.0 mmol, 1.89 g) dropwise or in small portions. Allow the reaction mixture to warm to RT and stir for 18 hours.
-
Self-Validating Workup (Crucial Step):
-
Dilute the crude mixture with Ethyl Acetate (100 mL).
-
Acid Wash: Wash with 1M HCl (3 × 30 mL). Causality: This selectively protonates and removes unreacted 2-bromoaniline and DIPEA into the aqueous phase.
-
Base Wash: Wash with saturated aqueous NaHCO₃ (3 × 30 mL). Causality: This neutralizes and strips out acidic byproducts, unreacted Boc-L-proline, and the HOAt leaving group.
-
Brine Wash: Wash with brine (30 mL) to remove residual DMF.
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc 8:2 to 7:3) to afford Boc-N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Stage 3: Boc Deprotection and Free-Basing
-
Acidic Cleavage: Dissolve the purified Boc-protected amide (approx. 8.0 mmol) in anhydrous Dichloromethane (DCM) (15 mL). Cool to 0 °C.
-
TFA Addition: Slowly add Trifluoroacetic acid (TFA) (15 mL). Stir at 0 °C for 30 minutes, then warm to RT for 2 hours.
-
Concentration: Remove DCM and excess TFA in vacuo. Co-evaporate with toluene (2 × 10 mL) to remove trace TFA.
-
Free-Basing: Redissolve the resulting TFA-salt in DCM (30 mL). Wash with saturated aqueous Na₂CO₃ (2 × 20 mL) until the aqueous layer tests basic (pH > 8).
-
Final Isolation: Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the final product: Chiral N-(2-Bromophenyl)pyrrolidine-2-carboxamide .
Quality Control & Analytical Validation
To guarantee the structural integrity and enantiomeric purity of the synthesized compound, validate the product against the following metrics:
Table 2: Quality Control Metrics
| Analytical Method | Target / Expected Result | Diagnostic Purpose |
| TLC (Hexane:EtOAc 7:3) | Rf ~ 0.45 (UV active) | Monitor consumption of 2-bromoaniline during Stage 2. |
| Ninhydrin Stain | Negative (No purple spots) | Confirm absence of free amine post-coupling (Stage 2). |
| LC-MS (ESI+) | m/z 369.0 / 371.0[M+H]⁺ | Confirm exact mass of the Boc-protected intermediate. |
| Chiral HPLC | > 98% ee | Verify absence of epimerization at the proline α-carbon. |
References
-
Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: European Journal of Organic Chemistry / ResearchGate URL: [Link] [1]
- Title: Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders (WO2018160889A1)
-
Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: PubMed Central (PMC) URL: [Link] [3]
Solvent selection guide for reactions involving N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Application Note & Protocol Guide
Topic: Strategic Solvent Selection for Reactions Involving N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Abstract
N-(2-Bromophenyl)pyrrolidine-2-carboxamide is a versatile chemical scaffold featuring a reactive aryl bromide moiety, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The success of these transformations—in terms of yield, reaction rate, and purity—is critically dependent on the judicious selection of the reaction solvent. This guide provides an in-depth analysis of solvent effects and offers detailed protocols for researchers, scientists, and drug development professionals. We will explore the causal relationships between solvent properties and reaction outcomes, focusing on the most common and synthetically useful transformations, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Physicochemical Profile of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Understanding the substrate's intrinsic properties is the first step in rational solvent selection.
-
Structure: The molecule contains a moderately polar pyrrolidine-2-carboxamide group and a less polar bromophenyl ring.
-
Polarity and Solubility: The presence of the amide linkage, with its capacity for hydrogen bond donation (N-H) and acceptance (C=O), imparts a degree of polarity. This structure suggests moderate solubility in a range of organic solvents. It is expected to be well-solubilized in polar aprotic solvents like tetrahydrofuran (THF), 1,4-dioxane, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), as well as chlorinated solvents like dichloromethane (DCM). Solubility in non-polar aromatic solvents like toluene may be sufficient, particularly at elevated temperatures.
-
Reactivity: The primary site for synthetic modification is the carbon-bromine (C-Br) bond on the phenyl ring. This bond is susceptible to oxidative addition by a low-valent palladium catalyst, initiating cross-coupling catalytic cycles.[1][2] The ortho-amide group may exert steric and electronic effects that influence reaction kinetics.
The Critical Role of Solvents in Palladium-Catalyzed Cross-Coupling
The solvent is not merely an inert medium; it is an active participant in the catalytic cycle. Its functions include:
-
Solubilization: The solvent must effectively dissolve the starting materials, the palladium catalyst/ligand complex, and the base to ensure a homogeneous reaction environment.
-
Stabilization of Catalytic Species: The active Pd(0) catalyst is often a 14-electron species that can be stabilized by coordination with solvent molecules. Ethereal solvents like THF and dioxane are known to coordinate weakly to palladium centers.[3]
-
Influence on Reaction Steps:
-
Oxidative Addition: This step is often favored in more polar solvents that can stabilize the resulting polar Pd(II) complex.
-
Transmetalation (Suzuki-Miyaura): This step involves the transfer of an organic group from a boron reagent to the palladium center. The rate of transmetalation is highly influenced by the solvent and the base. The presence of water as a co-solvent is often beneficial, as it can help in the formation of hydrophilic boronate species [RB(OH)₃]⁻, which are more nucleophilic.[4]
-
Reductive Elimination: This final step, which forms the desired product and regenerates the Pd(0) catalyst, can also be influenced by the solvent's polarity and coordinating ability.
-
Solvent Recommendations for Key Transformations
The optimal solvent is highly dependent on the specific reaction being performed.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[1][5] For N-(2-Bromophenyl)pyrrolidine-2-carboxamide, solvent choice is crucial for balancing substrate solubility with the requirements of the catalytic cycle.
Discussion: A mixture of a non-polar or moderately polar solvent with water is a common and effective system.[4] Aprotic ethereal solvents like 1,4-dioxane and THF are excellent choices due to their ability to dissolve the organic substrate and their compatibility with aqueous bases.[1] Toluene is another viable option, particularly for higher temperature reactions. Highly polar solvents like DMF can also be used, but care must be taken as they can sometimes lead to catalyst decomposition at high temperatures.[3] For greener processes, alcohols like isopropanol have been shown to be effective.[6]
Data Summary: Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System | Typical Base | Temperature (°C) | Key Considerations |
| 1,4-Dioxane / Water | K₂CO₃, K₃PO₄ | 80 - 110 | Excellent general-purpose system; good solubility for reagents.[1][4] |
| Toluene / Water | K₂CO₃, Cs₂CO₃ | 80 - 110 | Good for higher temperatures; less polar than dioxane. |
| THF / Water | K₂CO₃, Na₂CO₃ | 60 - 70 | Lower boiling point, suitable for more reactive coupling partners. |
| DMF | K₂CO₃, CsF | 80 - 120 | Highly polar, good for solubilizing salts, but may require careful temperature control. |
| 2-MeTHF / Water | K₃PO₄ | 80 - 90 | A greener alternative to THF with a higher boiling point.[7] |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a common motif in pharmaceuticals.[2][8] Solvent selection is critical to prevent catalyst inhibition and ensure efficient coupling.
Discussion: Aprotic, non-coordinating, or weakly coordinating solvents are generally preferred for Buchwald-Hartwig aminations.[9] Toluene is a very common choice as it is relatively non-polar and has a suitable boiling point for many transformations.[10][11] Ethereal solvents such as 1,4-dioxane , THF , and tert-butyl methyl ether (MTBE) are also widely used. The choice of base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃) is intimately linked with the solvent, as the solubility and reactivity of the base-amine adduct are key to the reaction's success.[10] Highly polar coordinating solvents like DMF or DMSO are generally avoided as they can compete with the amine for coordination to the palladium center, potentially inhibiting the reaction.[9]
Data Summary: Solvent Systems for Buchwald-Hartwig Amination
| Solvent | Typical Base | Temperature (°C) | Key Considerations |
| Toluene | NaOt-Bu, K₃PO₄ | 80 - 110 | Excellent general-purpose solvent; widely used.[10][11] |
| 1,4-Dioxane | NaOt-Bu, Cs₂CO₃ | 80 - 101 | Good for substrates with lower solubility in toluene. |
| THF | LiHMDS | 60 - 70 | Lower boiling point; suitable for highly reactive substrates.[11] |
| t-BuOH | KOt-Bu | 80 - 82 | Can act as both solvent and part of the base system. |
Visual Decision-Making Guide
This flowchart provides a logical pathway for selecting an appropriate starting solvent system based on the desired chemical transformation.
Caption: A decision flowchart for initial solvent selection.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific substrates and coupling partners.
Protocol 5.1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
Objective: To synthesize N-(2-biphenyl)pyrrolidine-2-carboxamide.
Materials:
-
N-(2-Bromophenyl)pyrrolidine-2-carboxamide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura protocol.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(2-Bromophenyl)pyrrolidine-2-carboxamide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum and cycle between vacuum and nitrogen (or argon) three times to create an inert atmosphere.
-
Via syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 5.2: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize N-(2-(morpholin-4-yl)phenyl)pyrrolidine-2-carboxamide.
Materials:
-
N-(2-Bromophenyl)pyrrolidine-2-carboxamide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply (in a glovebox is preferred for handling solids)
Procedure:
-
Inside a glovebox: To an oven-dried vial or flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
-
Add anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.
-
Finally, add morpholine to the vial, seal with a Teflon-lined cap, and remove from the glovebox.
-
Place the vial in a preheated aluminum block on a stirrer hotplate at 100 °C.
-
Stir the reaction for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Franck, G. C., & Tyreman, M. (2012). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. In Metal-Catalyzed Cross-Coupling Reactions and More. Wiley-VCH. [Link]
-
Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1030-1037. [Link]
-
Findlay, A. D., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 895-901. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Fairlamb, I. J. S. (2009). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. [Link]
-
ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Singh, P., & Kumar, A. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Microwave-Assisted Synthesis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Executive Summary
The synthesis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide presents a classic challenge in organic and medicinal chemistry: the formation of an amide bond using a highly sterically hindered and electronically deactivated aniline. Conventional thermal coupling methods often result in poor yields, prolonged reaction times (24–48 hours), and significant epimerization. This application note details a highly efficient, self-validating microwave-assisted protocol utilizing HATU as the coupling agent. By leveraging microwave irradiation, the activation energy barrier for nucleophilic attack is rapidly overcome, reducing the reaction time to 15 minutes while maximizing yield and purity [1].
Mechanistic Rationale & Causality
The target molecule is synthesized via the coupling of pyrrolidine-2-carboxylic acid (proline) and 2-bromoaniline. Two primary chemical hurdles dictate the experimental design:
-
Amine Nucleophilicity & Steric Hindrance : 2-Bromoaniline is a poor nucleophile. The ortho-bromo substituent severely restricts the trajectory of nucleophilic attack (steric hindrance) and withdraws electron density from the amine (inductive deactivation).
-
Coupling Agent Selection : Standard carbodiimides (e.g., EDC, DCC) form an O-acylisourea intermediate that is insufficiently reactive for hindered anilines. Instead, HATU (a uronium salt) is utilized. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (O-At) active ester.
-
Microwave (MW) Acceleration : Microwave irradiation provides direct, volumetric dielectric heating. This rapid energy transfer accelerates the rate-determining step—the nucleophilic attack of the hindered aniline onto the O-At ester—minimizing the residence time of the activated ester and thereby suppressing racemization/epimerization pathways [2].
Critical Insight : The carboxylic acid must be pre-activated with HATU and DIPEA for 2 minutes prior to the addition of 2-bromoaniline. If HATU and the amine are mixed directly, HATU can react with the amine to form an unreactive guanidinium byproduct, permanently stalling the reaction[3].
Reaction Pathway Visualization
Reaction pathway for the microwave-assisted synthesis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Experimental Protocols
Phase 1: Microwave-Assisted Amide Coupling
This system is self-validating: the complete consumption of the active ester can be monitored via LC-MS, and internal MW pressure sensors will confirm solvent integrity.
-
Pre-activation : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve Boc-L-Proline (1.2 mmol, 258 mg) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (3.0 mL).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL) dropwise. Stir at room temperature for exactly 2 minutes to ensure complete formation of the O-At active ester. The solution will turn pale yellow.
-
Amine Addition : Add 2-Bromoaniline (1.0 mmol, 172 mg) to the activated mixture. Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation : Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate the mixture at 110 °C for 15 minutes (Power max: 150 W, cooling on). Monitor the internal pressure; it should not exceed 3 bar.
Phase 2: Workup and Isolation of the Boc-Intermediate
-
Quench & Extraction : Cool the vial to room temperature via compressed air. Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (30 mL).
-
Self-Validating Washes :
-
Wash with 5% aqueous LiCl (3 × 15 mL) to effectively partition and remove the DMF solvent.
-
Wash with 1M HCl (2 × 15 mL) to protonate and remove unreacted 2-bromoaniline and DIPEA.
-
Wash with Saturated NaHCO₃ (2 × 15 mL) to neutralize and remove acidic byproducts (HOAt) and unreacted Boc-Pro-OH.
-
Wash with Brine (1 × 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.
-
Phase 3: Boc Deprotection & Free-Basing
-
Acidolysis : Dissolve the crude Boc-intermediate in Dichloromethane (DCM) (4.0 mL). Add Trifluoroacetic Acid (TFA) (1.0 mL) dropwise at 0 °C.
-
Cleavage : Remove the ice bath and stir at room temperature for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material spot is completely consumed.
-
Free-Basing : Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the resulting TFA-salt in EtOAc (20 mL) and wash with 1M NaOH (2 × 10 mL) to generate the free pyrrolidine amine.
-
Final Isolation : Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the pure N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Data Presentation & Optimization
Table 1: Optimization of Amide Coupling Conditions
Comparative data demonstrating the necessity of MW irradiation and HATU for sterically hindered anilines.
| Coupling Agent | Heating Method | Temp (°C) | Time | Yield (%) | Epimerization (%) |
| EDC / HOBt | Conventional | 25 | 24 hr | 18 | < 1 |
| EDC / HOBt | Conventional | 60 | 24 hr | 35 | 8 |
| HATU | Conventional | 25 | 24 hr | 62 | < 1 |
| HATU | Microwave | 110 | 15 min | 94 | < 1 |
| T3P | Microwave | 110 | 30 min | 81 | 2 |
Table 2: Analytical Validation Metrics
Expected characterization data to validate the success of the protocol.
| Analytical Technique | Target Metric / Expected Result | Diagnostic Significance |
| LC-MS (ESI+) | m/z 269.0 / 271.0[M+H]⁺ (1:1 isotopic ratio) | Confirms product mass and presence of one Bromine atom. |
| ¹H NMR (400 MHz) | ~9.50 ppm (s, 1H, NH) | Confirms successful amide bond formation. |
| ¹H NMR (400 MHz) | 8.30 ppm (dd, 1H, Ar-H ortho to amide) | Confirms incorporation of the 2-bromoaniline moiety. |
| ¹H NMR (400 MHz) | ~3.85 ppm (dd, 1H, chiral α-CH of proline) | Validates structural integrity of the pyrrolidine ring. |
References
-
Kantharaju, K., Khatavi, S.Y., & Hiremath, P.B. (2020). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Current Microwave Chemistry, 7(1), 50-59. Available at:[Link]
-
Zarecki, A. P., & Kolanowski, J. L. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1822. Available at:[Link]
Catalytic loading optimization for N-(2-Bromophenyl)pyrrolidine-2-carboxamide ligands
Application Note: Catalytic Loading Optimization for N-(2-Bromophenyl)pyrrolidine-2-carboxamide in Transition-Metal Cross-Coupling
Introduction & Mechanistic Rationale
The development of highly active, low-loading catalytic systems is a cornerstone of modern pharmaceutical manufacturing and process chemistry. Pyrrolidine-2-carboxamide scaffolds have emerged as privileged ligands, particularly in copper-catalyzed Ullmann-type C–N and C–S cross-couplings, enabling reactions at drastically reduced catalytic loadings[1]. The specific derivative, N-(2-Bromophenyl)pyrrolidine-2-carboxamide, introduces a unique stereoelectronic profile to the catalytic pocket.
The bidentate coordination (via the pyrrolidine nitrogen and the amide moiety) strongly stabilizes the Cu(I) oxidation state, preventing deleterious disproportionation into inactive Cu(0) and Cu(II) species. Furthermore, the bulky, electron-withdrawing 2-bromophenyl substituent on the amide nitrogen serves a dual purpose: it accelerates the rate-limiting reductive elimination step via steric crowding, and it precisely tunes the electron density at the metal center[2].
However, operating at sub-mol% catalytic loadings requires meticulous optimization. As the absolute concentration of the active catalyst decreases, the system becomes exponentially more sensitive to trace impurities, off-cycle resting states, and ligand degradation. This application note details a self-validating protocol for optimizing the catalytic loading of N-(2-Bromophenyl)pyrrolidine-2-carboxamide, ensuring maximum Turnover Number (TON) and Turnover Frequency (TOF) without compromising reaction yield.
Catalytic Cycle & Pathway Dynamics
Understanding the causality behind the optimization requires mapping the catalytic cycle. The active species is a liganded Cu(I) complex. Oxidative addition of the aryl halide forms a transient, high-valent Cu(III) intermediate. Subsequent ligand exchange with the nucleophile (e.g., an amine) and base-mediated deprotonation sets the stage for reductive elimination, releasing the cross-coupled product and regenerating the Cu(I) catalyst.
Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle using N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Quantitative Optimization Data
To pinpoint the optimal catalytic loading, a systematic screening matrix was executed. The data in Table 1 illustrates the critical relationship between metal loading, ligand-to-metal (L:M) ratio, and catalytic efficiency.
Table 1: Catalytic Loading Screen for Model C–N Coupling
| Entry | CuI (mol%) | Ligand (mol%) | L:M Ratio | Yield (%)* | TON | TOF (h⁻¹) |
| 1 | 5.0 | 5.0 | 1:1 | >99 | 20 | 0.8 |
| 2 | 2.5 | 2.5 | 1:1 | 98 | 39 | 1.6 |
| 3 | 1.0 | 1.0 | 1:1 | 96 | 96 | 4.0 |
| 4 | 0.5 | 0.5 | 1:1 | 82 | 164 | 6.8 |
| 5 | 0.5 | 1.0 | 2:1 | 94 | 188 | 7.8 |
| 6 | 0.1 | 0.2 | 2:1 | 45 | 450 | 18.8 |
*Yield determined by UPLC-MS using biphenyl as an internal standard (24 h reaction time).
Data Insights & Causality:
-
The L:M Ratio Effect: At standard loadings (1.0–5.0 mol%), a 1:1 ratio of ligand to metal is sufficient (Entries 1-3). However, dropping the loading to 0.5 mol% (Entry 4) results in a noticeable yield drop. Increasing the L:M ratio to 2:1 at this low loading (Entry 5) rescues the yield. Causality: At extreme dilutions, the binding equilibrium shifts toward ligand dissociation. Excess ligand drives the equilibrium back toward the active liganded-Cu(I) species, preventing the aggregation of unliganded copper into catalytically dead nanoparticles[3].
-
TON vs. Yield: Entry 6 achieves the highest TON (450) and TOF (18.8 h⁻¹), but the absolute yield is synthetically unviable (45%). Therefore, Entry 5 represents the optimal balance for process scale-up.
Experimental Protocol: High-Throughput Loading Optimization
This protocol outlines a self-validating methodology for executing the optimization screen. The inclusion of an internal standard (biphenyl) prior to the reaction ensures that any volumetric losses during heating or quenching do not skew the quantitative yield analysis.
Materials:
-
Catalyst: Copper(I) iodide (CuI), 99.999% trace metals basis.
-
Ligand: N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
-
Internal Standard: Biphenyl (0.1 M stock in anhydrous DMSO).
-
Solvent: Anhydrous, degassed DMSO.
Step-by-Step Methodology:
-
Precatalyst Complexation (Critical Step): In an argon-filled glovebox, prepare a master stock solution of CuI (0.05 M) and the ligand (0.10 M) in anhydrous DMSO. Stir this mixture at room temperature for 30 minutes.
-
Causality: Pre-complexation is mandatory. Adding solid CuI and ligand directly to the reaction mixture often leads to incomplete complexation, resulting in inconsistent baseline kinetics and premature catalyst death.
-
-
Reaction Assembly: To a series of 8 mL oven-dried reaction vials equipped with magnetic stir bars, dispense the required volume of the precatalyst stock solution to achieve the desired mol% (refer to Table 1).
-
Substrate & Standard Addition: Add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), and inorganic base (e.g., K₃PO₄, 2.0 mmol). Add exactly 100 µL of the 0.1 M biphenyl internal standard stock to each vial.
-
Execution: Seal the vials with Teflon-lined crimp caps, remove them from the glovebox, and place them in an aluminum heating block pre-heated to 90 °C. Stir vigorously (800 rpm) for 24 hours.
-
Causality: Vigorous stirring is essential because the reaction is a heterogeneous mixture (solid K₃PO₄ in DMSO). Mass transfer limitations will artificially depress the apparent TOF if stirring is inadequate.
-
-
Quenching & Preparation for Analysis: After 24 hours, rapidly cool the vials in an ice bath to halt the catalytic cycle. Dilute a 50 µL aliquot of the reaction mixture with 950 µL of LC-MS grade acetonitrile. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Analytical Quantitation: Analyze the samples via UPLC-MS. Calculate the product yield by integrating the product peak area relative to the biphenyl internal standard peak area, using a pre-established calibration curve.
Figure 2: High-throughput screening workflow for catalytic loading optimization.
Conclusion
Optimizing the catalytic loading of N-(2-Bromophenyl)pyrrolidine-2-carboxamide requires a delicate balance of thermodynamics and kinetics. By shifting the L:M ratio to 2:1 at sub-mol% metal loadings, researchers can maintain high synthetic yields while drastically reducing transition metal waste, paving the way for more sustainable and cost-effective cross-coupling processes.
References[1] A New Class of Amide Ligands Enable Cu‐Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides - ResearchGate. View Source[2] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application - PMC.View Source[3] Homogeneous versus supported ONN pincer-type gold and palladium complexes: catalytic activity - PubMed. View Source
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous versus supported ONN pincer-type gold and palladium complexes: catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Production Methods for N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Introduction & Strategic Overview
N-(2-Bromophenyl)pyrrolidine-2-carboxamide (also known as N-(2-bromophenyl)prolinamide) is a highly valuable structural motif. It serves as a chiral organocatalyst and a critical intermediate in the synthesis of complex pharmaceutical agents, such as substituted quinazolines and 3-amino oxindoles[1].
Synthesizing this compound at scale presents two primary chemical challenges:
-
Poor Nucleophilicity: The nucleophilicity of 2-bromoaniline is severely compromised by the steric hindrance and the electron-withdrawing inductive effect of the ortho-bromine atom.
-
Chiral Integrity: The
-chiral center of proline derivatives is highly susceptible to base-catalyzed epimerization (racemization) during carboxylic acid activation, which can ruin the enantiomeric purity of the final product[2].
This application note details a highly scalable, chromatography-free protocol designed to overcome these challenges using Propylphosphonic anhydride (T3P®) as the coupling agent.
Mechanistic Rationale & Route Selection
Traditional coupling reagents like HATU or EDC/HOBt are effective on a discovery scale but are prohibitively expensive, generate toxic byproducts, and often fail to suppress racemization when forced to react with unreactive anilines at elevated temperatures[3].
To overcome these limitations, T3P (Propylphosphonic anhydride) is selected as the optimal coupling agent. When combined with pyridine, T3P forms a highly reactive mixed phosphonic anhydride intermediate that facilitates rapid aminolysis even with sterically hindered anilines[4]. Crucially, the T3P/pyridine system is uniquely capable of suppressing oxazolone formation, thereby preserving the stereochemical integrity of the
Quantitative Comparison of Amide Coupling Strategies
| Coupling System | Relative Cost | Atom Economy / PMI | Racemization Risk | Scalability & Workup Profile |
| HATU / DIPEA | High | Poor | Moderate | Poor (Chromatography often required) |
| EDC / HOBt | Moderate | Moderate | Moderate | Moderate (Urea byproducts can be stubborn) |
| Isobutyl Chloroformate | Low | Good | High | Good (Requires strict cryogenic control) |
| T3P / Pyridine | Moderate | Excellent | Very Low | Excellent (Water-soluble byproducts) |
Process Workflow
Workflow for the scalable synthesis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Detailed Experimental Protocols
Protocol A: T3P-Mediated Synthesis of Boc-N-(2-Bromophenyl)prolinamide
This protocol is designed for a 100 mmol scale but can be linearly scaled to multi-kilogram batches.
Materials:
-
Boc-L-Proline: 21.5 g (100 mmol, 1.0 equiv)
-
2-Bromoaniline: 18.1 g (105 mmol, 1.05 equiv)
-
Pyridine: 23.7 g (300 mmol, 3.0 equiv)
-
T3P (50 wt% solution in EtOAc): 95.4 g (150 mmol, 1.5 equiv)
-
Ethyl Acetate (EtOAc): 200 mL
Step-by-Step Methodology:
-
Initialization: Charge a clean, dry jacketed reactor with Boc-L-Proline and 2-Bromoaniline. Add 200 mL of EtOAc and agitate at 250 rpm until a homogenous solution is achieved.
-
Base Addition: Add Pyridine in a single portion.
-
Causality: Pyridine acts as both an acid scavenger (to neutralize the generated phosphonic acid) and a nucleophilic catalyst. It forms a transient acylpyridinium species that accelerates the reaction, minimizing the lifespan of the reactive intermediate and strictly preventing epimerization[4].
-
-
Activation: Cool the reactor internal temperature to 0 °C. Dropwise add the T3P solution over 45 minutes.
-
Causality: Controlling the addition rate manages the mild exotherm associated with anhydride formation and prevents localized depletion of the base, which could otherwise trigger premature Boc deprotection.
-
-
Reaction: Warm the mixture to 20–25 °C and stir for 12 hours.
-
Self-Validation: Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the Boc-L-Proline peak is <1% by area.
-
-
Workup: Quench the reaction by adding 100 mL of Deionized (DI) water. Separate the phases. Wash the organic phase sequentially with:
-
1M HCl (2 × 100 mL) to selectively remove excess pyridine and unreacted 2-bromoaniline.
-
Saturated aqueous NaHCO₃ (100 mL) to neutralize residual acid.
-
Brine (100 mL) to remove bulk water.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the protected intermediate as an off-white solid. Yield: ~88-92%.
Protocol B: Anhydrous Deprotection to the Final Product
This protocol utilizes anhydrous acidic conditions to prevent hydrolysis and allow direct isolation of the hydrochloride salt.
Materials:
-
Boc-N-(2-Bromophenyl)prolinamide (from Protocol A)
-
4M HCl in EtOAc: 125 mL (500 mmol, ~5.0 equiv)
-
EtOAc: 100 mL
Step-by-Step Methodology:
-
Dissolution: Dissolve the protected intermediate in 100 mL of EtOAc in a reactor equipped with a gas bubbler.
-
Cleavage: Slowly add the 4M HCl in EtOAc solution at room temperature (20 °C).
-
Causality: Anhydrous HCl cleanly cleaves the Boc group, generating volatile isobutylene and CO₂ gas. Because the resulting amine is highly basic, it immediately forms the hydrochloride salt. EtOAc is a poor solvent for this salt, driving the equilibrium forward via precipitation and completely avoiding the need for chromatographic purification.
-
-
Maturation: Stir the suspension vigorously for 4 hours.
-
Self-Validation: Vigorous gas evolution will be observed initially. As the reaction progresses, the solution will become turbid, and the product will precipitate as a dense, white crystalline solid.
-
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold EtOAc (2 × 50 mL) to remove any residual colored impurities.
-
Drying: Dry the solid under vacuum at 40 °C to constant weight, yielding N-(2-Bromophenyl)pyrrolidine-2-carboxamide hydrochloride in >98% purity (HPLC).
-
Optional Free-Basing: If the free base is required for downstream organocatalysis, dissolve the salt in minimal DI water, adjust the pH to 10 using 1M NaOH, and extract with Dichloromethane (3 × 50 mL). Dry and concentrate the organic layer.
References
Sources
- 1. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Scalable Synthesis of the PBD Core via Intramolecular C–N Coupling
Executive Summary & Scientific Context
The pyrrolo[2,1-c][1,4]benzodiazepine (PBD) family represents a critical class of DNA-interactive antitumor antibiotics (e.g., anthramycin, tomaymycin). The core tricyclic skeleton is synthesized via the formation of the B-ring (diazepine) through intramolecular C–N bond formation.
This guide details the protocol for cyclizing N-(2-bromophenyl)pyrrolidine-2-carboxamide to the PBD core. Unlike intermolecular couplings, this intramolecular reaction benefits from entropic acceleration but faces steric constraints requiring specific catalytic geometries. While Palladium-catalyzed Buchwald-Hartwig aminations are effective, this protocol prioritizes the Copper(I)-catalyzed Ullmann-Ma coupling . This method, utilizing amino acid ligands (L-Proline), offers a cost-effective, scalable, and environmentally benign alternative with high functional group tolerance.
Reaction Transformation
The transformation involves the nucleophilic attack of the secondary pyrrolidine nitrogen onto the electrophilic aryl bromide carbon, facilitated by a copper catalyst.
Key Mechanistic Driver: The use of L-Proline as a ligand is not arbitrary. It forms a soluble, anionic Cu(I) complex that lowers the activation energy for oxidative addition into the aryl bromide bond while stabilizing the metal center against disproportionation.
Mechanistic Insight & Pathway Visualization
Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) or Cu(I)/radical pathway (debated, but oxidative addition is the rate-limiting step).
Catalytic Cycle Diagram
The following diagram illustrates the ligand-accelerated mechanism specific to this substrate.
Figure 1: Catalytic cycle for the CuI/L-Proline mediated intramolecular arylation. The ligand (L-Proline) is crucial for solubilizing CuI and facilitating the oxidative addition step.
Experimental Protocol: Copper-Catalyzed Cyclization
This protocol is optimized for gram-scale synthesis. It utilizes a "ligand-accelerated" modified Ullmann coupling.
Reagents & Materials Table
| Reagent | Role | Equiv. | MW ( g/mol ) | Purity Requirements |
| Substrate | Precursor | 1.0 | ~269.1 | >95% (HPLC), dry |
| CuI | Catalyst | 0.1 (10%) | 190.45 | 99.9%, off-white powder |
| L-Proline | Ligand | 0.2 (20%) | 115.13 | Reagent grade |
| K₂CO₃ | Base | 2.0 | 138.21 | Anhydrous, granular (ground) |
| DMSO | Solvent | N/A | N/A | Anhydrous (<0.1% H₂O) |
Note: Cs₂CO₃ can be used if K₂CO₃ fails, but K₂CO₃ is generally sufficient for intramolecular cyclizations of this type.
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add the following to the flask against a positive pressure of inert gas:
-
N-(2-bromophenyl)pyrrolidine-2-carboxamide (1.0 equiv)
-
CuI (0.1 equiv)
-
L-Proline (0.2 equiv)
-
K₂CO₃ (2.0 equiv, freshly ground)
-
-
Solvent Addition: Syringe in anhydrous DMSO (concentration: 0.1 M to 0.2 M relative to substrate).
-
Why DMSO? High polarity stabilizes the charged transition states and ensures solubility of the inorganic base.
-
Step 2: Reaction Execution
-
Degassing: Briefly degas the mixture by bubbling Argon through the solution for 5-10 minutes (sparging) to remove dissolved oxygen. Oxygen can oxidize Cu(I) to inactive Cu(II).
-
Heating: Place the flask in a pre-heated oil bath at 90–110 °C .
-
Monitoring: Stir vigorously. The reaction typically requires 12–24 hours.
-
Visual Cue: The mixture usually turns from a suspension to a deep blue/green or brown solution depending on trace oxidation, but a clear dark solution often indicates active catalysis.
-
TLC Control: Monitor consumption of starting material (SM). SM is usually less polar than the cyclized PBD product.
-
Step 3: Work-up & Purification
-
Quenching: Cool the reaction mixture to room temperature. Dilute with water (5x reaction volume) and Ethyl Acetate (EtOAc).
-
Extraction: Extract the aqueous phase with EtOAc (3x).
-
Note: If an emulsion forms (common with DMSO), add a small amount of brine or filter through a Celite pad.
-
-
Washing: Wash the combined organic layers with:
-
Water (2x) to remove bulk DMSO.
-
Brine (1x).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel).
-
Eluent: Typically Hexanes/EtOAc or DCM/MeOH gradients. The PBD core is moderately polar.
-
Optimization & Troubleshooting Guide
If the standard protocol yields <50% or shows incomplete conversion, follow this logic tree.
Critical Control Points
-
Catalyst Deactivation: If the reaction mixture turns bright blue or green immediately, Cu(I) has oxidized to Cu(II). Action: Ensure stricter inert conditions; use fresh CuI (should be white/off-white, not grey/purple).
-
Stalled Reaction: If SM remains after 24h. Action: Raise temperature to 120°C or switch base to Cs₂CO₃ (higher solubility in DMSO).
Optimization Workflow
Figure 2: Decision matrix for optimizing the cyclization yield.
Alternative Protocol: Palladium Catalysis
For substrates sensitive to high temperatures or prone to racemization (though L-Proline usually prevents this), a Pd-catalyzed route is the secondary standard.
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP or Xantphos (7.5 mol%)
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane
-
Temp: 80–100 °C
-
Advantage: Often cleaner profiles for sterically hindered bromides.
-
Disadvantage: Higher cost; harder to remove Pd traces.
Safety & Compliance
-
Aryl Bromides: Potential skin irritants and sensitizers. Handle with gloves.
-
Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste in segregated containers.
-
DMSO: Penetrates skin and carries dissolved contaminants into the body. Use nitrile gloves and avoid contact.
References
-
Ma, D., et al. (2005). "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles." Journal of the American Chemical Society. Link
-
Jiang, L., et al. (2009).[1] "CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia." The Journal of Organic Chemistry. Link
- Kamal, A., et al. (2004). "Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines via Copper-Catalyzed Intramolecular N-Arylation." Tetrahedron Letters. (General reference for PBD synthesis context).
- Antonchick, A. P., et al. (2008). "Highly Enantioselective Synthesis of the PBD Core." Nature Protocols (Contextual grounding for PBD scaffolds).
Sources
Application Note: Handling and Storage Protocols for Hygroscopic Proline Amides
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic Insights, Quantitative Profiling, and Self-Validating Standard Operating Procedures (SOPs)
The Mechanistic Causality of Hygroscopicity in Proline Amides
Proline amides, including L-prolinamide and D-1-N-BOC-prolinamide, are indispensable in modern chemistry. They serve as highly enantioselective for asymmetric aldol reactions and as critical building blocks for active pharmaceutical ingredients (APIs) like the anti-diabetic drug [1][2]. However, their handling is severely complicated by their extreme hygroscopicity.
The causality of this moisture affinity lies in their specific molecular architecture. The primary amide group (-CONH₂) acts as a highly polar hydrogen bond donor and acceptor. In proline derivatives, the rigid, cyclic pyrrolidine ring restricts conformational flexibility, preventing the molecule from sterically shielding the amide moiety. Consequently, the carbonyl oxygen and N-H bonds are fully exposed to atmospheric water molecules, leading to rapid hydration shell formation. This moisture uptake causes solid-state transitions (deliquescence or caking), accelerates chemical degradation, and poisons the catalytic center during asymmetric reactions by competing with substrates for hydrogen bonding sites[2].
Quantitative Physicochemical Profiling
Understanding the specific moisture uptake profiles of different proline amides is critical for establishing baseline storage parameters. The table below summarizes the hygroscopicity and required environmental controls for key derivatives.
| Compound | Primary Application | Hygroscopicity Profile | Critical Storage Parameters |
| L-Prolinamide | Asymmetric Organocatalysis | High (Rapid moisture uptake) | 2–8 °C, Argon blanket, tightly sealed |
| Chiral Building Block | Moderate to High | <25 °C, inert atmosphere, avoid acids[3] | |
| Vildagliptin (Intermediate) | Anti-diabetic API | Extreme (>15% wet weight gain) | 20–30 °C, RH 15–25%, desiccated[1] |
Logical Workflow for Handling & Storage
To maintain the structural and catalytic integrity of these compounds, a strict, self-validating workflow must be implemented from the moment of reception.
Workflow for the reception, handling, and storage of hygroscopic proline amides.
Standard Operating Protocols (SOPs)
Protocol 1: Moisture Profiling via Karl Fischer (KF) Titration
Causality & Rationale: Traditional Loss on Drying (LOD) methods are inadequate for proline amides. Elevated temperatures during LOD can cause sublimation, thermal degradation of the pyrrolidine ring, or cleavage of acid-sensitive protecting groups like BOC[3]. Karl Fischer titration is utilized because it provides a chemically specific, thermally non-destructive quantification of water.
Step-by-Step Methodology:
-
Calibration: Calibrate the volumetric KF titrator using a certified 1% water standard to ensure reagent viability.
-
Inert Transfer: Inside a controlled glovebox (RH < 15%), rapidly transfer 50–100 mg of the proline amide into a pre-weighed, septum-sealed vial. This prevents ambient moisture uptake during transit to the titrator.
-
Titration: Inject the sample into the KF titration vessel and titrate with the iodine/sulfur dioxide reagent.
-
Self-Validation System: Monitor the drift rate. The protocol is validated when the drift rate returns to the baseline (<20 µ g/min ). A moisture content of <0.2% validates the batch for moisture-sensitive organocatalytic applications[1].
Protocol 2: Glovebox Equilibration and Inert Handling
Causality & Rationale: Because proline amides rapidly absorb atmospheric moisture, exposing them to ambient air alters their precise molar mass, ruining stoichiometric calculations for catalysis. Argon is selected over Nitrogen for the inert atmosphere because Argon is denser than air; it sinks and forms a protective physical blanket over the open powder bed, safeguarding it even if micro-currents exist within the glovebox.
Step-by-Step Methodology:
-
Purging: Purge the glovebox with high-purity Argon (99.999%) until the internal oxygen sensor reads <10 ppm.
-
Humidity Control: Activate the internal desiccant circulation until the Relative Humidity (RH) strictly stabilizes below 15%[1].
-
Aliquot Preparation: Weigh the required mass of the proline amide (e.g., D-1-N-BOC-prolinamide) into amber glass vials. The amber glass prevents photolytic degradation, while the inert atmosphere prevents hydrolysis[3].
-
Sealing: Seal the vials with PTFE-lined caps and wrap the exterior junction with Parafilm.
-
Self-Validation System: Place a cobalt-free humidity indicator card inside the secondary storage desiccator. Store at 2–8 °C (for L-prolinamide) or <25 °C (for BOC-protected variants)[3]. If the indicator card turns pink, the seal has been compromised, invalidating the storage condition and requiring the batch to undergo re-titration.
Protocol 3: Formulation Strategies for Hygroscopic APIs
Causality & Rationale: When proline amide derivatives are scaled up as APIs, excessive wetting during manufacturing causes powder agglomeration, leading to poor flowability and tableting failures. To counteract this, the API must be physically shielded from environmental moisture through , which deflect water molecules away from the hygroscopic core[4].
Step-by-Step Methodology:
-
Co-processing: Blend the hygroscopic API with hydrophobic excipients (e.g., magnesium stearate or specialized co-processed polymers) in a climate-controlled suite (RH 15–25%, 20–30 °C)[1][4].
-
Dry Granulation: Process the blend using roller compaction (dry granulation). Avoid wet granulation entirely, as the introduction of aqueous binders will induce irreversible solid-state phase transitions and chemical degradation[4].
-
Film Coating: Immediately following tablet compression, apply a polyvinyl alcohol (PVA)-based moisture-barrier film coating to act as a permanent environmental shield[4].
-
Self-Validation System: Subject the final blister-packaged tablets to accelerated stability testing (40 °C / 75% RH) for 6 months. The absence of deliquescence or API degradation validates the formulation strategy.
References
-
L-PROLINE - Ataman Kimya. Ataman Chemicals. Available at:[Link]
-
DMF File of Vildagliptin. Scribd. Available at:[Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at:[Link]
-
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction. ResearchGate. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Synthesizing N-(2-Bromophenyl)pyrrolidine-2-carboxamide involves coupling an N-protected proline (e.g., Boc-Pro-OH) with 2-bromoaniline. This specific transformation is notoriously difficult due to a "double-hindered" reaction profile. The ortho-bromine atom on the aniline creates a massive steric shield while simultaneously withdrawing electron density via the inductive (-I) effect, severely dampening the amine's nucleophilicity. Furthermore, the bulky pyrrolidine ring of the carboxylic acid adds to the transition-state steric strain, making standard peptide coupling methods highly inefficient.
This guide provides mechanistic troubleshooting, quantitative reagent data, and a self-validating protocol to help you bypass these kinetic barriers and maximize your reaction yields.
Troubleshooting & FAQs
Q: My reaction yields are below 20% using standard EDC/HOBt and DIPEA. How can I improve the conversion? A: The combination of 2-bromoaniline and Boc-Pro-OH cannot be driven by standard carbodiimide chemistry. EDC/HOBt generates an active ester (OBt-ester) that is insufficiently reactive to overcome the ortho-bromine's steric shielding and electronic deactivation. Solution: Switch to a highly reactive acyl fluoride generator, such as TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate), or use HATU with HOAt. Acyl fluorides are exceptional for hindered amides because the fluorine atom is highly electronegative (increasing electrophilicity) but possesses a very small van der Waals radius, significantly reducing steric clashes during the addition-elimination step .
Q: I switched to HATU, but I am observing a major byproduct and my 2-bromoaniline remains largely unreacted. What is happening? A: You are likely observing the formation of a guanidinium byproduct . When nucleophilic attack by the amine is kinetically slow—as is the case with deactivated 2-bromoaniline—the unreacted amine will eventually attack the uronium/aminium coupling reagent (HATU) directly instead of the activated proline ester. Solution: You must pre-activate the Boc-Pro-OH with HATU and DIPEA for 15–30 minutes before adding the 2-bromoaniline. Alternatively, bypass uronium reagents entirely by using an in situ acyl chloride or acyl fluoride approach .
Q: I am detecting significant epimerization (formation of the D-proline derivative). How do I prevent this? A: Epimerization in proline couplings typically occurs via the base-catalyzed formation of an oxazolone intermediate. Because your coupling step is exceptionally slow, the activated proline has a longer residence time in the reaction mixture, giving it ample opportunity to undergo intramolecular cyclization into the oxazolone, which rapidly racemizes. Solution: Limit your base (DIPEA or N-methylmorpholine) to exactly 2.0–2.5 equivalents. Avoid heating the reaction above 40 °C. For highly sensitive substrates, swapping DIPEA for 2,4,6-collidine can suppress epimerization, as its steric bulk prevents it from easily abstracting the alpha-proton .
Mechanistic Pathways & Workflows
To visualize the competing kinetics in this synthesis, refer to the mechanistic pathway below. The goal of our optimized protocol is to accelerate the green pathway (amide formation) to outcompete the red pathway (epimerization).
Caption: Competing pathways: desired amide bond formation versus base-catalyzed epimerization.
Quantitative Reagent Performance Data
The table below summarizes the expected performance of various coupling strategies specifically for the coupling of Boc-Pro-OH and 2-bromoaniline.
| Coupling Strategy | Reagents | Additives | Base | Expected Yield | Epimerization Risk |
| Standard Carbodiimide | EDC | HOBt | DIPEA | < 20% | Low |
| Uronium/Aminium | HATU | HOAt | DIPEA / NMM | 50 - 70% | Moderate |
| Phosphonic Anhydride | T3P | None | Pyridine | 60 - 80% | Low |
| Acyl Fluoride | TFFH | None | DIPEA | 75 - 90% | Low |
Optimized Experimental Protocol: Acyl Fluoride Method
This protocol utilizes TFFH to generate a highly reactive acyl fluoride in situ. This method is self-validating; the distinct spectroscopic signatures of the intermediates allow you to verify activation before committing the valuable 2-bromoaniline.
Materials Required:
-
Boc-Pro-OH (1.0 eq)
-
2-Bromoaniline (1.1 eq)
-
TFFH (1.1 eq)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Boc-Pro-OH (1.0 eq) in anhydrous DCM to create a 0.2 M solution.
-
Activation: Cool the solution to 0 °C using an ice bath. Add TFFH (1.1 eq) in one portion.
-
Base Addition: Dropwise add anhydrous DIPEA (2.5 eq). The dropwise addition is critical to prevent localized high concentrations of base, which trigger oxazolone formation. Stir at 0 °C for 30 minutes.
-
Self-Validation Checkpoint 1: Remove a 10 µL aliquot and analyze via IR spectroscopy. The disappearance of the broad carboxylic acid stretch (~1710 cm⁻¹) and the appearance of a sharp, high-frequency peak at ~1840 cm⁻¹ confirms complete conversion to the acyl fluoride.
-
-
Amine Addition: Once activation is confirmed, add 2-bromoaniline (1.1 eq) slowly to the mixture.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.
-
Self-Validation Checkpoint 2: Monitor via LC-MS. Look for the product mass[M+H]⁺ at m/z 369.1 / 371.1 (characteristic 1:1 bromine isotope pattern).
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), water, and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-(2-Bromophenyl)pyrrolidine-2-carboxamide derivative.
Caption: Experimental workflow for the synthesis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
References
-
Title : A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link]
-
Title : The Synthesis of Sterically Hindered Amides Source : CHIMIA URL :[Link]
-
Title : Total Synthesis and Stereochemical Assignment of Streptide Source : PMC - NIH URL :[Link]
Purification strategies for N-(2-Bromophenyl)pyrrolidine-2-carboxamide via column chromatography
Here is the Technical Support Guide for the purification of N-(2-Bromophenyl)pyrrolidine-2-carboxamide .
Status: Active | Topic: Chromatography & Isolation | Audience: Medicinal Chemists / Process Engineers
Introduction
This guide addresses the isolation of N-(2-Bromophenyl)pyrrolidine-2-carboxamide , a functionalized L-proline anilide often used as an organocatalyst precursor or a scaffold in peptidomimetic synthesis.
The Core Challenge: This molecule contains two distinct nitrogen environments:
-
The Amide Nitrogen: Attached to the 2-bromophenyl group (neutral, weakly acidic).
-
The Pyrrolidine Nitrogen: A secondary amine (highly basic, pKa ~11.3).
Most purification failures (tailing, poor recovery, co-elution) stem from the interaction between the basic pyrrolidine nitrogen and the acidic silanols on standard silica gel. This guide provides the protocols to neutralize this interaction and achieve high-purity isolation.
Module 1: Troubleshooting "Streaking" & Tailing
Issue: The product elutes as a broad, streaky band rather than a tight peak, often contaminating later fractions or reducing yield. Root Cause: The secondary amine on the pyrrolidine ring forms hydrogen bonds and ionic interactions with the acidic silanol groups (Si-OH) of the stationary phase.
Strategic Solution: Mobile Phase Modifiers
You must suppress the ionization of the pyrrolidine nitrogen or block the silanol sites.
Protocol A: The Triethylamine (TEA) Method (Recommended)
Use this for standard silica gel (40–63 µm).
-
Preparation: Prepare your base solvent system (e.g., DCM:MeOH or Hexane:EtOAc).
-
Doping: Add 1% (v/v) Triethylamine (TEA) to the mobile phase.
-
Pre-treatment (Critical): Flush the column with 2 Column Volumes (CV) of the TEA-doped solvent before loading the sample. This saturates the silica surface.
-
Elution: Run the column with the TEA-doped solvent.
Protocol B: The Ammonia Method (Alternative)
Use this if TEA interferes with downstream NMR or biological assays (though TEA is volatile).
-
Preparation: Use DCM:MeOH as the mobile phase.[1]
-
Doping: Instead of pure MeOH, use 7N NH₃ in MeOH (commercially available).
-
Ratio: A typical gradient is 95:5 DCM:(7N NH₃/MeOH).
Decision Logic: Selecting the Right Modifier
Figure 1: Decision matrix for selecting mobile phase modifiers based on solvent polarity.
Module 2: Removing the 2-Bromoaniline Impurity
Issue: Unreacted 2-bromoaniline (starting material) co-elutes or contaminates the product. Scientific Insight:
-
Product (Amine): Highly basic (pKa ~11). Very Polar.
-
Impurity (Aniline): Weakly basic (pKa ~2.5). Less Polar.
-
Sterics: The ortho-bromo group makes the aniline less reactive, often leading to excess starting material in the crude mixture.
Separation Strategy Table
| Characteristic | N-(2-Bromophenyl)pyrrolidine-2-carboxamide (Product) | 2-Bromoaniline (Impurity) | Purification Tactic |
| Polarity (TLC) | High (Low Rf) | Low/Medium (High Rf) | Flash Chromatography: The aniline will elute much earlier than the product. |
| Basicity (pKa) | ~11.3 (Pyrrolidine N) | ~2.53 (Aniline N) | Acid Wash (Workup): See Protocol below. |
| UV Activity | Strong (Phenyl + Amide) | Strong (Aniline) | Visualization: Both visible at 254 nm. Aniline turns brown/red with p-Anisaldehyde stain. |
Pre-Column Workup Protocol (The "Acid Trick")
Before chromatography, you can remove 90% of the aniline via extraction.
-
Dissolve: Dissolve crude mixture in EtOAc.
-
Wash 1 (Basic): Wash with sat. NaHCO₃ (removes acidic coupling byproducts).
-
Wash 2 (The Separation): Wash with 0.5 M Citric Acid (pH ~4) .
-
Isolate:
Module 3: Advanced Stationary Phases
If silica gel with TEA fails (e.g., due to decomposition or irreversible adsorption), switch the stationary phase.
Option A: Neutral/Basic Alumina
-
Why: Alumina is less acidic than silica, preventing the strong acid-base interaction with the pyrrolidine ring.
-
Grade: Brockmann Grade III (deactivated with water) is often best to prevent hydrolysis of the amide.
-
Solvent: 100% DCM
5% MeOH/DCM.
Option B: C18 (Reverse Phase)
-
Why: Completely eliminates silanol interactions.
-
Method:
-
Mobile Phase A: Water + 0.1% TFA (or Ammonium Bicarbonate for basic pH).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 100% B.
-
-
Note: If using TFA, the product will be isolated as a TFA salt.
Module 4: Standard Purification Workflow
Follow this flowchart for the standard purification path.
Figure 2: Standard operational workflow for purification.
Frequently Asked Questions (FAQs)
Q: My product is turning yellow on the column. Is it decomposing? A: Likely yes, or oxidizing. Anilides can be sensitive to oxidation.
-
Fix: Ensure your solvents are degassed. If the yellow color elutes before your product, it is likely the 2-bromoaniline impurity (which oxidizes rapidly to colored azo/nitro compounds). Collect the colorless fractions immediately following the yellow band.
Q: Can I use Acetone instead of Methanol? A: Avoid Acetone with primary/secondary amines if possible. While your product is a secondary amine, acetone can form enamines/imines with trace primary amine impurities or slowly react with the pyrrolidine under acidic catalytic conditions (silica). Stick to DCM/MeOH or EtOAc/EtOH .
Q: I isolated the product, but the NMR shows broad peaks. A: This is likely due to Rotamers . The amide bond (N-CO) has restricted rotation, especially with the bulky 2-bromophenyl group ortho to the nitrogen.
-
Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks sharpen and coalesce, the product is pure, and the broadening is physical, not chemical.
Q: How do I remove the TEA after the column? A: TEA has a boiling point of ~89°C. It can be stubborn.
-
Method: After concentrating the fractions, re-dissolve the oil in DCM and wash 3x with water (TEA is water-soluble). Alternatively, dry under high vacuum (>0.1 mbar) at 40°C for 12 hours.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org. Chem.1978 , 43(14), 2923–2925.
-
Reich, H. J. Chromatography of Amines. University of Wisconsin-Madison Chemistry Guides.
-
Biotage Application Note. Strategies for the Purification of Amines.
-
ChemicalBook. 2-(2-Bromophenyl)pyrrolidine Synthesis & Properties. (Context for brominated pyrrolidine derivatives).
Sources
- 1. biotage.com [biotage.com]
- 2. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. quora.com [quora.com]
- 4. patents.justia.com [patents.justia.com]
- 5. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 7. rroij.com [rroij.com]
Troubleshooting catalyst poisoning in N-(2-Bromophenyl)pyrrolidine-2-carboxamide mediated reactions
Technical Support Center: Optimizing N-(2-Bromophenyl)pyrrolidine-2-carboxamide Catalysis
Product ID: CAT-BPPC-02 Common Name: o-Bromo-L-Prolinamide Primary Application: Enamine/Iminium Organocatalysis (Asymmetric Aldol, Michael Addition)
Executive Summary & Mechanism of Action
The Catalyst: N-(2-Bromophenyl)pyrrolidine-2-carboxamide is a bifunctional organocatalyst. It operates via a "push-pull" mechanism:
-
Nucleophilic Activation: The pyrrolidine nitrogen forms an enamine with enolizable ketones (the nucleophile).
-
Electrophilic Activation: The amide proton (NH) forms a hydrogen bond with the electrophile (aldehyde/nitro-olefin). The ortho-bromo substituent on the phenyl ring is critical; it acts as an electron-withdrawing group (EWG), increasing the acidity of the amide proton and strengthening this hydrogen bond, thereby enhancing stereoselectivity compared to unsubstituted prolinamides.
The "Poisoning" Context: In this system, "poisoning" rarely refers to permanent destruction (as with transition metals). Instead, it refers to kinetic trapping or reversible deactivation . The most common failure mode is the formation of stable, parasitic oxazolidinone intermediates or protonation of the active amine.
Diagnostic Triage Matrix
Use this table to correlate experimental symptoms with root causes.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Reaction Stalls < 30% | Parasitic Oxazolidinone | The catalyst reacts with the aldehyde (electrophile) to form a stable ring instead of reacting with the ketone. | Increase ketone equivalents (5:1 ratio). Add 5-10 mol% water to destabilize the oxazolidinone. |
| No Conversion (0%) | Acid Deactivation | Substrate contains carboxylic acid impurities (e.g., oxidized aldehyde) protonating the pyrrolidine. | Purify aldehyde (wash with NaHCO₃). Add weak base (DIPEA, 5 mol%) to "resurrect" catalyst. |
| Low ee% (Racemic) | Background Reaction | Non-catalyzed pathway is competing. Often caused by high temperatures or Lewis acidic impurities. | Lower temperature (-10°C). Check solvent for trace metals (Fe, Zn) which act as non-chiral Lewis acids. |
| Catalyst "Disappears" | Oxidative Addition | Presence of trace Pd or Cu contaminants (from previous steps) reacts with the Ar-Br bond. | CRITICAL: Ensure reaction vessel is free of transition metals. The Ar-Br bond is labile to Pd(0). |
| Slow Turnover | Product Inhibition | The product (often a 1,3-diol or nitroalkane) H-bonds strongly to the catalyst. | Use a protic additive (e.g., benzoic acid, 5 mol%) to facilitate product release. |
Deep Dive: Troubleshooting & FAQs
Issue A: The "Parasitic" Oxazolidinone Trap
Q: My reaction starts fast but stops abruptly. Is the catalyst dead? A: Likely not dead, but "sleeping." In prolinamide catalysis, the pyrrolidine amine can react with the aldehyde substrate to form an oxazolidinone (a 5-membered ring containing N and O).
-
The Problem: This species is a "dead end" off-cycle intermediate. It sequesters the catalyst, preventing enamine formation with the ketone.
-
The Fix:
-
Order of Addition: Always premix the Catalyst + Ketone for 15 minutes before adding the Aldehyde. This establishes the active enamine population first.
-
Water: A trace amount of water helps hydrolyze the oxazolidinone back to the active catalyst.
-
Issue B: The Water Paradox
Q: Should I run this reaction under strictly anhydrous conditions? A: No. Unlike metal-catalyzed Grignard reactions, prolinamide organocatalysis often requires trace water.
-
Why: The catalytic cycle involves hydrolysis of the iminium intermediate to release the product. If the system is bone-dry, product release becomes the rate-limiting step, and the catalyst gets stuck.
-
Recommendation: Do not use molecular sieves unless specifically optimizing for a water-sensitive substrate. Reagent-grade solvents are often superior to anhydrous ones for this specific chemistry.
Issue C: Metal Contamination (The Hidden Poison)
Q: I used a new batch of solvent and the ee% dropped. Why? A: Check for trace metals.
-
Mechanism: The prolinamide motif is an excellent bidentate ligand. Trace Iron (Fe), Copper (Cu), or Zinc (Zn) in solvents can chelate the pyrrolidine nitrogen and the amide oxygen.
-
Result: This locks the catalyst in a rigid, inactive conformation. Furthermore, metals can catalyze a non-selective background aldol reaction, destroying enantiomeric excess.
-
Test: Run a control reaction with 1 mol% EDTA. If activity restores, metal contamination was the culprit.
Visualizing the Failure Modes
The following diagram maps the Active Catalytic Cycle (Green) against the two primary Poisoning Pathways (Red).
Caption: Figure 1. The "Enamine Cycle" (Green) vs. the "Parasitic Oxazolidinone" and "Inactivation" pathways (Red). Note that the Oxazolidinone pathway competes directly with Enamine formation.
Validated Protocols
Protocol A: Catalyst Activity Standard Test (The "Control")
Use this to verify if your catalyst batch is active.
-
Setup: In a 4mL vial, dissolve Cat-BPPC (13.5 mg, 0.05 mmol, 10 mol%) in Acetone (1.0 mL).
-
Activation: Stir for 10 minutes at Room Temperature.
-
Reaction: Add 4-Nitrobenzaldehyde (75.5 mg, 0.5 mmol).
-
Monitoring: Stir for 4 hours.
-
Analysis: Spot on TLC (Hexane/EtOAc 2:1).
-
Pass Criteria: Disappearance of aldehyde spot; appearance of polar aldol product.
-
Fail Criteria: Aldehyde remains unchanged.
-
Protocol B: Catalyst Regeneration (Acid Wash)
If the catalyst is suspected to be contaminated with amines or metals.
-
Dissolve the crude catalyst in Ethyl Acetate .
-
Wash with 1M HCl (The catalyst moves to the aqueous layer as the hydrochloride salt).
-
Separate Organic layer (discard—removes non-basic impurities).
-
Basify Aqueous layer with Saturated NaHCO₃ to pH 8-9.
-
Extract with Dichloromethane (DCM) .
-
Dry over Na₂SO₄ and concentrate.
-
Note: This removes trace metal contaminants that do not dissolve in the aqueous phase or form insoluble hydroxides.
-
References
-
List, B., et al. (2004).[1] Asymmetric Catalysis Special Feature Part II: New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences.
-
Seebach, D., et al. (2006). Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? Helvetica Chimica Acta.
-
Singh, V., et al. (2012). Comparative study of Prolinamide and Prolinethioamide in Organocatalysis. MDPI Molecules.
-
Kinsella, M., Duggan, P.G. (2011).[2] Screening of simple N-aryl and N-heteroaryl pyrrolidine amide organocatalysts for the enantioselective aldol reaction. Tetrahedron: Asymmetry.[1][2][3] [2]
Sources
Technical Support Center: High-Purity N-(2-Bromophenyl)pyrrolidine-2-carboxamide Recrystallization
Welcome to the technical support center for the purification of N-(2-Bromophenyl)pyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we will address common challenges encountered during the recrystallization process, providing in-depth, evidence-based solutions to help you achieve the highest possible purity for your target molecule.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing N-(2-Bromophenyl)pyrrolidine-2-carboxamide?
The primary objective of recrystallization is to purify the solid compound.[1][2] This technique separates the desired compound from impurities that may have been introduced during synthesis or handling. By dissolving the impure solid in a suitable hot solvent and allowing it to cool, the target compound selectively crystallizes, leaving impurities behind in the solution.[1] This is crucial in pharmaceutical development, where high purity is a stringent requirement.[2][3]
Q2: How do I select an appropriate solvent for the recrystallization of N-(2-Bromophenyl)pyrrolidine-2-carboxamide?
The ideal solvent for recrystallization should exhibit a high temperature coefficient, meaning the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[1] For aromatic amides like N-(2-Bromophenyl)pyrrolidine-2-carboxamide, a good starting point is to test solvents of intermediate polarity.[4]
Key considerations for solvent selection include:
-
Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[1]
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent.[1]
-
Chemical Inertness: The solvent must not react with the compound.[1][5]
-
Boiling Point: A moderately low boiling point is preferable for easy removal from the purified crystals.[5]
Based on the structure of N-(2-Bromophenyl)pyrrolidine-2-carboxamide, which contains both polar (amide) and non-polar (bromophenyl) groups, suitable solvent candidates would include alcohols (e.g., ethanol, methanol), ethyl acetate, or a mixed solvent system.[4][6]
Q3: What are the risks of using a mixed solvent system?
A mixed solvent system, typically consisting of a "soluble solvent" and an "insoluble solvent," is used when a single suitable solvent cannot be identified.[4] The primary risk is "oiling out," where the compound separates as a liquid instead of forming crystals. This often occurs if the solution becomes supersaturated too quickly or if the boiling point of the solvent mixture is higher than the melting point of the solute.[7] To mitigate this, the insoluble solvent should be added slowly to the hot solution of the compound in the soluble solvent until slight turbidity is observed, which should then be cleared by adding a small amount of the hot soluble solvent.[8]
Q4: Can polymorphism affect the recrystallization of my compound?
Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact recrystallization.[9] Different polymorphs can exhibit varying solubilities, melting points, and crystal habits.[10] The choice of solvent and the cooling rate can influence which polymorphic form is obtained.[11] It is crucial to maintain consistent recrystallization conditions to ensure batch-to-batch consistency of the desired polymorph.[3]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated.- The compound has a high kinetic barrier to nucleation. | 1. Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[12]2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This can create nucleation sites.[12]3. Seed Crystals: Add a tiny crystal of the pure compound (a seed crystal) to the cooled solution to initiate crystallization.[12]4. Lower Temperature: Use an ice bath to further cool the solution, but do so slowly to avoid rapid precipitation.[7] |
| "Oiling Out" (Compound separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too rapidly.- The concentration of the solute is too high. | 1. Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to reduce the concentration.[7]2. Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help.3. Vigorous Stirring: As the oil begins to form, stir the solution vigorously to break it up into smaller droplets, which may then serve as nuclei for crystallization.[7] |
| Low Crystal Yield | - The compound is too soluble in the cold solvent.- Insufficient cooling.- Premature crystallization during hot filtration. | 1. Optimize Solvent: Re-evaluate the solvent choice. A less polar solvent or a mixed solvent system may be more appropriate.2. Thorough Cooling: Ensure the solution is cooled in an ice bath to maximize crystal formation after initial slow cooling to room temperature.[4]3. Minimize Premature Crystallization: During hot gravity filtration, use a pre-heated funnel and a fluted filter paper to speed up the process and prevent cooling.[5] If crystals form in the funnel, they can be redissolved with a small amount of hot solvent.[7] |
| Colored Crystals | - Presence of colored impurities. | 1. Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[5][8] Use charcoal sparingly, as it can also adsorb the desired product.[5]2. Avoid Superheating: Do not add charcoal to a superheated solution, as this can cause violent boiling.[5] |
| Poorly Formed or Needle-like Crystals | - Rapid crystallization.- Solvent-crystal face interactions. | 1. Slow Down Crystallization: Use a slightly larger volume of solvent than the minimum required to dissolve the compound. This will slow the rate of supersaturation upon cooling.[12]2. Solvent System Modification: The crystal habit can be influenced by the solvent.[11] Experiment with different solvents or solvent mixtures to promote the growth of more well-defined crystals. |
III. Experimental Protocol: Recrystallization of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
1. Solvent Selection:
-
Place a small amount of the crude N-(2-Bromophenyl)pyrrolidine-2-carboxamide into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube at room temperature to assess solubility.
-
Heat the tubes with sparingly soluble solvents to determine if the compound dissolves at a higher temperature.
-
The ideal solvent will dissolve the compound when hot but show low solubility when cold.
2. Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath).
-
Continue adding the minimum amount of hot solvent until the compound is completely dissolved.[4]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.[5]
-
Reheat the solution to boiling for a few minutes.
4. Hot Gravity Filtration:
-
Pre-heat a stemless funnel and an Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove any insoluble impurities and activated charcoal.[1]
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.[7]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4]
6. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[1]
7. Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove the residual solvent.
IV. Visualizing the Workflow and Troubleshooting
Caption: A streamlined workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization issues.
V. References
-
Experiment 2: Recrystallization. (n.d.). Retrieved from
-
Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical. Retrieved from
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from
-
Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from
-
Recrystallization. (n.d.). Retrieved from
-
Recrystallization. (n.d.). Retrieved from
-
Crystallization Solvents.pdf. (n.d.). Retrieved from
-
Recrystallization (chemistry) | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved from
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC. Retrieved from
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from
-
Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. (2008, August 22). RJPT. Retrieved from
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. athabascau.ca [athabascau.ca]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. rjptonline.org [rjptonline.org]
- 10. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Steric Hindrance in 2-Bromophenyl Amide Coupling Reactions
Welcome to the technical support center for challenging C-N coupling reactions. As a Senior Application Scientist, I understand that coupling amides with sterically hindered partners, particularly 2-bromophenyl electrophiles, can be a significant source of frustration in the lab. The ortho-bromo substituent presents a classic steric blockade, impeding catalyst association and slowing down key steps in the catalytic cycle.
This guide is structured to provide rapid troubleshooting through frequently asked questions and offer deeper, mechanistically-grounded solutions for persistent issues.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the amination of 2-bromophenyl substrates.
Q1: My reaction yield is very low or zero, and I've recovered most of my starting 2-bromophenyl halide. What is the most likely problem?
A: The most common bottleneck in couplings with sterically hindered aryl halides is the initial oxidative addition of the aryl halide to the Pd(0) center.[1] The bulky ortho-bromo group physically blocks the palladium catalyst from accessing the C-Br bond. Your primary focus should be on the catalyst system—specifically, the ligand. Standard ligands like P(o-tolyl)₃ or BINAP often fail in these scenarios.[2] You need to employ bulky, electron-rich phosphine ligands designed for sterically demanding substrates.[3][4]
Q2: I'm observing the formation of a fine black precipitate in my reaction flask. What is this and how can I prevent it?
A: The black precipitate is palladium black, which is metallic palladium that has precipitated out of the solution.[5] This indicates catalyst decomposition or deactivation. Common causes include:
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen.[6] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).
-
High Temperatures: Prolonged exposure to temperatures above 120 °C can cause thermal decomposition.[5]
-
Inadequate Ligand: The ligand's job is to stabilize the palladium center. If the ligand is not bulky or electron-donating enough, the catalyst complex can become unstable and decompose.
Q3: My main side product is the debrominated arene (hydrodehalogenation). Why is this happening?
A: Hydrodehalogenation occurs when the aryl halide is reduced to the corresponding arene. This side reaction is often competitive with the desired C-N bond formation, especially when the amine nucleophile is sterically hindered or weakly nucleophilic.[7] It suggests that after oxidative addition, an alternative pathway, such as β-hydride elimination from a Pd-H species, is occurring faster than the C-N reductive elimination. Using a stronger, non-nucleophilic base and a highly active catalyst can often minimize this side reaction by accelerating the desired coupling pathway.[6]
Q4: Which base is the best choice for these difficult couplings?
A: The choice of base is critical. Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the most common and effective choices for Buchwald-Hartwig aminations.[6] They are strong enough to deprotonate the amide nucleophile without competing as a nucleophile themselves. For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[6][8]
Section 2: In-Depth Troubleshooting Guide
This section explores specific failure modes in greater detail, providing a structured approach to problem-solving.
Workflow for Troubleshooting Low-Yield Reactions
The following diagram outlines a logical workflow for diagnosing and solving low-yield coupling reactions with 2-bromophenyl amides.
Caption: Key components of the Buchwald-Hartwig reaction system.
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern palladacycle pre-catalysts (e.g., XPhos Pd G3/G4) are often superior. [6][8]They form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.
-
Base Selection: As noted, NaOtBu is a powerful choice. However, its high basicity can be incompatible with sensitive functional groups like esters. In such cases, K₃PO₄ is an excellent alternative. [8]* Solvent Choice: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common and effective choices. [5]2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that often performs equally well. [9]
Section 4: Standardized Experimental Protocols
This section provides a reliable starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.
General Protocol for Buchwald-Hartwig Amination of a 2-Bromophenyl Substrate
Materials:
-
2-Bromophenyl substrate (1.0 equiv)
-
Amide/Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.1-0.5 M solution)
Procedure:
-
Reagent Preparation: In a glovebox, add the 2-bromophenyl substrate, palladium pre-catalyst, and base to an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar. If the amine is a solid, it can be added at this stage.
-
Inert Atmosphere: Seal the vessel. If not working in a glovebox, purge the vessel with argon or nitrogen for 5-10 minutes.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this point.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Kelly, C. B., et al. (2018). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis, 8(4), 3465-3470. [Link]
-
García-Losada, P., et al. (2022). Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. Angewandte Chemie International Edition, 61(45), e202209733. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Bergbreiter, D. E., et al. (2011). Soluble polymer-supported hindered phosphine ligands for palladium-catalyzed aryl amination. Catalysis Science & Technology, 1(1), 109-117. [Link]
-
Larock, R. C., & Yum, E. K. (1991). Palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes. A regiocontrolled synthesis of substituted indoles. The Journal of Organic Chemistry, 56(7), 2615-2617. [Link]
-
Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Request PDF on ResearchGate. [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3141-3151. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Bio, A., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 11(52), 32911-32915. [Link]
-
ResearchGate. (2022). Photoredox/Nickel Dual Catalytic C(sp)S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. [Link]
-
Mousavi, S. M., et al. (2016). Mechanistic investigation of palladium-catalyzed amidation of aryl halides. Journal of Molecular Modeling, 22(4), 84. [Link]
-
Chen, T., Zhao, C. Q., & Han, L. B. (2018). Hydrophosphorylation of Alkynes Catalyzed by Palladium: Generality and Mechanism. Journal of the American Chemical Society, 140(9), 3139-3155. [Link]
-
ResearchGate. (2015). Unification of Ullman and Kharasch Coupling: Acid promoted CuI catalysed C-N coupling protocols under Ligand, Base and Solvent free conditions. [Link]
-
Zhang, Y., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. International Journal of Molecular Sciences, 25(4), 2294. [Link]
-
Wilger, D. J., et al. (2017). Low-Temperature, Transition-Metal-Free Cross-Dehydrogenative Coupling Protocol for the Synthesis of 3,3-Disubstituted Oxindoles. The Journal of Organic Chemistry, 82(22), 11845-11853. [Link]
-
Zhu, M., et al. (2015). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications, 51(41), 8674-8677. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 409-412. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ghorui, T., et al. (2023). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions, 52(33), 11528-11540. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2013). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Vitale, R., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
Sources
- 1. Mechanistic investigation of palladium-catalyzed amidation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Soluble polymer-supported hindered phosphine ligands for palladium-catalyzed aryl amination - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Minimizing side reactions during the preparation of proline carboxamides
Welcome to the Technical Support Center for Proline Carboxamide Synthesis. As a Senior Application Scientist, I have designed this resource to help you navigate the unique structural and kinetic challenges associated with proline residues. Proline’s cyclic imino structure fundamentally alters its reactivity, making it highly susceptible to specific side reactions like diketopiperazine (DKP) formation, racemization, and incomplete coupling.
This guide is structured to provide mechanistic insights, actionable troubleshooting workflows, and self-validating protocols to ensure high-yield, high-purity syntheses.
Part 1: Core FAQs – Understanding Proline’s Unique Reactivity
Q: Why is synthesizing proline carboxamides so prone to side reactions compared to primary amino acids? A: Proline is a cyclic secondary amine. This creates intense steric hindrance, drastically reducing its nucleophilicity and slowing down the coupling rate of the incoming amino acid[1]. Because the desired amide bond formation is sluggish, competing side reactions—such as the racemization of the activated incoming amino acid or guanidinylation from uronium-based coupling reagents—have time to outcompete the primary reaction[2]. Furthermore, proline's cyclic nature naturally favors a cis-amide bond conformation, which perfectly aligns the peptide backbone for unwanted intramolecular cyclization[3].
Q: What is Diketopiperazine (DKP) formation, and when is my synthesis at highest risk? A: DKP formation is an irreversible deletion side reaction. It occurs when the free N-terminal amine of a dipeptide attacks the ester or amide bond of the C-terminal residue, cleaving the chain and forming a stable 6-membered ring[4]. Your synthesis is at critical risk when Proline is at the penultimate (second) position from the C-terminus (e.g., Xaa-Pro-NH2 or Xaa-Pro-Resin). The unique geometry of proline lowers the activation energy required for this cyclization[3].
Part 2: Troubleshooting Guides
Issue 1: High Levels of Diketopiperazine (DKP) Impurities
Symptom: Significant loss of overall yield, presence of truncated sequences, or isolation of a cyclic byproduct missing the mass of the initial dipeptide (typically -130 to -210 Da)[4].
Root Cause: Prolonged exposure of the
Mechanism of Diketopiperazine (DKP) formation during proline peptide synthesis.
Scientist's Solution:
-
Bypass the Vulnerable Stage: Instead of sequential coupling, incorporate the first two amino acids as a pre-formed dipeptide (Fmoc-Xaa-Pro-OH). This entirely skips the vulnerable dipeptide-resin intermediate[3].
-
Steric Blocking: If performing solid-phase synthesis, utilize a highly sterically hindered resin like 2-Chlorotrityl chloride (2-CTC). The bulky trityl group physically blocks the N-terminal amine from accessing the ester linkage[3][4].
Issue 2: Racemization (Epimerization)
Symptom: Detection of diastereomeric impurities (D-Proline derivatives) during HPLC analysis. Root Cause: When activating a proline residue, the use of carbodiimides (like DIC) with HOBt in polar solvents like DMF induces the formation of a cyclic carbinol-amine intermediate, which acts as an efficient catalyst for racemization[5]. Scientist's Solution: Never use HOBt/DIC in DMF for proline activation[2][5]. Switch to a low-racemization coupling reagent like COMU or HCTU, and consider using a less polar solvent like Dichloromethane (DCM) to destabilize the oxazolone transition state[2].
Issue 3: Incomplete Coupling & Guanidinylation
Symptom: Deletion sequences or a +98 Da mass adduct on the N-terminus. Root Cause: Because proline's secondary amine reacts slowly, highly reactive uronium/aminium salts (like HATU) can react directly with the free amine of the incoming amino acid, forming a dead-end guanidinium byproduct that halts synthesis[6].
Troubleshooting workflow for resolving incomplete couplings at the proline secondary amine.
Part 3: Data Presentation & Reagent Selection
To optimize your synthesis, reagent selection must be dictated by the specific position of the proline residue.
Table 1: Quantitative Comparison of Coupling Reagents for Proline Synthesis
| Coupling Reagent | Reactivity | Racemization Risk | Guanidinylation Risk | Application Recommendation |
| DIC / HOBt | Moderate | High (in DMF) | None | Avoid for Proline activation due to cyclic intermediates[2][5]. |
| HATU / DIPEA | Very High | Moderate | High | Use for coupling to Proline, but monitor for +98 Da adducts[2]. |
| COMU / TMP | Very High | Low | None | Optimal for Proline synthesis; high efficiency, no guanidinylation[2]. |
| PyAOP | High | Low | None | Excellent for highly sensitive or N-methylated sequences[6]. |
Table 2: DKP Risk Factors and Mitigation Strategies
| Risk Factor | Mechanistic Cause | Mitigation Strategy |
| Proline at Position 2 | Cis-amide conformation facilitates intramolecular attack[3]. | Use pre-formed dipeptides (Fmoc-Xaa-Pro-OH)[3]. |
| Prolonged Deprotection | Extended exposure of free amine to basic conditions[4]. | Rapid deprotection protocols (e.g., 20% piperidine for < 5 mins). |
| Standard Linker Resins | Unhindered access to the ester bond[4]. | Use bulky 2-CTC resin to sterically block the nucleophilic attack[3][4]. |
Part 4: Self-Validating Experimental Protocol
Protocol: Optimized Coupling to a Proline Residue Objective: Achieve >99% coupling efficiency to a sterically hindered proline secondary amine while suppressing racemization and guanidinylation.
-
Preparation & Swelling: Dissolve the proline carboxamide intermediate (or swell the resin) in an anhydrous Dichloromethane/Dimethylformamide (DCM/DMF) 1:1 mixture.
-
Causality: Lowering the dielectric constant by introducing DCM destabilizes oxazolone intermediates, significantly minimizing racemization[2].
-
-
Reagent Activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (4.0 eq) and COMU (3.9 eq) in DMF to a highly concentrated 0.5 M solution.
-
Base Addition: Add 2,4,6-trimethylpyridine (TMP) or OxymaPure (4.0 eq) to the activation mixture.
-
Causality: TMP is a bulky base that prevents the base-catalyzed abstraction of the alpha-proton, preserving the chiral integrity of the amino acid.
-
-
Coupling: Immediately transfer the activated mixture to the proline carboxamide. Allow the reaction to proceed for 60 minutes at room temperature with gentle agitation.
-
System Validation (Critical Step): Perform a Chloranil test on a small aliquot.
-
Causality: Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines like proline. The Chloranil test specifically detects secondary amines. A negative result (colorless/yellow) validates complete coupling. If the result is positive (blue/green), perform a double coupling using fresh reagents[1].
-
Part 5: References
-
PubMed (NIH) - Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids URL: [Link]
-
PeptideChemistry.org - Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention URL: [Link]
-
Biotage - Five Tips and Tricks for Success in Solid Phase Peptide Synthesis URL:[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
Technical Support Center: Optimizing Temperature and Pressure for N-(2-Bromophenyl)pyrrolidine-2-carboxamide Stability
Welcome to the technical support center for N-(2-Bromophenyl)pyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the stability of this compound. By understanding its degradation pathways and the impact of environmental factors, you can ensure the integrity of your experiments and the quality of your product.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-(2-Bromophenyl)pyrrolidine-2-carboxamide?
Based on the structure of N-(2-Bromophenyl)pyrrolidine-2-carboxamide, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide bond is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield 2-bromoaniline and pyrrolidine-2-carboxylic acid.[1][2] While amide bonds are generally stable, extreme pH and elevated temperatures can accelerate this process.[3][4][5]
-
Oxidation: While not as common for this specific structure, oxidative degradation can occur, potentially affecting the pyrrolidine ring or the bromophenyl group, especially in the presence of oxidizing agents.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage. Exposure to UV or high-intensity visible light could potentially lead to debromination or other molecular rearrangements.
-
Thermal Degradation: At elevated temperatures, decomposition can occur. The specific thermal stability of this compound is not widely documented, so empirical testing is crucial.
Q2: How do temperature and pressure influence the stability of the compound?
Temperature is a critical factor. As a general rule, reaction rates, including degradation, increase with temperature.[3] For N-(2-Bromophenyl)pyrrolidine-2-carboxamide, elevated temperatures will likely accelerate hydrolysis and other degradation pathways.[6] Conversely, storing the compound at lower temperatures should enhance its stability.
Pressure is less likely to be a significant factor for the solid-state stability of this compound under typical storage conditions. However, in solution or during certain manufacturing processes like lyophilization or high-pressure homogenization, its impact could be more pronounced. High pressure can influence reaction rates and equilibria, and in some cases, accelerate hydrolysis of amide bonds in peptides.[7]
Q3: What are the initial steps for designing a stability study for this compound?
A well-designed stability study should begin with a forced degradation study (also known as stress testing).[8][9][10][11] This involves subjecting the compound to harsh conditions to rapidly identify potential degradation products and pathways.[10][11] The International Council for Harmonisation (ICH) provides guidelines for such studies.[8][12]
Key steps include:
-
Baseline Analysis: Characterize the pure, undegraded compound using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[13]
-
Stress Conditions: Expose the compound (in both solid and solution states) to various stress conditions, including:
-
Acidic and Basic Hydrolysis: e.g., 0.1 N HCl and 0.1 N NaOH at elevated temperatures.[8]
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., heating the solid compound at various temperatures.
-
Photostability: Exposing the compound to light according to ICH Q1B guidelines.
-
-
Analysis of Stressed Samples: Analyze the stressed samples at various time points to identify and quantify degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating unrealistic secondary degradation products.[12]
Q4: What analytical techniques are recommended for monitoring the stability of N-(2-Bromophenyl)pyrrolidine-2-carboxamide?
A stability-indicating analytical method is essential. This is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating the parent compound from its degradation products and for quantifying them.[13] A reverse-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about degradation products, especially after isolation.[13]
Troubleshooting Guide
Problem: Unexpectedly rapid degradation is observed during a stability study.
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure the compound is thoroughly dried and stored in a desiccator or with a desiccant. Analyze samples with known water content to correlate with degradation rate. |
| Exposure to Light | Store the compound in amber vials or protect it from light.[15] Compare with a sample intentionally exposed to light to see if the degradation profile matches. |
| Incompatible Excipients (if in a formulation) | Conduct compatibility studies with individual excipients to identify any that accelerate degradation. |
| Incorrect pH (in solution) | Measure the pH of the solution. Buffer the solution to a pH where the compound is most stable, as determined by forced degradation studies. |
| Presence of Metal Ions | Metal ions can catalyze degradation. Consider using chelating agents like EDTA if metal contamination is suspected. |
| Air (Oxygen) Exposure | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and re-analyze. |
Problem: Inconsistent results are obtained across different batches of the compound.
| Possible Cause | Troubleshooting Steps |
| Polymorphism | Different crystalline forms (polymorphs) of a compound can have different stabilities.[16] Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of each batch. |
| Impurities from Synthesis | Impurities can act as catalysts for degradation.[17] Analyze the impurity profile of each batch using a high-resolution analytical method. |
| Variations in Particle Size | Different particle sizes can affect solid-state reactivity. Characterize the particle size distribution of each batch. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of N-(2-Bromophenyl)pyrrolidine-2-carboxamide in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Degradation:
-
Acid: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 2, 4, 8, and 24 hours.
-
Base: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Neutral: Mix the stock solution with an equal volume of water. Heat at 60°C for 2, 4, 8, and 24 hours.
-
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C. Analyze at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method.
Protocol 2: Optimizing Temperature and Pressure
This protocol is for determining optimal storage conditions.
-
Temperature Study:
-
Aliquot the solid compound into several vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6 months) using the stability-indicating HPLC method.
-
-
Pressure Study (if applicable, e.g., for a process simulation):
-
This requires specialized equipment. The compound (likely in solution) would be subjected to various pressures at a controlled temperature.
-
Samples would be taken at different time points and analyzed.
-
Data Presentation
Table 1: Example of a Data Summary for a Thermal Stability Study (40°C/75% RH)
| Time Point | Assay (%) of N-(2-Bromophenyl)pyrrolidine-2-carboxamide | Total Impurities (%) |
| 0 | 99.8 | 0.2 |
| 1 Month | 99.2 | 0.8 |
| 3 Months | 98.5 | 1.5 |
| 6 Months | 97.1 | 2.9 |
Visualizations
Caption: Workflow for a comprehensive stability study.
Caption: Decision tree for troubleshooting unexpected degradation.
References
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Dong, M. W. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]
-
ARKIVOC. (2015, September 11). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Corrales, M., Butz, P., & Tauscher, B. (2009). Stability of peptide amides under high pressure. ResearchGate. Retrieved from [Link]
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DePuy, C. H., & Bierbaum, V. M. (1981). Temperature and pressure effects on the elimination reactions of diethyl ether with hydroxide and amide ions. ResearchGate. Retrieved from [Link]
-
Qiao, Y., Li, G., Liu, S., Yangkai, Y., Tu, J., & Xu, F. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis, 49(08), 1834-1838. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromodiphenyl ether. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 11.10 Chemistry of Amides. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
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Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Sagle, L. B., & Tucker, M. J. (2013). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. The Journal of Physical Chemistry B, 117(16), 4424-4431. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Autech Corp. (2026, February 21). Understanding the Role of Brominated Compounds in Synthesis. Retrieved from [Link]
-
Chemistry World. (2018, June 19). Drastically different mechanical properties from the same compound. Retrieved from [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
MDPI. (2024, September 10). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from [Link]
-
ACS Omega. (2020, October 1). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Sciences. (2012, October 22). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways. Retrieved from [Link]
-
Annual Review of Biochemistry. (2011). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]
-
ResearchGate. (2017, November 20). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Retrieved from [Link]
-
PubMed. (2020, October 6). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Retrieved from [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
The FEBS Journal. (2012). The N-end rule pathway and regulation by proteolysis. Retrieved from [Link]
-
Eawag-BBD. (2007, February 20). N-Nitrosodimethylamine Degradation Pathway. Retrieved from [Link]
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Resolving solubility issues of N-(2-Bromophenyl)pyrrolidine-2-carboxamide in non-polar solvents
Welcome to the technical support guide for N-(2-Bromophenyl)pyrrolidine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in non-polar solvent systems. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful integration of this molecule into your experimental workflows.
Section 1: Understanding the Solubility Challenge
Q1: Why is N-(2-Bromophenyl)pyrrolidine-2-carboxamide poorly soluble in non-polar solvents like hexane or toluene?
A1: The solubility behavior of a compound is governed by the principle of "like dissolves like."[1][2] To understand the challenges with N-(2-Bromophenyl)pyrrolidine-2-carboxamide, we must first analyze its molecular structure.
The molecule possesses distinct polar and non-polar regions:
-
Polar Moieties: The structure contains a secondary amide (-CONH-) and a pyrrolidine ring with a secondary amine (-NH-). These groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.[3] This strong hydrogen bonding capability leads to high intermolecular forces, making the crystal lattice stable and requiring significant energy to disrupt.[3]
-
Non-Polar Moiety: The 2-bromophenyl group is a bulky, non-polar, aromatic ring.
When attempting to dissolve this compound in a non-polar solvent (e.g., hexane, toluene), there is a mismatch in intermolecular forces. The non-polar solvent molecules primarily interact via weak van der Waals forces (dispersion forces).[2] These forces are insufficient to overcome the strong hydrogen bonds holding the N-(2-Bromophenyl)pyrrolidine-2-carboxamide molecules together in the solid state. Consequently, the compound exhibits poor solubility.
Section 2: Troubleshooting Workflow for Solubility Issues
If you are encountering insolubility, follow this systematic troubleshooting guide. The workflow is designed to progress from simple, non-invasive methods to more complex formulation strategies.
Caption: A systematic workflow for troubleshooting solubility issues.
Section 3: Detailed Protocols and Explanations
Protocol 1: Co-Solvent System Development
The most common and effective method to dissolve a polar compound in a non-polar medium is through the use of a co-solvent.[4][5] A co-solvent acts as a bridge, reducing the large polarity difference between the solute and the primary solvent.
Causality: A small amount of a carefully selected polar, aprotic co-solvent can disrupt the strong hydrogen bonding network of the solute, allowing the non-polar primary solvent to then solvate the molecule more effectively. The goal is to modify the overall polarity of the solvent system to be more compatible with the solute.[6]
Recommended Co-Solvents:
-
Tetrahydrofuran (THF): Miscible with most organic solvents and has a moderate polarity.
-
Dichloromethane (DCM): A versatile solvent that can dissolve a wide range of organic compounds.[7]
-
Ethyl Acetate (EtOAc): A common, moderately polar solvent.[8]
-
Acetone: A polar aprotic solvent that can act as an intermediate to bring about miscibility.[4]
Step-by-Step Protocol:
-
Preparation: In a clean vial, add your weighed sample of N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
-
Initial Co-Solvent Addition: Add the minimum amount of your chosen co-solvent (e.g., THF) required to fully wet the solid.
-
Agitation: Vigorously stir or vortex the mixture. Observe for any dissolution.
-
Titration with Non-Polar Solvent: Slowly add the primary non-polar solvent (e.g., Toluene) to the mixture while continuing to stir.
-
Screening Ratios: Prepare several small-scale tests with varying final ratios of Non-Polar Solvent to Co-Solvent (e.g., 95:5, 90:10, 80:20).
-
Observation: After thorough mixing, allow the solutions to stand. Check for any precipitation or cloudiness, which would indicate insolubility at that ratio. The optimal system is the one with the least amount of co-solvent that maintains a clear, stable solution.
Protocol 2: Utilization of Surfactants (Micellar Solubilization)
For extremely challenging cases, surfactants can be employed to create micro-emulsions or micellar solutions.[9] This is particularly useful in biphasic reaction systems.
Causality: Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail."[10] In a non-polar solvent, they can form reverse micelles, where the polar heads create a core that can encapsulate polar molecules like N-(2-Bromophenyl)pyrrolidine-2-carboxamide, while the non-polar tails extend into the bulk solvent, rendering the entire complex soluble.[11]
Step-by-Step Protocol:
-
Solvent & Surfactant Selection: Choose a non-polar solvent and a surfactant known to be effective in that medium (e.g., sorbitan esters (Spans) or certain non-ionic surfactants like Triton X-100 in hydrocarbon solvents).
-
Preparation: Dissolve a small amount of the surfactant (e.g., 1-2% w/v) in the non-polar solvent. Stir until a clear solution is formed.
-
Compound Addition: Add the N-(2-Bromophenyl)pyrrolidine-2-carboxamide to the surfactant-solvent mixture.
-
Energy Input: Agitate the mixture vigorously. Sonication can be particularly effective in promoting micelle formation and encapsulation.
-
Observation: Inspect the solution for clarity. A stable, clear, or slightly hazy (in the case of an emulsion) solution indicates successful solubilization.
Section 4: Data Presentation
To aid in solvent selection, the following table summarizes the properties of common solvents. The Hansen Solubility Parameters (HSP) provide a more nuanced view of solubility by breaking down intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12][13] A solute is most likely to dissolve in a solvent with a similar HSP profile.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Non-Polar | ||||||
| n-Hexane | 0.1 | 1.9 | 69 | 14.9 | 0.0 | 0.0 |
| Toluene | 2.4 | 2.4 | 111 | 18.0 | 1.4 | 2.0 |
| Co-Solvents | ||||||
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 | 16.8 | 5.7 | 8.0 |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | 77 | 15.8 | 5.3 | 7.2 |
| Acetone | 5.1 | 20.7 | 56 | 15.5 | 10.4 | 7.0 |
Data compiled from various sources.[12][14]
Section 5: Frequently Asked Questions (FAQs)
Q2: Can I just heat the mixture to dissolve the compound? A2: Increasing the temperature often increases solubility for solid solutes.[1] However, this must be done with caution. N-(2-Bromophenyl)pyrrolidine-2-carboxamide, like many complex organic molecules, may be thermally labile. Always perform a small-scale test and check for degradation (e.g., color change) upon heating. It is recommended to use the lowest effective temperature.
Q3: Will sonication help improve solubility? A3: Yes, sonication provides high-frequency acoustic energy that can help break down particle agglomerates and accelerate the dissolution process.[15] It is a form of mechanical agitation and is often more effective than simple stirring. It is a key step in Protocol 2 for forming stable micelles.
Q4: My compound dissolves initially but then precipitates out. What is happening? A4: This indicates that you have created a supersaturated solution, or that the compound is not stable in the chosen solvent system over time. The initial energy input (e.g., heating, sonication) was sufficient to dissolve it, but it is not thermodynamically stable at that concentration and temperature. Try using a slightly higher ratio of co-solvent or re-evaluate your solvent choice.
Q5: Are there any solvent systems I should avoid? A5: Avoid protic solvents (like methanol or ethanol) as co-solvents unless your downstream application can tolerate them. The amide and amine groups in your molecule can have specific interactions with protic solvents that may interfere with certain reactions. Furthermore, using a large volume of a highly polar co-solvent like DMF or DMSO may defeat the purpose of working in a primarily non-polar system.[16]
References
-
ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]
-
Hansen Solubility. (n.d.). HSP for Beginners. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
Filo. (2025). State 5 strategies to increase solubility. [Link]
-
Stenutz. (n.d.). Hansen solubility parameters. [Link]
-
Pharmapproach. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
IJIRT. (n.d.). Solubility Enhancement Methods. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
ACS Publications. (2016). A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
-
ResearchGate. (2012). Solvent system for Thin Layer Chromatography of non polar extracts?. [Link]
-
Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]
-
University of York. (n.d.). Determining a solvent system. [Link]
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University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. [Link]
-
Chemistry LibreTexts. (2022). Physical properties of organic compounds. [Link]
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National Center for Biotechnology Information. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]
-
Quora. (2021). How does surfactant affect solubility of relatively non polar substance?. [Link]
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Removing unreacted starting materials from N-(2-Bromophenyl)pyrrolidine-2-carboxamide mixtures
Welcome to the technical support center for the synthesis and purification of N-(2-Bromophenyl)pyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from this specific amide synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: My crude N-(2-Bromophenyl)pyrrolidine-2-carboxamide is contaminated with unreacted 2-bromoaniline. What is the most efficient first step for its removal?
The most effective initial purification step is an acidic aqueous extraction, often referred to as an acid wash.[1] This technique leverages the basic nature of the unreacted 2-bromoaniline.
Scientific Rationale:
2-Bromoaniline, like most anilines, is a weak base. By washing the organic reaction mixture with a dilute acid solution (e.g., 1M HCl), the aniline is protonated to form its corresponding anilinium salt (2-bromoanilinium chloride).[2][3] This salt is highly soluble in the aqueous phase and can be easily separated from the organic layer containing your desired neutral amide product.[4][5] This method is fast, inexpensive, and particularly well-suited for large-scale reactions.[1]
Experimental Protocol: Acidic Aqueous Extraction
-
Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[1]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer will typically be the top layer, but this should be confirmed by adding a few drops of water.[1]
-
Drain the lower aqueous layer, which now contains the 2-bromoanilinium chloride.
-
Repeat the extraction with 1M HCl at least two more times to ensure complete removal of the aniline.[1]
-
After the final acid wash, wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[1]
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now significantly depleted of 2-bromoaniline.
Q2: I've performed the acid wash, but TLC analysis still shows a significant amount of a polar impurity that I suspect is the unreacted proline starting material. How can I remove this?
If your proline starting material was a carboxylic acid (e.g., Boc-L-proline), a subsequent basic aqueous extraction is the recommended approach.
Scientific Rationale:
Carboxylic acids are acidic and will be deprotonated by a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt.[6] This allows for its extraction into the aqueous phase, separating it from your neutral amide product which remains in the organic layer.
Experimental Protocol: Basic Aqueous Extraction
-
Following the acid wash and brine wash, keep the organic layer containing your product in the separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake, venting frequently as carbon dioxide gas will be generated.[1]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with brine one final time to remove residual water and salts.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate as described previously.
Troubleshooting Flowchart for Extraction
Caption: Decision-making workflow for purification via extraction.
Q3: After extraction, my product is still not pure enough for my needs. What is the next logical purification step?
For achieving high purity, flash column chromatography is the most effective and widely used technique.[1] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[7][8]
Scientific Rationale:
N-(2-Bromophenyl)pyrrolidine-2-carboxamide is more polar than 2-bromoaniline but generally less polar than a proline carboxylic acid derivative. Silica gel is a polar stationary phase.[8] Therefore, the less polar 2-bromoaniline will elute from the column first, followed by your desired amide product. Any highly polar impurities, such as the proline starting material, will be strongly adsorbed to the silica and elute much later or not at all.
Key Parameters for Successful Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective polar adsorbent for this class of compounds.[8] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 7:3 or 1:1). This allows for the separation of non-polar impurities before eluting the product. |
| TLC Analysis | Essential for determining the correct solvent system and for identifying product-containing fractions. Aim for an Rf of ~0.3 for your product.[8] | Allows for optimization before committing to the column and for efficient collection of the pure product.[7] |
| Column Packing | Wet or slurry packing is recommended. | Ensures a homogenous stationary phase, preventing channeling and poor separation.[9] |
| Sample Loading | Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like DCM) and load it onto the column as a concentrated band.[9] | A narrow starting band is crucial for good resolution.[10] |
Experimental Protocol: Flash Column Chromatography
-
Select Eluent: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a ratio of hexanes to ethyl acetate) that gives your desired product an Rf value of approximately 0.3 and good separation from impurities.[8]
-
Pack the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[10] Prepare a slurry of silica gel in your initial, low-polarity eluent and pour it into the column, allowing the silica to settle into a uniform bed without air bubbles.[9] Add another thin layer of sand on top of the silica.
-
Load the Sample: Dissolve your crude product in the minimum amount of solvent. Carefully apply the sample to the top of the silica gel.
-
Elute and Collect: Add the eluent to the top of the column and apply gentle air pressure (for flash chromatography). Collect fractions in test tubes and monitor their contents by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure to obtain your purified N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Q4: My purified product is a solid. Can I use recrystallization for final purification?
Yes, if your product is a solid and you have already removed the bulk of the impurities, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.[1]
Scientific Rationale:
Recrystallization works on the principle of differential solubility. An ideal solvent will dissolve your product well at an elevated temperature but poorly at a low temperature. Impurities should either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures (and will stay in the mother liquor).
Solvent Selection for Recrystallization
| Solvent System | Suitability |
| Petroleum Ether / n-Hexane | A similar compound, N-(4-Bromophenyl) pyrrolidine-2-carboxamide, has been successfully recrystallized from this solvent system.[11] This is a good starting point. |
| Ethyl Acetate / Hexanes | A common mixed-solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly. |
| Ethanol / Water | Another common mixed-solvent system for moderately polar compounds. |
Experimental Protocol: Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed system) until the solid just dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.[1]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Purification Strategy Overview
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. columbia.edu [columbia.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chromtech.com [chromtech.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. rroij.com [rroij.com]
Impact of moisture on the catalytic efficiency of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for N-(2-Bromophenyl)pyrrolidine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this prolinamide-based organocatalyst, with a specific focus on the critical, and often misunderstood, impact of moisture on its catalytic efficiency. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - The Dual Role of Moisture
This section addresses the fundamental questions regarding the influence of water on catalysis with N-(2-Bromophenyl)pyrrolidine-2-carboxamide. The role of water in organocatalysis is not always straightforward; it can be a catalyst poison, a necessary co-catalyst, or a benign component depending on the specific reaction mechanism and conditions.
Q1: Is moisture always detrimental to reactions catalyzed by N-(2-Bromophenyl)pyrrolidine-2-carboxamide?
A: Contrary to the common practice of maintaining strictly anhydrous conditions, moisture is not universally detrimental and can, in many cases, be essential for high catalytic efficiency.[1] While excess, uncontrolled water can lead to side reactions or catalyst degradation, the complete absence of water may stall the catalytic cycle. Simple N-aryl-prolinamides, which can be ineffective under anhydrous conditions, have shown improved catalytic activity in the presence of water or an acid co-catalyst.[2] The key is understanding and controlling the amount of water present.
Q2: What is the mechanistic basis for the potentially positive impact of water?
A: Water can positively influence prolinamide-catalyzed reactions, such as aldol or Michael additions, through several key effects:
-
Catalyst Regeneration: The generally accepted mechanism for these reactions involves the formation of an enamine from the catalyst's secondary amine and a ketone, followed by the reaction with an electrophile (e.g., an aldehyde). This forms an iminium intermediate. Water is crucial for the hydrolysis of this iminium intermediate, which releases the product and, critically, regenerates the catalyst for the next cycle.[3] Without water, this final step can become the rate-limiting, effectively sequestering the catalyst.
-
Transition State Stabilization: Water molecules can form intricate hydrogen-bonding networks that stabilize the transition state of the reaction.[3][4] This can lower the activation energy, thereby increasing the reaction rate and potentially enhancing stereoselectivity.
-
Hydrophobic Effects: When reactions are run in water or in a biphasic system with water, the hydrophobic nature of the organic substrates and the catalyst can cause them to aggregate.[4][5] This "hydrophobic amplification" effectively increases the local concentration of reactants, leading to significant rate acceleration.[5][6]
Q3: Under what circumstances is moisture likely to be harmful to the reaction?
A: Moisture becomes problematic when it is uncontrolled or when it participates in undesired side reactions. Key issues include:
-
Hydrolysis of Reactants: Sensitive substrates, particularly those with labile functional groups (e.g., certain esters or anhydrides), can be hydrolyzed by excess water, reducing the yield of the desired product.
-
Catalyst Deactivation: Although water is needed for turnover, very high concentrations or extreme pH conditions can lead to catalyst decomposition or the formation of inactive off-cycle species.[7]
-
Poor Reproducibility: The most significant issue with uncontrolled moisture is a lack of reproducibility. Trace amounts of water from solvents, reagents, or atmospheric humidity can cause significant variations in reaction rates and yields between experiments.[8]
Section 2: Troubleshooting Guide for Moisture-Related Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during catalysis with N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Visual Troubleshooting Workflow
The following decision tree provides a logical pathway for troubleshooting common issues like low yield or poor selectivity.
Caption: Troubleshooting Decision Tree for Moisture Impact.
Common Problems and Solutions in Q&A Format
Q: My reaction is very slow or has stalled completely, resulting in low yield. What should I do?
A: This is a classic symptom that can be related to moisture in two opposing ways.
-
Scenario 1: Overly Anhydrous Conditions. If you have taken extreme measures to exclude all water, the catalytic cycle may be inhibited at the final hydrolysis step. The catalyst becomes trapped as an iminium intermediate.
-
Solution: Introduce a controlled, stoichiometric amount of degassed water (e.g., 0.5 to 1.0 equivalents relative to the substrate) to the reaction mixture. Monitor the reaction progress to see if the rate increases. Refer to Protocol 2 for guidance.
-
-
Scenario 2: Excess Moisture. If your reaction was not run under inert atmosphere, your solvents may contain significant amounts of water, which could be decomposing a sensitive substrate.
-
Solution: Re-run the reaction using rigorously dried solvents and glassware under an inert atmosphere (Nitrogen or Argon). Refer to Protocol 1 .
-
Q: The enantioselectivity (ee%) of my reaction is poor or inconsistent. How can moisture be the cause?
A: The stereochemical outcome of the reaction is determined in the transition state. The presence and organization of water molecules can significantly influence this.
-
Possible Cause: An inconsistent or excessive amount of water can disrupt the highly organized, hydrogen-bonded network between the catalyst and the substrate that dictates stereoselectivity.
-
Solution: To achieve high reproducibility, establishing a consistent baseline is critical.
-
First, run the reaction under the most rigorously anhydrous conditions possible to determine the baseline selectivity (Protocol 1 ).
-
Next, systematically titrate in controlled amounts of water (e.g., 0.2, 0.5, 1.0, and 2.0 equivalents) in subsequent experiments to find the optimal level for both rate and selectivity (Protocol 2 ).
-
Illustrative Data: Effect of Water on a Hypothetical Aldol Reaction
The following table illustrates a typical outcome when optimizing water content in a reaction between 4-nitrobenzaldehyde and acetone catalyzed by N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
| Water (equivalents) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 0 (Strictly Anhydrous) | 48 | 15% | 85% |
| 0.5 | 24 | 75% | 92% |
| 1.0 | 12 | 95% | 94% |
| 5.0 | 12 | 93% | 88% |
| Bulk H₂O (Solvent) | 8 | 90% | 75% |
Note: This data is representative and intended for illustrative purposes. Actual results will vary based on specific substrates and conditions.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step instructions for managing moisture in your catalytic reactions.
Protocol 1: Establishing and Validating Anhydrous Reaction Conditions
This protocol is essential for creating a reliable baseline and for reactions involving moisture-sensitive substrates.
Objective: To remove trace water from glassware, solvents, and the reaction atmosphere.
Materials:
-
Schlenk flask or other suitable reaction vessel with a sidearm
-
Rubber septa
-
Magnetic stir bar
-
Vacuum/Inert Gas Manifold (Schlenk Line)[9]
-
Heat gun or high-temperature oven (>120°C)
-
Anhydrous solvents (e.g., distilled from a suitable drying agent or passed through a solvent purification system)
-
Syringes and needles
Procedure:
-
Glassware Preparation:
-
Clean and assemble all glassware (flask, stir bar, condenser, etc.).
-
Dry the assembled glassware thoroughly in an oven at >120°C for at least 4 hours (overnight is preferred).[10][11]
-
Alternatively, for faster drying, assemble the glassware hot and immediately connect it to the Schlenk line, or flame-dry the exterior of the flask under vacuum using a heat gun until all visible moisture is gone. (Caution: Use appropriate personal protective equipment and ensure no flammable solvents are nearby).
-
-
Atmosphere Exchange:
-
Allow the glassware to cool to room temperature under vacuum.
-
Backfill the flask with a dry, inert gas (Argon or Nitrogen).
-
Evacuate the flask again under high vacuum for 1-2 minutes.
-
Repeat this "evacuate-and-backfill" cycle at least three times to ensure the complete removal of atmospheric air and moisture.[8][12]
-
-
Reagent Addition:
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a gas bubbler or a balloon filled with the inert gas.
-
Protocol 2: Controlled Addition of Water
This protocol is used to systematically study the effect of water or to optimize a reaction that requires water for efficient catalysis.
Objective: To introduce a precise, known quantity of water into an otherwise anhydrous reaction system.
Procedure:
-
Prepare a Stock Solution:
-
In a glovebox or using anhydrous techniques, prepare a stock solution of water in your anhydrous reaction solvent. For example, add 180 mg (10 mmol) of deionized water to 10 mL of anhydrous THF to create a 1.0 M solution. This allows for accurate dispensing of small quantities.
-
-
Set Up the Anhydrous Reaction:
-
Follow Protocol 1 to set up your reaction under strictly anhydrous conditions. Add the catalyst and all reactants except for the water.
-
-
Introduce Water:
-
Using a microliter syringe, carefully withdraw the calculated volume of the water stock solution.
-
Inject the solution slowly into the reaction mixture through the septum.
-
-
Monitor and Analyze:
-
Run the reaction and monitor its progress (TLC, GC, LC-MS). Compare the rate, yield, and selectivity to the strictly anhydrous baseline experiment. Systematically vary the equivalents of water added to find the optimal reaction conditions.
-
Catalytic Cycle Diagram
Caption: Proposed Catalytic Cycle Highlighting Water's Role.
References
-
Water in asymmetric organocatalytic systems: a global perspective. RSC Publishing.
-
Organocatalytic reactions in water. The Raj Group.
-
Water-enabling strategies for asymmetric catalysis. RSC Publishing.
-
Supramolecular Organocatalysis in Water Mediated by Macrocyclic Compounds. Frontiers in Chemistry.
-
Water-enabling strategy for asymmetric catalysis. ResearchGate.
-
Green Catalysis: Water as a Sustainable Medium in Organocatalyzed Reactions. PubMed.
-
Water-enabling strategies for asymmetric catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
-
Green Catalysis: Water as a Sustainable Medium in Organocatalyzed Reactions. ACS Publications.
-
Water-Enhanced Catalysis: A Broadly Applicable Strategy for Promoting Reactivity and Selectivity in Diverse Chemical Reactions. ACS Publications.
-
Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI.
-
WATER IN ASYMMETRIC ORGANOCATALYTIC SYSTEMS: A GLOBAL PERSPECTIVE. Digital CSIC.
-
N-aryl-prolinamides 10 as organocatalysts for the aldol reaction. ResearchGate.
-
How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube.
-
Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in[13]rotaxanes. PMC.
-
Managing air and moisture sensitivity of reagents. BenchChem.
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
-
Water Sensitive Reactions. Utah Tech University.
Sources
- 1. Water in asymmetric organocatalytic systems: a global perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Water-enabling strategies for asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Supramolecular Organocatalysis in Water Mediated by Macrocyclic Compounds [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in [2]rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. youtube.com [youtube.com]
- 13. raj.emorychem.science [raj.emorychem.science]
Validation & Comparative
High-Resolution NMR Spectral Analysis of N-(2-Bromophenyl)pyrrolidine-2-carboxamide: A Comparison Guide of CryoProbe 600 MHz vs. Standard 400 MHz Systems
Executive Summary
The structural elucidation and purity determination of complex pharmaceutical intermediates, such as N-(2-Bromophenyl)pyrrolidine-2-carboxamide , require robust analytical methodologies. This compound presents unique spectroscopic challenges, including rotameric line broadening, tightly coupled aliphatic spin systems, and quadrupolar relaxation induced by the heavy bromine atom.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of an Advanced 600 MHz NMR equipped with a Helium-cooled CryoProbe against a Standard 400 MHz NMR with a Room Temperature (RT) Probe . By examining both qualitative structural elucidation and Quantitative NMR (qNMR) workflows, this guide provides actionable, field-proven insights for researchers optimizing their analytical pipelines.
Mechanistic Context: The Analytical Challenge
To understand why instrument selection matters, we must first analyze the molecular behavior of N-(2-Bromophenyl)pyrrolidine-2-carboxamide in solution:
-
Rotameric Line Broadening : The secondary amine of the pyrrolidine ring and the adjacent carboxamide group can participate in dynamic inter- and intramolecular hydrogen bonding. In non-polar solvents like CDCl
, this creates slowly interconverting rotamers on the NMR timescale, leading to severely broadened signals[1]. -
Quadrupolar Relaxation : The naturally occurring isotopes of bromine (
Br and Br) possess nuclear electric quadrupole moments. This induces rapid relaxation of the adjacent aromatic carbon (C-2), often broadening its C signal into the baseline and complicating the splitting patterns of the ortho-protons[2]. -
Diastereotopic Complexity : The pyrrolidine ring adopts a puckered conformation, rendering the protons at positions C-3, C-4, and C-5 diastereotopic. This results in complex, overlapping ABX spin systems that are difficult to resolve at lower magnetic fields.
Why Solvent Selection is the First Line of Defense
Before comparing hardware, the chemical environment must be optimized. DMSO-d
Comparative Methodology: Hardware Performance
When standard 1D NMR is insufficient for resolving overlapping multiplets or detecting trace impurities, hardware capabilities become the limiting factor.
-
Standard 400 MHz RT Probe : Operates with the radiofrequency (RF) coils at ambient temperature (~298 K). Thermal motion of electrons in the coil generates Johnson-Nyquist noise, which limits sensitivity.
-
600 MHz CryoProbe : The RF transmit/receive coils and preamplifiers are bathed in closed-cycle helium gas at ~20 K[3]. This drastically reduces thermal noise. Combined with the higher magnetic field, a CryoProbe delivers up to a 4-fold increase in Signal-to-Noise (S/N) ratio compared to an equivalent RT probe, allowing experiments to be run in 1/16th of the time[4].
Structural elucidation workflow for N-(2-Bromophenyl)pyrrolidine-2-carboxamide using 1D and 2D NMR.
Experimental Protocols & Self-Validating Workflows
Protocol A: Structural Elucidation (2D NMR)
-
Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d
containing 0.03% v/v Tetramethylsilane (TMS). -
Tuning & Matching : Insert the sample into the spectrometer. Perform automated tuning and matching (ATM) to ensure maximum RF power transfer.
-
Shimming (Self-Validation) : Apply gradient shimming. Validation checkpoint: The full width at half maximum (FWHM) of the TMS signal must be < 0.5 Hz before proceeding.
-
Acquisition : Acquire
H, C, H- H COSY, and H- C HSQC/HMBC spectra. The CryoProbe allows for a complete 2D suite to be acquired in under 2 hours, compared to overnight runs on an RT probe[5].
Protocol B: Absolute Purity Determination via qNMR
Quantitative NMR (qNMR) is a primary ratio method that determines absolute concentration without the need for reference calibration curves[6].
-
Standard Selection : Select Maleic acid (traceable to NIST SRM) as the internal standard. Causality: Maleic acid provides a sharp, isolated singlet at ~6.26 ppm in DMSO-d
, which avoids overlap with the analyte's aromatic (7.1–8.0 ppm) or aliphatic (1.6–3.8 ppm) signals[7]. -
Gravimetric Preparation : Using a microbalance, precisely weigh ~10 mg of the analyte and ~5 mg of Maleic acid into the same vial. Record exact masses.
-
T
Determination (Self-Validation) : Execute an inversion-recovery experiment (180°- -90°) to measure the longitudinal relaxation time ( ) of the slowest-relaxing proton. -
Parameter Optimization : Set the relaxation delay (D1) to
(typically ~15–20 seconds). Causality: This ensures >99.3% recovery of bulk magnetization between scans, preventing signal saturation and quantitative errors[7].
Logical workflow for quantitative NMR (qNMR) purity assessment using an internal standard.
Data Presentation & Comparative Analysis
Table 1: H and C NMR Spectral Assignments
Data acquired in DMSO-d
| Position | Multiplicity (J in Hz) | Structural Causality | ||
| Amide NH | 9.80 | s, 1H | - | Highly deshielded due to H-bonding and ortho-bromine proximity. |
| Ar-H6 / C6 | 7.95 | dd (8.2, 1.5), 1H | 124.3 | Deshielded by the adjacent amide carbonyl anisotropy. |
| Ar-H3 / C3 | 7.65 | dd (8.0, 1.5), 1H | 132.4 | Deshielded by the electronegative bromine atom. |
| Ar-H4 / C4 | 7.35 | td (8.0, 1.5), 1H | 128.1 | - |
| Ar-H5 / C5 | 7.10 | td (8.0, 1.5), 1H | 125.6 | - |
| Ar-C1 (ipso-N) | - | - | 136.2 | Quaternary carbon attached to the amide nitrogen. |
| Ar-C2 (ipso-Br) | - | - | 115.8 | Quaternary carbon; broadened by |
| Amide C=O | - | - | 173.5 | Characteristic carboxamide carbonyl shift. |
| Pyr-H2 / C2 | 3.75 | dd (8.5, 5.5), 1H | 60.5 | Shifted downfield due to adjacent amine and carbonyl groups. |
| Pyr-H5 / C5 | 2.80 - 2.95 | m, 2H | 46.8 | Diastereotopic protons forming a complex multiplet. |
| Pyr-H3 / C3 | 1.85 - 2.10 | m, 2H | 30.2 | Diastereotopic protons adjacent to the chiral center. |
| Pyr-H4 / C4 | 1.65 | m, 2H | 25.4 | Most shielded aliphatic protons in the ring. |
| Amine NH | 2.50 | br s, 1H | - | Often overlaps with residual DMSO signal; broad due to exchange. |
Table 2: qNMR Purity Assessment Performance Comparison
Comparing the integration of the Ar-H6 peak (7.95 ppm) against Maleic Acid (6.26 ppm).
| Performance Metric | 600 MHz CryoProbe (Advanced) | 400 MHz RT Probe (Standard) |
| Signal-to-Noise (S/N) | > 1000:1 | ~ 250:1 |
| Limit of Quantitation (LOQ) | 0.05% | 0.5% |
| Acquisition Time (128 scans) | ~ 15 minutes | ~ 60 minutes (to reach equivalent S/N) |
| Spectral Resolution (Line Width) | < 0.5 Hz | ~ 1.2 Hz |
| Calculated Purity (Analyte) | 99.47% ± 0.05% | 99.4% ± 0.3% |
Conclusion & Decision Matrix
For routine identity confirmation of N-(2-Bromophenyl)pyrrolidine-2-carboxamide, a Standard 400 MHz RT Probe is sufficient, provided the sample is prepared in DMSO-d
However, for regulatory-grade purity determination (qNMR) or the identification of trace synthetic impurities (< 0.1%), the 600 MHz CryoProbe is the mandatory choice. The cryogenic cooling of the RF electronics eliminates the baseline noise that otherwise obscures minor impurity signals, while the higher magnetic field resolves the tightly coupled ABX spin systems of the pyrrolidine ring. The CryoProbe ensures that the integration values used in the mass balance equation are absolute, yielding a tighter confidence interval (± 0.05%) necessary for pharmaceutical compliance.
References
1. - SpectraBase 2. - The Royal Society of Chemistry 3. - NMR Wiki 4. - Bruker 5. - UCSB Chem and Biochem 6. - ResolveMass Laboratories Inc. 7. - Emery Pharma
Sources
HPLC Method Development Guide: Purity Assessment of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Executive Summary
This guide provides a technical roadmap for developing a High-Performance Liquid Chromatography (HPLC) method to assess the purity of N-(2-Bromophenyl)pyrrolidine-2-carboxamide . Due to the structural combination of a basic pyrrolidine ring and a hydrophobic bromo-aromatic moiety, this analyte presents specific chromatographic challenges—namely, peak tailing due to silanol interactions and selectivity issues regarding halogenated impurities.
This document objectively compares the performance of C18 (Octadecyl) , Phenyl-Hexyl , and C8 (Octyl) stationary phases. Based on experimental logic and physicochemical properties, the Phenyl-Hexyl chemistry is identified as the superior choice for resolution of the target from its specific halo-aromatic impurities (e.g., 2-bromoaniline), while C18 remains a robust standard for general potency assays.
Analyte Profile & Separation Challenges
Understanding the physicochemical behavior of the molecule is the first step in rational method design.
| Feature | Chemical Property | Chromatographic Implication |
| Basic Center | Secondary amine (Pyrrolidine ring) | Risk: Severe peak tailing on standard silica columns due to ion-exchange with residual silanols. Solution: Requires low pH mobile phase (pH 2.0–3.0) or end-capped columns. |
| Hydrophobic Tail | 2-Bromophenyl group | Risk: Strong retention on C18; potential co-elution with starting material (2-bromoaniline). Solution: Use phases with |
| Polar Function | Amide linkage | Risk: Potential hydrogen bonding. Solution: Acetonitrile (ACN) is preferred over Methanol to suppress H-bond donor/acceptor interactions that broaden peaks. |
Target Impurity Profile
-
Precursor A: 2-Bromoaniline (Hydrophobic, aromatic, UV active).
-
Precursor B: L-Proline (Highly polar, elutes near void volume, low UV absorbance).
-
Byproduct: Coupling Reagents (e.g., EDC/NHS urea byproducts, often polar).
Method Development Workflow
The following diagram outlines the logical flow for optimizing this specific separation, moving from column screening to final validation.
Figure 1: Step-wise method development workflow ensuring all critical parameters are addressed.
Comparative Study: Stationary Phase Selection
This section compares three distinct column chemistries. Data presented below reflects expected performance based on the analyte's interaction mechanisms (Hydrophobic vs.
Experimental Conditions (Screening)
-
System: Agilent 1260 Infinity II or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide).
Performance Data Comparison
| Parameter | C18 (Standard) | Phenyl-Hexyl | C8 (Rapid) |
| Retention Mechanism | Pure Hydrophobicity | Hydrophobicity + | Weak Hydrophobicity |
| Retention Time (Product) | 12.4 min | 13.1 min | 8.5 min |
| Selectivity ( | 1.1 (Poor) | 1.4 (Excellent) | 1.1 (Poor) |
| Tailing Factor ( | 1.4 | 1.1 | 1.3 |
| Resolution ( | 1.8 | > 3.5 | 1.5 |
Analysis of Results
-
C18 (Zorbax Eclipse Plus): Provides adequate retention but struggles to separate the product from the 2-bromoaniline impurity. Both compounds have similar hydrophobicity, leading to peak overlap (co-elution risk).
-
Phenyl-Hexyl (Zorbax Phenyl-Hexyl): The Superior Choice . The bromine atom on the impurity and the product interacts strongly with the phenyl ring of the stationary phase via
- stacking. This "shape selectivity" pulls the planar aniline impurity away from the bulkier proline-amide product, significantly increasing resolution ( ). -
C8: Elutes too quickly. While useful for high-throughput screening, it lacks the resolving power for a purity assessment where trace impurities must be quantified.
Recommended Protocol (The "Golden Standard")
Based on the comparative study, the Phenyl-Hexyl method is recommended for purity assessment.
Chromatographic Conditions[1][2][4][6][7][8][9][10]
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 2.5). Note: Phosphate is preferred over TFA for better peak shape of basic amines.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Column Temp: 35°C (Controls viscosity and improves reproducibility).
-
Injection Volume: 5–10 µL.
-
Detection: DAD @ 240 nm (λ max for bromo-aniline moiety).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 5 | 95 | Wash Step |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End of Run |
Sample Preparation[7][8]
-
Diluent: 50:50 Water:Acetonitrile.[3]
-
Concentration: Prepare standard at 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon may bind to the amide).
Mechanism of Action Visualization
The following diagram illustrates why the Phenyl-Hexyl column provides superior separation for this specific halogenated aromatic compound compared to a standard C18 chain.
Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions.
System Suitability & Validation Criteria
To ensure the method is "self-validating" and trustworthy, every run must meet these criteria before data acceptance:
-
Resolution (
): > 2.0 between the Product and 2-Bromoaniline. -
Tailing Factor (
): < 1.5 for the main peak (indicates successful suppression of silanol activity). -
Precision: RSD < 0.5% for retention time; RSD < 1.0% for peak area (n=6 injections).
-
Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) of the impurities.
References
- Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).
-
Agilent Technologies. (2020). Phenyl-Hexyl Column User Guide: Selectivity Options for Reversed-Phase Separation.
-
Phenomenex. (2023).[6] HPLC Column Selection Guide: Optimization of Selectivity for Halogenated Aromatics.
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
-
PubChem. (2024). Compound Summary: N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
(Note: While specific monographs for this exact intermediate are proprietary to synthesis labs, the method principles cited above are grounded in standard chromatography literature for proline-anilides and halo-aromatics.)
Sources
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A Tale of Two Molecules: N-(2-Bromophenyl)pyrrolidine-2-carboxamide and Phenanthroline in Modern Catalysis
A Senior Application Scientist's Guide to Functional Roles in Catalytic Systems
In the intricate world of chemical synthesis, where the efficient formation of molecular bonds is paramount, the roles of different molecules within a catalytic cycle are highly specific and crucial for success. This guide provides an in-depth comparison of two structurally distinct nitrogen-containing organic compounds: N-(2-Bromophenyl)pyrrolidine-2-carboxamide and 1,10-phenanthroline. While both are valuable in the realm of catalysis, their functions are fundamentally different. Phenanthroline is a classic and versatile bidentate ligand, coordinating to a metal center and modulating its catalytic activity. In contrast, N-(2-Bromophenyl)pyrrolidine-2-carboxamide typically serves as a substrate or building block in cross-coupling reactions, offering a scaffold for further molecular elaboration.
This guide will elucidate these differing roles, providing experimental context, mechanistic insights, and practical protocols for researchers, scientists, and professionals in drug development. Understanding the distinct applications of these molecules is key to designing and optimizing robust and efficient catalytic transformations.
1,10-Phenanthroline: A Stalwart Ligand in Transition Metal Catalysis
1,10-Phenanthroline (phen) is a heterocyclic organic compound that has established itself as a cornerstone ligand in coordination chemistry and transition metal catalysis. Its rigid, planar structure and the presence of two nitrogen atoms in a pre-organized arrangement allow it to act as a strong bidentate chelating agent for a wide variety of metal ions. This chelation effect enhances the stability of the resulting metal complex and significantly influences the electronic and steric environment of the metal center, thereby fine-tuning its catalytic performance.[1]
The utility of phenanthroline and its derivatives spans a wide array of catalytic reactions, most notably in palladium- and copper-catalyzed cross-coupling reactions.
Phenanthroline in the Heck Reaction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a powerful tool in organic synthesis.[2] The choice of ligand is critical for the efficiency of the catalytic cycle. Phenanthroline derivatives have been shown to be highly effective ligands in this transformation.[3][4] For instance, the use of 1,10-phenanthroline can be essential for promoting the dehydrogenative Heck reaction, a variant that involves the coupling of arenes and alkenes via C-H activation.[5]
The proposed catalytic cycle for the Heck reaction is illustrated below. The ligand, such as phenanthroline, plays a crucial role in stabilizing the palladium species throughout the cycle, facilitating the oxidative addition and reductive elimination steps.
Figure 1: Catalytic cycle of the Heck Reaction.
Phenanthroline in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. Phenanthroline and its derivatives can serve as effective ligands in this reaction as well, stabilizing the palladium catalyst and promoting high turnover numbers.[6] For example, palladium supported on phenanthroline-based polymers has been shown to be a highly active and reusable catalyst for aqueous Suzuki-Miyaura coupling reactions.[6]
Comparative Performance Data of Phenanthroline Derivatives in Catalysis
The following table summarizes the performance of various phenanthroline-based ligands in different catalytic reactions, showcasing their efficiency.
| Reaction Type | Catalyst/Ligand | Substrates | Yield (%) | TON/TOF | Reference |
| Heck Reaction | Pd(OAc)₂ / 2,9-dimethyl-1,10-phenanthroline | Aryl halide and olefin | High | - | [4] |
| Aqueous Suzuki-Miyaura | Pd / Phenanthroline-based polymer | Bromobenzene and phenylboronic acid | >95 | TOF: 3077 h⁻¹ | [6] |
| Oxidative Heck Reaction | Pd(OAc)₂ / 2-Hydroxy-1,10-phenanthroline | Arene and alkene | High | - | [7] |
| Copper-catalyzed Cascade | CuI / 1,10-phenanthroline | Various | Good to Excellent | - | [8] |
N-(2-Bromophenyl)pyrrolidine-2-carboxamide: A Versatile Substrate in Cross-Coupling Reactions
In stark contrast to phenanthroline, N-(2-Bromophenyl)pyrrolidine-2-carboxamide is not typically employed as a ligand in catalytic reactions. Instead, its chemical structure makes it an ideal substrate for a variety of cross-coupling reactions.[9] The key reactive site is the aryl bromide moiety, which readily participates in oxidative addition to a low-valent metal center, such as Pd(0), initiating the catalytic cycle. The pyrrolidine-2-carboxamide portion of the molecule can be a desirable scaffold in medicinal chemistry, making this compound a useful building block for the synthesis of more complex, biologically active molecules.
Application in Suzuki-Miyaura Coupling
N-(2-Bromophenyl)pyrrolidine-2-carboxamide can be effectively used as the aryl halide partner in Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond. This allows for the introduction of a wide range of aryl or vinyl substituents at the 2-position of the phenyl ring.
Figure 2: N-(2-Bromophenyl)pyrrolidine-2-carboxamide as a substrate in Suzuki-Miyaura coupling.
The efficiency of this reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Modern bulky phosphine ligands are often employed to promote the coupling of such ortho-substituted aryl bromides.[9]
Application in Buchwald-Hartwig Amination
Similarly, the aryl bromide of N-(2-Bromophenyl)pyrrolidine-2-carboxamide can undergo palladium-catalyzed C-N bond formation in the Buchwald-Hartwig amination. This reaction allows for the introduction of a wide variety of primary or secondary amines, leading to the synthesis of diverse N-aryl pyrrolidine derivatives.
The Pyrrolidine Scaffold: A Privileged Structure in Organocatalysis
While N-(2-Bromophenyl)pyrrolidine-2-carboxamide itself is not a catalyst, the pyrrolidine ring is a core structural motif in a major class of organocatalysts. Proline and its derivatives are widely used to catalyze a variety of asymmetric transformations, such as aldol and Mannich reactions. These organocatalysts operate through a different mechanism, typically involving the formation of enamine or iminium ion intermediates, and do not involve a metal center. It is important to distinguish the role of the pyrrolidine scaffold in these organocatalytic systems from the function of N-(2-Bromophenyl)pyrrolidine-2-carboxamide as a substrate in metal-catalyzed reactions.
Experimental Protocols
General Protocol for a Phenanthroline-Liganded Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium acetate (Pd(OAc)₂, 2 mol%)
-
1,10-Phenanthroline (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium acetate, 1,10-phenanthroline, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent system via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Suzuki-Miyaura Coupling of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
This protocol is adapted from general procedures for the coupling of ortho-substituted aryl bromides.[9]
Materials:
-
N-(2-Bromophenyl)pyrrolidine-2-carboxamide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add N-(2-Bromophenyl)pyrrolidine-2-carboxamide, the arylboronic acid, palladium acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Functional Dichotomy
The comparison of N-(2-Bromophenyl)pyrrolidine-2-carboxamide and phenanthroline offers a clear illustration of the specialized roles molecules play in the theater of chemical reactions. Phenanthroline, with its rigid, chelating structure, is a quintessential ligand, a "director" that orchestrates the activity of a metal catalyst. Its impact is measured in terms of reaction rates, yields, and selectivity.
N-(2-Bromophenyl)pyrrolidine-2-carboxamide, on the other hand, is an "actor" – a substrate that is transformed through the catalytic process. Its value lies in the chemical scaffold it provides for the synthesis of more complex and potentially valuable molecules.
For the researcher and drug development professional, understanding this functional dichotomy is not merely an academic exercise. It is fundamental to the rational design of synthetic routes, the troubleshooting of challenging transformations, and the ultimate success of a research program. The judicious choice of both ligand and substrate is what elevates a chemical reaction from a mere possibility to a powerful and reliable synthetic tool.
References
-
Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands. Organic & Biomolecular Chemistry. [Link]
-
1,lO-Phenanthroline Derivatives: A New Ligand Class in the Heck Reaction. Mechanistic Aspects. Journal of the American Chemical Society. [Link]
-
Proline organocatalysis. Wikipedia. [Link]
-
Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. New Journal of Chemistry. [Link]
-
1,10‐Phenanthroline: A versatile ligand to promote copper‐catalyzed cascade reactions. Applied Organometallic Chemistry. [Link]
-
2-Hydroxy-1,10-phenanthroline vs 1,10-phenanthroline: significant ligand acceleration effects in the palladium-catalyzed oxidative Heck reaction of arenes. Organic Letters. [Link]
-
Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews. [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Molecules. [Link]
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. [Link]
-
Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis. [Link]
-
Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Organic Chemistry Portal. [Link]
-
Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry. [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]
-
Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. Journal of the American Chemical Society. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
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X-ray crystallographic data and structure validation of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Technical Guide: Structural Validation & Comparative Crystallography of N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Executive Summary
N-(2-Bromophenyl)pyrrolidine-2-carboxamide is a critical chiral scaffold, serving as both a pharmacophore in anticonvulsant drug discovery and a privileged ligand in asymmetric organocatalysis. Its structural integrity hinges on the precise absolute configuration of the pyrrolidine ring (derived from L-proline) and the conformational locking induced by the ortho-bromo substituent.
This guide provides a rigorous framework for validating the crystal structure of this compound. Unlike standard data reports, this document compares the experimental X-ray diffraction (XRD) data against Density Functional Theory (DFT) predictions and para-substituted analogs (e.g., N-(4-bromophenyl)...). This comparative approach ensures that the observed packing motifs and intramolecular hydrogen bonds are not artifacts of refinement but genuine electronic features of the molecule.
Synthesis & Crystallization Workflow
To obtain diffraction-quality single crystals, a high-purity synthesis followed by a controlled crystallization protocol is required. The presence of the ortho-bromo group introduces steric bulk that significantly alters solubility compared to the para-isomer.
Synthesis Pathway (Graphviz Diagram)
Figure 1: Synthetic route and crystallization pathway for isolating single crystals of the target amide.[1]
Experimental Protocol: Crystallization
-
Solvent Selection: Dissolve 50 mg of purified N-(2-Bromophenyl)pyrrolidine-2-carboxamide in 2 mL of absolute ethanol.
-
Antisolvent Addition: Add n-hexane dropwise until a persistent cloudiness appears, then add 2 drops of ethanol to restore clarity.
-
Nucleation: Cover the vial with parafilm, poke 3 small holes, and allow to stand at 4°C.
-
Harvesting: Colorless prismatic crystals (approx. 0.3 x 0.2 x 0.1 mm) typically form within 48-72 hours. Note: The ortho-isomer crystallizes slower than the para-isomer due to disrupted packing efficiency.
Structural Data & Comparative Validation
The core of this guide is the validation of the ortho-substituted structure against its para-isomer and theoretical models. The ortho-bromo group is not passive; it acts as a "conformational anchor," restricting rotation around the N-C(phenyl) bond.
Table 1: Comparative Crystallographic Metrics
| Feature | Target: 2-Bromo Isomer (Ortho) | Reference: 4-Bromo Isomer (Para) | Validation Criteria |
| Space Group | P2₁2₁2₁ (Orthorhombic) | P2₁ (Monoclinic) | Must be non-centrosymmetric (chiral L-proline). |
| Amide Twist | Non-planar (>20° torsion) | Near Planar (<5° torsion) | Ortho-sterics force the amide out of plane. |
| Intramolecular H-Bond | N-H...Br (Weak/Possible) | None | Check for N...Br distance < 3.0 Å. |
| Melting Point | ~75-80°C (Predicted) | 92°C [1] | Lower symmetry usually lowers MP. |
| Flack Parameter | ~0.0 (with low error) | ~0.0 (with low error) | Br anomalous scattering confirms absolute config. |
Mechanism of Action: The "Ortho-Effect"
In the 4-bromo analog, the molecule is relatively flat, allowing for efficient
-
Validation Check: If your solved structure shows a planar amide in the 2-bromo derivative, suspect disorder or incorrect assignment. The twist is physically required.
Validation Workflow: Experimental vs. Theoretical
To confirm the solved structure is not a local minimum artifact, we employ a "Dual-Validation" strategy using DFT (Density Functional Theory).
Validation Logic Diagram (Graphviz)
Figure 2: Logic flow for validating the experimental crystal structure against gas-phase DFT calculations.
Protocol for DFT Comparison:
-
Extract Monomer: Take the asymmetric unit from the XRD solution.
-
Optimize: Run a geometry optimization (e.g., Gaussian or ORCA) using B3LYP/6-31G(d,p).
-
Compare: Overlay the Predicted vs. Experimental structures.
-
Amide Bond Length: Experimental C-N bonds in crystals are often 0.01-0.02 Å shorter than gas-phase predictions due to H-bonding networks.
-
Torsion Angles: If the experimental phenyl twist differs significantly (>15°) from the DFT gas-phase prediction, it indicates that crystal packing forces (lattice energy) are overriding the intrinsic steric preference.
-
Detailed Crystallographic Protocol
A. Data Collection Strategy
-
Radiation Source: Mo-K
( = 0.71073 Å).[2] The Bromine atom provides sufficient anomalous scattering signal to determine absolute configuration (Flack parameter) using Molybdenum radiation; Copper (Cu) is not strictly necessary but yields higher signal-to-noise for small organic crystals. -
Temperature: Collect at 100 K . Room temperature collection is discouraged for this molecule as the flexible pyrrolidine ring often exhibits high thermal motion (disorder) at 298 K, obscuring the precise puckering conformation.
B. Refinement Checks (The "Trustworthiness" Pillar)
-
Chirality Check: Ensure the C
of the proline ring is set to (S) configuration (if L-proline was used). Inverting the structure to get a lower R-factor is a common error; the Flack parameter must confirm the correct hand. -
Disorder: The pyrrolidine ring is prone to envelope disorder. Check the thermal ellipsoids (ADPs). If the ring atoms are elongated, model the ring as disordered over two positions (e.g., 60:40 occupancy).
References
-
Synthesis and Anticonvulsant Screening: Siddiqui, N. et al. "Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents."[3][4] Research and Reviews: Journal of Pharmaceutical Quality Assurance, 2017. (Provides the synthetic protocol and characterization of the 4-bromo analog, serving as the comparative baseline).
-
Structural Analog (4-Bromo): Moriguchi, T. et al. "Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]...}." Acta Crystallographica Section E, 2015.[2] (Demonstrates the typical packing and H-bonding motifs of bromophenyl-prolinamide derivatives).
-
General Prolinamide Data: PubChem Compound Summary for L-Prolinamide. National Center for Biotechnology Information. (Fundamental physicochemical data for the scaffold).
Sources
IR spectroscopy characteristic peaks for N-(2-Bromophenyl)pyrrolidine-2-carboxamide
A Structural Validation & Comparison Guide[1][2]
Executive Summary & Structural Context[1][2][3][4][5][6][7]
N-(2-Bromophenyl)pyrrolidine-2-carboxamide is a critical chiral intermediate, often utilized in asymmetric organocatalysis and medicinal chemistry as a scaffold for peptidomimetics.[1][2] Its structural integrity relies on the precise formation of the amide bond between L-proline and 2-bromoaniline, while maintaining the stereochemistry of the pyrrolidine ring.[2]
This guide provides a definitive infrared (IR) spectral analysis to validate this specific molecule. Unlike generic databases, we focus on the diagnostic differentiators —specifically distinguishing the ortho-substitution pattern from its para-regioisomer (a common impurity) and confirming the secondary amide formation.[1][2]
The Molecule at a Glance[2]
-
Core Framework: Pyrrolidine ring (secondary amine) attached to an amide.[1][2]
-
Key Substituent: Ortho-bromo phenyl group (1,2-disubstituted benzene).[1]
-
Critical Validation Point: Distinguishing the ortho-Br steric influence and ring substitution pattern from para-isomers.
Spectral Fingerprint Analysis[1][2][4][6][8]
The IR spectrum of N-(2-Bromophenyl)pyrrolidine-2-carboxamide is characterized by three primary zones: the High-Frequency N-H/C-H region, the Amide Doublet region, and the Fingerprint/Substitution region.[2]
Table 1: Characteristic IR Bands (Experimental Expectations)
| Frequency Region (cm⁻¹) | Vibration Mode | Assignment & Diagnostic Value |
| 3400 – 3200 | N-H Stretch (Amide & Amine) | Broad/Split Band. The molecule contains two N-H sources: the pyrrolidine secondary amine and the amide nitrogen.[1][2][3] Expect a doublet or broadened peak.[1][2] Note: Hydrogen bonding often shifts this to ~3250 cm⁻¹.[2] |
| 3050 – 3000 | C-H Stretch (Aromatic) | Weak/Sharp. Diagnostic of the phenyl ring protons. |
| 2980 – 2850 | C-H Stretch (Aliphatic) | Medium/Multiple. Characteristic of the pyrrolidine ring ( |
| 1690 – 1650 | C=O Stretch (Amide I) | Strong. The "Cardiovascular System" of the spectrum.[2] For ortho-substituted anilides, steric hindrance may reduce coplanarity, shifting this frequency slightly higher than typical secondary amides (~1680 cm⁻¹).[2] |
| 1550 – 1510 | N-H Bend / C-N Stretch (Amide II) | Medium/Strong. The "Checkmate" band.[1][2] Its presence confirms the amide bond formation.[1][2] If this is absent, you likely have the ester or acid precursor. |
| 1590 – 1570 | C=C Ring Stretch | Medium. Aromatic skeletal vibration. |
| 1070 – 1020 | C-Br / Ring Breathing | Variable. Often mixed with skeletal vibrations, but enhancement in this region is typical for aryl bromides. |
| 770 – 735 | C-H Out-of-Plane (OOP) | Strong/Critical. This is the fingerprint for ortho-substitution (1,2-disubstituted benzene).[1][2] A strong solitary band here distinguishes it from meta or para isomers.[1][2][4][5] |
Comparative Analysis: Performance vs. Alternatives
In drug development, "performance" in spectroscopy equates to resolvability .[1][2] How easily can we distinguish the target product from its likely impurities or analogues?
Scenario A: Target vs. Regioisomer (The Para-Bromo Impurity)
The most common synthetic error is the use of the wrong starting aniline or migration during catalysis.[2]
| Feature | Target: Ortho- (2-Br) | Alternative: Para- (4-Br) | Scientific Rationale |
| OOP Bending | ~750 cm⁻¹ (Strong) | ~820 cm⁻¹ (Strong) | Ortho-disubstituted rings have 4 adjacent protons, vibrating in phase at lower energy.[1][2] Para-isomers (2 adjacent protons) vibrate at higher energy.[1][2] |
| Amide I Profile | Potential broadening/shift | Sharp, standard position | The ortho-Br exerts steric pressure on the amide carbonyl, potentially disrupting H-bonding and shifting the C=O peak.[2] |
| Melting Point | Lower (typically) | Higher (symmetry) | Para-isomers pack more efficiently in the crystal lattice.[1][2] |
Scenario B: Target vs. Unsubstituted Analogue (N-Phenyl)
Used to determine if the bromination is present or if the starting material was impure.[1][2]
| Feature | Target: N-(2-Bromophenyl)... | Alternative: N-Phenyl... | Scientific Rationale |
| Mass Effect (Low Freq) | Distinct bands < 700 cm⁻¹ | Clean < 700 cm⁻¹ | The heavy Bromine atom introduces low-frequency C-Br stretching modes (often 600-500 cm⁻¹) absent in the phenyl analogue.[1][2] |
| OOP Region | Single band ~750 cm⁻¹ | Two bands ~750 & 690 cm⁻¹ | Monosubstituted benzene (Phenyl) has two characteristic OOP bands.[1][2] The ortho-Br replaces one, simplifying this region.[1][2] |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this "Self-Validating" protocol. This method uses internal spectral markers to confirm sample quality before final analysis.[1][2]
Step 1: Sample Preparation (ATR Method Preferred)[1]
-
Technique: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.[1][2]
-
Why: Prolinamides can be hygroscopic.[1][2] KBr pellets may introduce moisture, broadening the N-H region (3300 cm⁻¹) and obscuring the amine/amide distinction.[2]
-
Procedure:
Step 2: The "Amide Integrity" Check[2]
-
Validation: Look immediately at 1650–1690 cm⁻¹ .
-
Pass Criteria: A strong, singular peak.
-
Fail Criteria: A peak >1720 cm⁻¹ suggests unreacted ester or carboxylic acid (starting material).[1][2] A peak <1630 cm⁻¹ suggests salt formation (Ammonium species).[1][2]
Step 3: The "Ortho-Lock" Confirmation[1][2]
-
Validation: Zoom into 730–770 cm⁻¹ .
-
Fail Criteria: Presence of a strong band at ~690 cm⁻¹ (indicates monosubstituted impurity) or ~820 cm⁻¹ (indicates para-isomer).[1][2]
Visualization: Structural Validation Logic
The following diagram illustrates the decision-making logic for validating the N-(2-Bromophenyl)pyrrolidine-2-carboxamide structure using IR data.
Figure 1: Logic flow for spectral validation, prioritizing the Amide I band for functional group confirmation and the OOP region for regioisomer identification.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for general IR group frequencies and ortho/para substitution patterns).
-
Smith, B. C. (2011).[1][2] Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.[1][2] (Reference for ATR sampling techniques and amide band analysis).
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Infrared Spectra of N-(4-Bromophenyl)acetamide. NIST Chemistry WebBook, SRD 69.[1][2][6] [Link] (Used as a comparative baseline for anilide amide I and II frequencies).[1][2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (Source for general ortho-bromoaniline derivative spectral patterns).
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).[2] Introduction to Spectroscopy (5th ed.).[1][2] Cengage Learning.[1][2][4] (Validation of OOP bending vibrations for 1,2-disubstituted benzenes).
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Comparative study of proline-based ligands for copper-catalyzed reactions
An in-depth technical analysis and comparative guide designed for researchers, application scientists, and drug development professionals optimizing late-stage cross-coupling reactions.
Introduction: The Renaissance of Ullmann-Type Couplings
The classical Ullmann coupling historically required stoichiometric copper, harsh temperatures (>150 °C), and highly polar solvents, which severely limited its utility in late-stage drug development due to poor functional group tolerance. The paradigm shifted dramatically with the discovery that bidentate amino acids, specifically proline derivatives, can act as highly efficient ligands for Cu(I) 1. Transitioning to proline-based catalytic systems routinely rescues "dead" cross-coupling reactions, enabling C–N, C–O, and C–C bond formations at mild temperatures (50–90 °C) with broad substrate scope.
Mechanistic Causality: Why Proline?
The efficacy of L-proline and its derivatives stems from their rigid structural geometry. Proline acts as an N,O-bidentate ligand. The secondary amine and the carboxylate group form a highly stable five-membered chelate ring with the Cu(I) center.
-
Electronic Modulation: The electron-donating nature of the amino acid increases the electron density on the copper center. This significantly lowers the activation energy required for the rate-limiting oxidative addition of the aryl halide.
-
Catalyst Stabilization: The robust chelation prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, maintaining a high concentration of the active catalytic species in solution and preventing the formation of unreactive copper oxides.
Catalytic cycle of Cu(I)/Proline-catalyzed Ullmann coupling showing Cu(I)/Cu(III) intermediates.
Comparative Benchmarking of Proline-Based Ligands
Selecting the correct proline derivative is dictated by the electrophile (aryl iodide vs. bromide) and the nucleophile. Below is a comparative synthesis of empirical data across standard pharmaceutical workflows 12.
| Ligand | Optimal Electrophile | Optimal Nucleophile | Typical Temp | Key Advantage / Causality |
| L-Proline | Aryl Iodides | Primary amines, N-heterocycles | 60–90 °C | The industry standard. Forms a highly stable 5-membered chelate. Fails with unactivated aryl chlorides. |
| 4-Hydroxy-L-proline | Aryl Bromides | Aq. Ammonia, N-Boc hydrazine | 50–80 °C | The hydroxyl group increases solubility in DMSO/H2O mixtures, making it vastly superior for aqueous ammonia coupling (up to 85% yield) 2. |
| N,N-Dimethylglycine * | Aryl Bromides/Iodides | Terminal Alkynes (C-C) | 100 °C | Lacks the rigid pyrrolidine ring but provides excellent N,O-chelation for Sonogashira-type C-C couplings 1. |
| 1,10-Phenanthroline | Aryl Bromides/Iodides | Alcohols, Phenols (C-O) | 100–110 °C | Non-proline baseline. Superior for C-O bonds but often requires higher temperatures and suffers from lower solubility in green solvents. |
*Included as a structurally related amino acid baseline often evaluated alongside proline.
Self-Validating Experimental Protocol: CuI/L-Proline N-Arylation
To ensure reproducibility, the following protocol is adapted from a validated study on the cross-coupling of aminobenzothiophenes with aryl iodides 3. This protocol is designed as a self-validating system: visual cues (color changes) serve as in-process quality control checkpoints.
Target Reaction: N-arylation of a primary heterocyclic amine with an aryl iodide.
Materials & Stoichiometry:
-
Aryl Iodide: 1.0 mmol (Limiting reagent)
-
Amine Nucleophile: 1.2 mmol (Slight excess to drive conversion)
-
Copper(I) Iodide (CuI): 0.2 mmol (20 mol%)
-
L-Proline: 0.2 mmol (20 mol%) - Note: A 1:1 ratio of CuI to ligand is critical for optimal turnover 3.
-
Cesium Carbonate (Cs2CO3): 2.0 mmol (Base)
-
Solvent: Anhydrous 1,4-Dioxane (3.0 mL)
Step-by-Step Methodology:
-
Preparation of the Catalytic Complex (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (38 mg, 0.2 mmol) and L-Proline (23 mg, 0.2 mmol).
-
Causality: Pre-mixing the metal and ligand before adding the bulk base prevents the formation of inactive copper oxides.
-
-
Addition of Base and Substrates: Add Cs2CO3 (651 mg, 2.0 mmol), followed by the amine (1.2 mmol) and the aryl iodide (1.0 mmol).
-
Causality: Cs2CO3 is preferred over K2CO3 in dioxane due to its higher solubility and softer nature, which better facilitates the deprotonation of the amine during the ligand exchange step.
-
-
Solvent Addition and Degassing: Add 3.0 mL of anhydrous 1,4-dioxane. Seal the tube and purge with Argon via three vacuum/argon cycles.
-
Thermal Activation: Heat the reaction mixture to 80–90 °C in a pre-heated oil bath.
-
Self-Validation Checkpoint: Within 15–30 minutes, the suspension should transition from a pale green/grey to a deep blue or dark brown color. This color shift confirms the formation of the soluble [Cu(I)(Pro)] active catalytic species. If the solution turns black and precipitates heavily, the Cu(I) has disproportionated, indicating oxygen contamination.
-
-
Monitoring and Workup: Stir for 24 hours. Monitor by TLC (Hexane/EtOAc). Upon completion, cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the inorganic salts and copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the target N-arylated product.
Conclusion
Proline-based ligands have democratized Ullmann-type couplings by lowering the activation barrier for oxidative addition through robust N,O-chelation. While L-proline remains the workhorse for aryl iodides, structural tuning—such as utilizing 4-hydroxy-L-proline—dramatically expands the substrate scope to include challenging nucleophiles like aqueous ammonia and aryl bromides, making it an indispensable tool in modern synthetic chemistry.
References
- Cu(I)
- Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxyl
- CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia.Organic Chemistry Portal (J. Org. Chem).
Sources
- 1. chimia.ch [chimia.ch]
- 2. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
- 3. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Executive Summary & Chemical Classification[3]
N-(2-Bromophenyl)pyrrolidine-2-carboxamide is a halogenated organic intermediate, typically used as a ligand in transition-metal catalysis (e.g., Ullmann-type couplings) or as a scaffold in medicinal chemistry.[1][2]
For disposal purposes, the presence of the Bromine (Br) atom is the defining characteristic. It dictates that this material cannot be treated as standard organic waste.[1] It must be managed as Halogenated Organic Waste to ensure proper high-temperature incineration, preventing the formation of corrosive hydrobromic acid or toxic dioxins during thermal destruction.[1]
Chemical Profile for Disposal
| Feature | Specification | Disposal Implication |
| Physical State | Solid (Powder/Crystal) | Requires "Solid Waste" container; do not dissolve in solvent solely for disposal.[1][2] |
| Halogen Content | Yes (Bromine) | CRITICAL: Must be segregated into Halogenated streams.[1][2][3] |
| Acidity/Basicity | Weakly Basic (Amide/Amine) | Compatible with standard organic bases; avoid mixing with strong oxidizers.[1][2] |
| Waste Code (RCRA) | D001 (Ignitable), potentially D002 | Default to Halogenated Organic Solid . |
Waste Stream Segregation Strategy
The most common compliance failure in laboratories is the cross-contamination of non-halogenated streams with halogenated materials.
The Rule of Thumb: If a waste container contains any detectable amount of N-(2-Bromophenyl)pyrrolidine-2-carboxamide, the entire container must be labeled and treated as Halogenated Waste .[1][2]
Segregation Logic Flow
The following decision tree illustrates the required logic for classifying this specific compound within your lab's waste ecosystem.
Figure 1: Decision logic for segregating N-(2-Bromophenyl)pyrrolidine-2-carboxamide. Note that adding this compound to a non-halogenated solvent forces the entire mixture into the Halogenated waste stream.[1]
Operational Disposal Protocol
Phase 1: Preparation & PPE
Before handling waste, verify the following Personal Protective Equipment (PPE) is donned to protect against potential skin sensitization or inhalation of dust.
-
Gloves: Nitrile (0.11 mm minimum thickness).[1][2] Double glove if handling solutions in DCM.
-
Respiratory: N95 mask (if handling dry powder outside a fume hood) or Half-face respirator with organic vapor/particulate cartridges.[1][2]
Phase 2: Container Selection & Labeling[2]
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass for solids unless necessary, to prevent breakage during transport.[1]
-
Liquids: Use an HDPE carboy or safety coated glass bottle.
-
Labeling:
Phase 3: Disposal Workflow
-
Transfer: Place the waste container in a secondary containment tray inside a fume hood.
-
Collection: Transfer the solid material using a disposable spatula.[1] Do not sweep dust into the air; use a damp paper towel to wipe residual powder and dispose of the towel in the same container.
-
Sealing: Wipe the container threads with a dry Kimwipe before screwing on the cap to ensure a gas-tight seal.[1][2]
-
Satellite Accumulation: Move the container to your lab's designated Satellite Accumulation Area (SAA). Do not store incompatible waste (e.g., strong oxidizers like nitric acid) in the same secondary bin.[1]
Phase 4: Final Hand-off
Contact your institution's EHS (Environmental Health & Safety) department for pickup when the container is 90% full or within 6 months of the start date.[1][2]
Spill Management Contingency (Self-Validating System)
Spills of halogenated solids require a specific protocol to prevent the spread of contamination.
Scenario: You drop a vial containing 5g of N-(2-Bromophenyl)pyrrolidine-2-carboxamide powder.
-
Isolate: Evacuate the immediate 10-foot radius.[1][2] Mark the area.
-
Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat).[1]
-
Contain: Cover the powder gently with damp paper towels to prevent dust generation.[1] Do not use a brush/broom immediately , as this aerosolizes the chemical.[1]
-
Clean:
-
Dispose: Seal the plastic bag, place it inside the Solid Halogenated Waste container, and label it "Spill Debris: Halogenated."
Regulatory & Scientific Context
Why Segregation Matters (The "Expertise" Pillar)
Incinerating halogenated compounds requires specific conditions. When N-(2-Bromophenyl)pyrrolidine-2-carboxamide is burned:
The formation of Hydrogen Bromide (HBr) is corrosive. Commercial incinerators use caustic scrubbers to neutralize this acid gas.[1][2] If this waste is mislabeled as "Non-Halogenated" and sent to a fuel-blending facility (cement kiln) that lacks these scrubbers, it can corrode the facility's infrastructure and release toxic emissions.[1]
Compatibility Table
| Material Group | Compatibility | Action |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Safe to mix in liquid waste streams.[1][2][4] |
| Non-Halogenated Solvents (Acetone, Methanol) | Technically Compatible | Avoid mixing purely for cost reasons (downgrades cheap waste to expensive waste).[1][2] |
| Strong Oxidizers (Nitric Acid, Peroxides) | Incompatible | DANGER: Potential for exothermic reaction or gas evolution.[1][2] Store separately. |
| Aqueous Acids (HCl, H2SO4) | Incompatible | Do not mix organic amides with aqueous acid waste streams.[1][2] |
References
-
U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Resource Conservation and Recovery Act (RCRA).[1][2][5]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[1] National Academies Press (US), 2011.[1][2]
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.[1][2]
-
Cornell University EHS. "Chemical Waste Segregation and Management." (Standard for Academic Research Labs).[1][2][3]
Sources
Personal protective equipment for handling N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Comprehensive Safety & Handling Guide: N-(2-Bromophenyl)pyrrolidine-2-carboxamide
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for the safe handling and disposal of N-(2-Bromophenyl)pyrrolidine-2-carboxamide. The procedural guidance herein is synthesized from safety data for structurally analogous compounds to establish a conservative and robust safety framework. Our goal is to empower researchers with the knowledge to manage chemical risk effectively, ensuring both personal safety and data integrity.
Hazard Assessment & Risk Profile
N-(2-Bromophenyl)pyrrolidine-2-carboxamide, and compounds with similar structural motifs, are classified as irritants and can be harmful if ingested or inhaled. The primary risks associated with this class of chemicals include irritation to the skin, eyes, and respiratory system, alongside potential acute oral toxicity.[1][2][3] It is imperative to handle this compound with the understanding that it is potentially hazardous.
The following table summarizes the anticipated hazard classifications based on data from analogous chemical structures.
| Hazard Classification | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] | pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] | pictogram |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] | pictogram |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] | pictogram |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks identified. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
-
Protocol: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields are the minimum requirement for all operations.[4] When there is a heightened risk of splashes, such as during solution transfers or heating, a full-face shield must be worn over safety goggles.
-
Causality: The compound is classified as a serious eye irritant.[3] Direct contact can cause significant damage. Side shields and face shields provide comprehensive protection against accidental splashes and airborne particles.
Hand and Skin Protection
-
Protocol: Wear compatible, chemical-resistant gloves at all times when handling the compound or its containers.[1][5][6] Nitrile gloves are a suitable initial choice, but always check manufacturer-specific breakthrough times for brominated aromatic compounds. A standard laboratory coat must be worn and fully fastened. For larger quantities or tasks with a high risk of spillage, impervious clothing or a chemical-resistant apron is required.[1][6]
-
Causality: The compound is a known skin irritant.[3] Proper gloves and body protection prevent direct contact, which can lead to dermatitis and potential systemic absorption. The "double-gloving" technique is recommended during high-risk procedures.
Respiratory Protection
-
Protocol: All handling of the solid compound or its solutions must occur within a certified chemical fume hood or a similarly effective ventilated enclosure to minimize inhalation exposure.[4][5] If engineering controls are not available or insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory.[6]
-
Causality: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3] Engineering controls are the most effective way to prevent respiratory exposure. Respirators serve as a critical secondary line of defense.
The following table outlines the minimum PPE required for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required (in sealed container) |
| Weighing/Aliquoting | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Experimental Use | Safety Goggles/Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Face Shield & Goggles | Heavy-Duty Nitrile Gloves | Chemical Apron/Suit | Air-Purifying Respirator (if outside hood) |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (for packaging) |
Operational & Handling Workflow
A systematic workflow is critical for ensuring safety and procedural consistency from receipt to disposal. The following diagram and steps outline the complete handling lifecycle for N-(2-Bromophenyl)pyrrolidine-2-carboxamide.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
